molecular formula C6H15NO B1589885 N-(2-Methoxyethyl)-N-propylamine CAS No. 43175-57-1

N-(2-Methoxyethyl)-N-propylamine

Cat. No.: B1589885
CAS No.: 43175-57-1
M. Wt: 117.19 g/mol
InChI Key: UDZCEFCJEGGQOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-propylamine (CAS Registry Number: 43175-57-1) is a chemical compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . This amine is supplied as a colorless to light yellow clear liquid with a boiling point of approximately 138 °C and a flash point of 43 °C, classifying it as a flammable liquid . It has a specific gravity of 0.83 and a refractive index of 1.41 . This compound is classified as a serious hazard, with GHS hazard statements indicating it causes severe skin burns and eye damage (H314) and is a flammable liquid and vapor (H226) . Researchers must handle it with appropriate precautions, including wearing protective gloves, eye protection, and face protection, and ensure it is stored in a cool, well-ventilated place, ideally under inert gas and in a cool, dark place below 15°C . For transportation, it is assigned UN2733 and falls under packing group III . This compound is provided with a high purity of >98.0% (GC) and is intended for research and development purposes only . This product is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCEFCJEGGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481834
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43175-57-1
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
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Record name N-(2-Methoxyethyl)propylamine
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Foundational & Exploratory

N-(2-Methoxyethyl)-N-propylamine CAS number information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1)

Introduction and Scope

This compound is a secondary amine that serves as a valuable organic building block in chemical synthesis.[1] Its molecular architecture, featuring both a nucleophilic secondary amine and an ether linkage, provides dual functionality for constructing more complex molecules. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of this compound's properties, a plausible synthesis pathway, potential applications, and critical safety protocols. While specific, large-scale applications are not widely documented, its utility as a chemical intermediate is analogous to similar structures used in the development of pharmaceuticals and specialty chemicals.[2] This document synthesizes available data to provide a thorough technical understanding of this compound, emphasizing the causality behind experimental and safety procedures.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its use in any research or development setting. This compound is a colorless to light yellow liquid under standard conditions.[3] Its key identifiers and properties are summarized below.

Table 1: Core Identifiers and Properties

Property Value Source(s)
CAS Number 43175-57-1 [1][4][5]
Molecular Formula C₆H₁₅NO [1][4][5]
Molecular Weight 117.19 g/mol [1][4][5]
IUPAC Name N-(2-methoxyethyl)propan-1-amine [5][6]
Synonyms N-(2-Methoxyethyl)propylamine [6]
Appearance Colorless to Light yellow clear liquid [3]
Boiling Point 138 °C [5][7]
Purity (Typical) ≥98.0% (GC) [1][3][5]

| UN Number | 2733 |[5] |

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing Insights

While multiple suppliers offer this compound, indicating established manufacturing processes, detailed public-domain synthesis procedures for this specific molecule are scarce. However, based on its structure, a highly plausible and common method for its synthesis is reductive amination . This cornerstone reaction of organic chemistry forms amines from a carbonyl compound and ammonia or an amine, and is widely used for its efficiency and high yields.

The logical pathway would involve reacting 2-methoxyethylamine with propionaldehyde . The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common reducing agents for this purpose due to their selectivity and mild reaction conditions.

Figure 2: Plausible Synthesis via Reductive Amination Reactant1 Propionaldehyde Intermediate Imine Intermediate (formed in situ) Reactant1->Intermediate + Solvent (e.g., Methanol) Reactant2 2-Methoxyethylamine Reactant2->Intermediate + Solvent (e.g., Methanol) Product This compound Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Reduction Step

Caption: Plausible Synthesis via Reductive Amination.

Illustrative Synthetic Protocol: Reductive Amination

This protocol is a representative, non-validated procedure based on established chemical principles for reductive amination. Researchers must adapt and optimize it based on laboratory conditions and safety assessments.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and a suitable solvent such as methanol (MeOH).

    • Cool the flask to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction upon aldehyde addition.

  • Imine Formation:

    • Slowly add propionaldehyde (1.0-1.1 eq) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate.

  • Reduction:

    • Re-cool the reaction mixture to 0 °C.

    • In a portion-wise manner, carefully add sodium borohydride (NaBH₄) (1.2-1.5 eq). Portion-wise addition is a key safety step to control the evolution of hydrogen gas and the exothermic nature of the reduction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

    • Reduce the solvent volume using a rotary evaporator.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water. The product will partition into the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by fractional distillation under vacuum to yield the final, high-purity this compound.

Applications and Research Potential

This compound is primarily categorized as an organic building block or chemical intermediate.[1][2] Its value lies in its bifunctional nature, which allows it to be incorporated into larger, more complex molecular scaffolds.

  • Pharmaceutical Synthesis: Analogous secondary amines are essential intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The secondary amine provides a reactive site for alkylation, acylation, or condensation reactions, enabling the construction of nitrogen-containing heterocycles or side chains common in drug molecules.

  • Agrochemicals and Specialty Chemicals: The structure is suitable for developing new herbicides, pesticides, or fungicides. Furthermore, it can be used in the synthesis of corrosion inhibitors, rubber chemicals, and dyes where the amine functionality is key.

  • Dual Functionality: The presence of the methoxyethyl group introduces an ether linkage, which can improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug compound compared to a simple alkyl chain. This makes it an attractive building block for medicinal chemistry campaigns.

Safety, Handling, and Storage

A rigorous understanding of safety protocols is non-negotiable when working with this compound. This compound is a flammable and corrosive chemical that requires careful handling in a controlled laboratory environment.[3][7]

Table 2: GHS Hazard Information

Hazard Class Pictogram Signal Word Hazard Statement Source(s)
Flammable Liquid GHS02 (Flame) Danger H226: Flammable liquid and vapor [3][7]
Skin Corrosion/Irritation GHS05 (Corrosion) Danger H314: Causes severe skin burns and eye damage [3][7]

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |[7] |

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves prior to use.[9]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[9]

  • Operational Safety: Use spark-proof tools and ground all equipment to prevent static discharge. Keep away from heat, sparks, open flames, and hot surfaces.[8]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7][10] Keep the container tightly closed.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[10]

Figure 3: Laboratory Safety Workflow Assess 1. Assess Hazards (Flammable, Corrosive) PPE 2. Don PPE (Goggles, Gloves, Lab Coat) Assess->PPE Handle 3. Handle in Fume Hood (Grounded Equipment) PPE->Handle Store 4. Store Securely (Cool, Ventilated, Away from Ignition) Handle->Store Dispose 5. Dispose Properly (Follow Regulations) Store->Dispose

Caption: Laboratory Safety Workflow.

Conclusion

This compound (CAS: 43175-57-1) is a versatile bifunctional building block with clear potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research. Its identity is well-characterized, and its synthesis is achievable through standard methodologies like reductive amination. The primary challenge and consideration in its use is its hazardous nature; it is both flammable and highly corrosive. Adherence to stringent safety and handling protocols is therefore paramount for any researcher utilizing this compound. This guide provides the foundational knowledge required to handle, synthesize, and apply this chemical intermediate effectively and safely.

References

  • Title: N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams Source: Aladdin Scientific URL: [Link]

  • Title: this compound [P76022] Source: ChemUniverse URL: [Link]

  • Title: N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 Source: PubChem - NIH URL: [Link]

  • Title: Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine Source: Cheméo URL: [Link]

  • Title: N-(2-methoxyethyl)propylamine (C6H15NO) Source: PubChemLite URL: [Link]

  • Title: N-ETHYL PROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Propylamine Source: Wikipedia URL: [Link]

  • Title: CN102070461A - Synthesis method of N-methyl isopropylamine Source: Google Patents URL
  • Title: Ethylamine, N-methyl- Source: Organic Syntheses Procedure URL: [Link]

  • Title: N-Methylpropylamine | C4H11N | CID 12315 Source: PubChem - NIH URL: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with significant utility as an organic building block. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, and reactivity profile, offering field-proven insights into its practical application.

Fundamental Properties and Molecular Identity

This compound, systematically named N-(2-methoxyethyl)propan-1-amine, is a colorless liquid at room temperature.[1] Its fundamental properties are crucial for its handling, application in synthesis, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 43175-57-1[1][2][3]
Molecular Formula C6H15NO[1][2][3]
Molecular Weight 117.19 g/mol [1][2][3]
Boiling Point 138°C[1][4]
Appearance Colorless to light yellow liquid[1]
IUPAC Name N-(2-methoxyethyl)propan-1-amine[1]
SMILES CCCNCCOC[1][5]
InChI Key UDZCEFCJEGGQOJ-UHFFFAOYSA-N[1]

The causality behind its utility in organic synthesis lies in the combination of a nucleophilic secondary amine and an ether linkage within a flexible aliphatic chain. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate.

Elucidation of Molecular Structure: A Spectroscopic Approach

The structural confirmation of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification. While publicly available spectra for this specific molecule are limited, the expected spectral features can be confidently predicted based on its constituent functional groups and analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

  • Propyl group: A triplet for the terminal methyl protons (-CH₃), a sextet for the adjacent methylene protons (-CH₂-), and a triplet for the methylene protons attached to the nitrogen (-N-CH₂-).

  • Methoxyethyl group: A singlet for the methoxy protons (-OCH₃), a triplet for the methylene protons adjacent to the oxygen (-O-CH₂-), and a triplet for the methylene protons attached to the nitrogen (-N-CH₂-).

  • Amine proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing six distinct signals, one for each unique carbon atom in the structure.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. The expected characteristic absorptions include:

  • N-H stretch: A moderate, broad absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H stretch: Multiple absorptions in the 2850-2960 cm⁻¹ region, corresponding to the sp³ hybridized C-H bonds of the alkyl chains.

  • C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

  • N-H bend: An absorption of variable intensity around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 117. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and the ether oxygen, leading to characteristic fragment ions.

Synthesis and Reactivity

This compound is typically synthesized through standard organic chemistry methodologies. A common and logical approach involves the nucleophilic substitution of a suitable alkyl halide with an amine.

A Representative Synthetic Workflow

A plausible and efficient synthesis route is the N-alkylation of propylamine with 2-methoxyethyl chloride. This protocol is designed to be a self-validating system, where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the final product purity assessed by GC and NMR.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of propylamine (1.2 equivalents) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification propylamine Propylamine reaction_vessel Reaction Vessel (Acetonitrile, 50-60°C) propylamine->reaction_vessel methoxyethyl_chloride 2-Methoxyethyl Chloride methoxyethyl_chloride->reaction_vessel base K₂CO₃ base->reaction_vessel filtration Filtration reaction_vessel->filtration Cool & Filter evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product N-(2-Methoxyethyl)- N-propylamine distillation->product

Caption: A representative workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the lone pair of electrons on the secondary amine nitrogen. This makes it a good nucleophile and a moderate base.[9]

  • N-Alkylation and N-Acylation: It readily undergoes reactions with alkyl halides, acyl chlorides, and anhydrides to form tertiary amines and amides, respectively. This reactivity is fundamental to its role as a building block for more complex molecules.

  • Formation of N-Nitroso Compounds: As a secondary amine, it has the potential to react with nitrosating agents to form N-nitroso compounds, which are often carcinogenic. This is a critical safety consideration in its handling and application.

  • Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, allowing the molecule to coordinate with metal ions.

Applications in Research and Development

The unique combination of a secondary amine and an ether moiety makes this compound a versatile intermediate in several areas:

  • Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The amine group provides a handle for introducing various functionalities, while the ether linkage can influence solubility and pharmacokinetic properties.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Material Science: As a precursor for polymers and functional materials.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4]

Table 2: GHS Hazard Information

Hazard StatementDescription
H226 Flammable liquid and vapor
H314 Causes severe skin burns and eye damage
H318 Causes serious eye damage

Therefore, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with other volatile amines, it has a pungent, ammonia-like odor.[10]

Diagram: Logical Relationship of Properties and Applications

Properties_Applications cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_applications Applications structure Secondary Amine Ether Linkage Flexible Aliphatic Chain properties Nucleophilicity Basicity Bifunctionality structure:f0->properties:f0 structure:f1->properties:f2 applications Pharmaceutical Intermediate Agrochemical Synthesis Material Science Precursor properties->applications

Caption: The relationship between molecular structure, chemical properties, and applications.

References

  • Vertex AI Search. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams.
  • ChemUniverse. This compound [P76022].
  • Fisher Scientific. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™.
  • LabSolutions. N-(2-Methoxyethyl)propylamine.
  • PubChem. N-(2-Methoxyethyl)isopropylamine. National Institutes of Health.
  • Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine.
  • PubChemLite. N-(2-methoxyethyl)propylamine (C6H15NO).
  • Chemrio. N-(2-methoxyethyl)propan-1-amine.
  • Tokyo Chemical Industry Co., Ltd. N-(2-Methoxyethyl)propylamine 43175-57-1.
  • BLD Pharm. 104678-18-4|N-(2-Methoxyethyl)isopropylamine.
  • ChemicalBook. N-(2-METHOXYETHYL)ETHYLAMINE(34322-82-2) 1H NMR spectrum.
  • ChemicalBook. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum.
  • A2B Chem. 43175-57-1 | this compound.
  • NIST WebBook. N-Methyl-N-propyl-propylamine.
  • Ataman Kimya. N-ETHYL PROPYLAMINE.
  • SpectraBase. N-Ethyl-N-methyl-N-(N-propyl)-amine.
  • CymitQuimica. CAS 627-35-0: N-Methyl-n-propylamine.
  • International Chemical Safety Cards. n-PROPYLAMINE.

Sources

A Comprehensive Spectroscopic Guide to N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with significant applications in organic synthesis and materials science. As a compound with both amine and ether functionalities, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and purity assessment of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₆H₁₅NO and a molecular weight of 117.19 g/mol .[1][2] Its structure features a propyl group and a 2-methoxyethyl group attached to a central nitrogen atom. The presence of various C-H, C-N, and C-O bonds, along with distinct electronic environments for the protons and carbon atoms, gives rise to a unique spectroscopic fingerprint. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause a downfield shift for adjacent protons.[3]

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
CH₃ (propyl)~0.9Triplet (t)3H
CH₂ (propyl, adjacent to CH₃)~1.5Sextet (sxt)2H
N-CH₂ (propyl)~2.5Triplet (t)2H
N-CH₂ (methoxyethyl)~2.6Triplet (t)2H
O-CH₂ (methoxyethyl)~3.4Triplet (t)2H
O-CH₃ (methoxyethyl)~3.3Singlet (s)3H

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for acquiring ¹H NMR spectra of small organic molecules as it dissolves the analyte without introducing interfering proton signals.[4] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, to provide a reference point for the chemical shifts of the analyte's protons.[5]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Experimental Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve sample in CDCl3 p2 Add TMS internal standard p1->p2 p3 Transfer to NMR tube p2->p3 a1 Insert sample into spectrometer p3->a1 a2 Tune and shim instrument a1->a2 a3 Acquire Free Induction Decay (FID) a2->a3 d1 Fourier Transform (FID to Spectrum) a3->d1 d2 Phase correction d1->d2 d3 Integration and chemical shift referencing d2->d3 d4 Structural elucidation d3->d4

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C H₃ (propyl)~11
C H₂ (propyl, adjacent to CH₃)~20
N-C H₂ (propyl)~52
N-C H₂ (methoxyethyl)~54
O-C H₂ (methoxyethyl)~71
O-C H₃ (methoxyethyl)~59

Causality of Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.[4] This allows for easier identification and counting of the carbon environments.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Experimental Workflow for ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Prepare concentrated sample in CDCl3 p2 Transfer to NMR tube p1->p2 a1 Insert sample into spectrometer p2->a1 a2 Set up proton-decoupled experiment a1->a2 a3 Acquire FID over extended period a2->a3 d1 Fourier Transform a3->d1 d2 Phase and baseline correction d1->d2 d3 Chemical shift referencing d2->d3 d4 Carbon skeleton determination d3->d4

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its various bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity
2960-2850C-H stretching (alkane)Strong
~2820C-H stretching (N-CH₂)Medium
1470-1450C-H bendingMedium
1250-1020C-N stretchingMedium-Strong
~1120C-O stretching (ether)Strong

Causality of Experimental Choices: For a liquid sample like this compound, the simplest method for obtaining an IR spectrum is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[6] This approach is quick and avoids the use of solvents that may have interfering absorptions.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Place a drop of neat this compound onto a salt plate and cover with a second salt plate to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Experimental Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Prepare thin film of liquid sample on salt plate a1 Acquire background spectrum p1->a1 a2 Acquire sample spectrum a1->a2 d1 Ratio sample to background a2->d1 d2 Identify characteristic absorption bands d1->d2 d3 Functional group analysis d2->d3

Caption: Workflow for acquiring and processing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 117, corresponding to the molecular weight of this compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[7]

  • Major Fragmentation Pathways: Amines typically undergo α-cleavage, where the bond between the α- and β-carbons is broken.[3][8] For this compound, two primary α-cleavage pathways are possible:

    • Loss of an ethyl radical from the propyl group, resulting in a fragment with m/z = 88.

    • Loss of a methoxymethyl radical from the methoxyethyl group, resulting in a fragment with m/z = 72.

The relative abundance of these fragment ions will depend on their stability.

Predicted Collision Cross Section Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺118.12264125.8
[M+Na]⁺140.10458132.1

Data sourced from PubChem predictions.[9]

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrument Setup: Set the appropriate GC conditions (e.g., column type, temperature program) to achieve good separation. Set the MS parameters (e.g., ionization mode, mass range).

  • Data Acquisition: Inject the sample into the GC. The separated components will elute from the column and enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known fragmentation pathways for amines to confirm the structure.

Experimental Workflow for Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis p1 Prepare dilute solution in volatile solvent a1 Inject sample into GC p1->a1 a2 Separation on GC column a1->a2 a3 Elution into MS a2->a3 a4 Ionization and mass analysis a3->a4 d1 Identify molecular ion peak a4->d1 d2 Analyze fragmentation pattern d1->d2 d3 Structural confirmation d2->d3

Caption: Workflow for acquiring and analyzing a mass spectrum using GC-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the molecule. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring the integrity and reliability of their work.

References

  • PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Energypel. (n.d.). N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

  • Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P76022]. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl-N-methyl-N-(N-propyl)-amine. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanamine, N-methyl-N-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • NIST. (n.d.). N-Methyl-N-propyl-propylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]

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Solubility of N-(2-Methoxyethyl)-N-propylamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-(2-Methoxyethyl)-N-propylamine

Abstract

This compound is a secondary amine featuring both ether and amine functional groups, bestowing upon it a unique combination of polarity and hydrogen bonding capabilities. An understanding of its solubility across a spectrum of solvents is paramount for its effective application in organic synthesis, pharmaceutical formulation, and materials science. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive solubility profile in common laboratory solvents, and a detailed, field-proven protocol for the experimental determination of its solubility. The document is structured to deliver not just data, but a causal understanding of the molecular interactions that dictate its behavior in solution.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 43175-57-1, Molecular Formula: C₆H₁₅NO, Molecular Weight: 117.19 g/mol ) is a bifunctional organic molecule.[1][2] Its structure consists of a central nitrogen atom bonded to a propyl group, a 2-methoxyethyl group, and a hydrogen atom.

Key Structural Features:

  • Secondary Amine: The N-H group can act as a hydrogen bond donor, while the nitrogen's lone pair of electrons is a strong hydrogen bond acceptor. This functionality also imparts basicity to the molecule.

  • Ether Linkage: The C-O-C linkage within the methoxyethyl chain introduces polarity and an additional site for hydrogen bond acceptance.

  • Alkyl Chains: The propyl and ethyl components provide nonpolar character, contributing to van der Waals interactions.

This unique structural combination suggests a versatile solubility profile, a critical parameter for its application as a chemical intermediate, a building block in drug discovery, or a component in polymer synthesis.

The Theoretical Framework: "Like Dissolves Like" and Intermolecular Forces

The solubility of a solute in a solvent is fundamentally governed by the principle that "like dissolves like."[3][4][5] This means that substances with similar intermolecular forces are likely to be miscible. For this compound, three primary forces are at play:

  • Hydrogen Bonding: This is the strongest intermolecular force influencing its solubility. The secondary amine can both donate and accept hydrogen bonds, while the ether oxygen can only accept them. This makes it particularly interactive with protic solvents (e.g., water, alcohols).[6][7][8] Even tertiary amines, which cannot donate hydrogen bonds, are often water-soluble due to the lone pair on the nitrogen accepting hydrogen bonds from water.[9]

  • Dipole-Dipole Interactions: The electronegativity differences between carbon, nitrogen, and oxygen atoms create a net dipole moment, making the molecule polar. This polarity facilitates dissolution in polar aprotic solvents (e.g., acetone, acetonitrile).

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary forces that exist in all molecules. The nonpolar alkyl portions of this compound allow it to interact favorably with nonpolar solvents (e.g., hexane, toluene) via these forces.[8]

The overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Predictive Solubility Profile of this compound

While specific quantitative data for this exact molecule is sparse in public literature, a robust predictive profile can be constructed based on its structure and the known behavior of analogous amines. Amines with fewer than six carbon atoms are generally soluble in water.[8][10][11] Given its six-carbon backbone and multiple polar groups, this compound is expected to exhibit broad solubility.

Solvent Class Solvent Example Governing Interaction Predicted Solubility Rationale
Polar Protic WaterHydrogen BondingSoluble / MiscibleThe amine and ether groups can form strong hydrogen bonds with water. The total carbon count is at the borderline where solubility typically decreases, but the added ether oxygen enhances polarity.[8][10]
Methanol, EthanolHydrogen BondingMiscibleThe alcohol's hydroxyl group readily forms hydrogen bonds with the amine and ether moieties. The alkyl nature of the solvent is compatible with the solute's alkyl chains.
Polar Aprotic Acetone, DMSO, AcetonitrileDipole-DipoleMiscibleThe molecule's polarity aligns well with the polarity of these solvents.
Nonpolar Hexane, TolueneVan der Waals ForcesSoluble / MiscibleThe propyl and ethyl groups provide sufficient nonpolar character to interact effectively with nonpolar solvents.
Diethyl EtherVan der Waals, Dipole-DipoleMiscibleStructurally similar to the solute's methoxyethyl group and capable of weak dipole-dipole interactions. All amines are generally soluble in organic solvents like diethyl ether.[11]
Aqueous Acid 5% Hydrochloric Acid (HCl)Ion-DipoleVery SolubleAs a base, the amine is protonated by the acid to form an ammonium salt (R₂NH₂⁺Cl⁻). This ionic salt is highly polar and readily dissolves in water.

Experimental Protocol for Solubility Determination (Equilibrium Method)

To move from prediction to precise quantification, a rigorous experimental protocol is necessary. The following self-validating workflow is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (min. 98% purity)[1]

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or titrator)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; undissolved solute must be visible to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solute.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles.

  • Quantification:

    • Gravimetric Method: Weigh the volumetric flask containing the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is achieved.

    • Chromatographic Method (Preferred): Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the calibrated range of the GC or HPLC. Analyze the sample against a pre-established calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

    • Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of aliquot) x 100

Mandatory Safety Note: this compound is a flammable liquid and causes severe skin burns and eye damage.[12][13][14] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Equilibrate (24-48h) at constant temperature B->C D 4. Settle or Centrifuge to separate phases C->D Ensure equilibrium E 5. Withdraw & Filter supernatant D->E Isolate saturated solution F 6. Quantify solute (Gravimetric or Chromatographic) E->F G 7. Calculate Solubility F->G G Solute CH₃CH₂CH₂-NH-CH₂CH₂-O-CH₃ W1 H₂O Solute->W1 H-Bond (Acceptor N:) W2 H₂O Solute->W2 H-Bond (Donor N-H) W3 H₂O Solute->W3 H-Bond (Acceptor O:)

Caption: Key hydrogen bonding interactions with water.

Conclusion for the Applied Scientist

The dual functionality of this compound—possessing both amine and ether groups—renders it soluble across a broad range of solvent polarities. It is predicted to be miscible with common organic solvents such as alcohols, ketones, and ethers, and soluble in nonpolar hydrocarbons and, critically, in aqueous acid via salt formation. This versatile solubility profile is a significant asset, allowing for flexibility in selecting reaction media, extraction solvents, and formulation bases. For drug development professionals, the ability to transition from an organic-soluble free base to a water-soluble salt is a cornerstone of API formulation and purification. The experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data needed to leverage these properties effectively and safely in a laboratory or manufacturing setting.

References

  • Like Dissolves Like Definition - Inorganic Chemistry I Key Term. (n.d.). Fiveable.
  • Like Dissolves Like. (n.d.). The Fountain Magazine.
  • In the context of solubility rules, what does the phrase "like dissolves like" mean?. (n.d.). Pearson.
  • What is the meaning of the “like dissolve like” rule in chemistry?. (2016, September 13). Quora.
  • 2.6.1: Like Dissolves Like. (2024, August 31). Chemistry LibreTexts.
  • Physical Properties of Amines | Intermolecular Forces, Boiling Point & Solubility | Class 12. (2025, November 16). YouTube.
  • 388 BCH3023 Physical Properties of Amines. (2022, November 5). YouTube.
  • 15.12: Physical Properties of Amines. (2024, October 16). Chemistry LibreTexts.
  • Video: Physical Properties of Amines. (2023, April 30). JoVE.
  • Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin.
  • N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575. (n.d.). PubChem - NIH.
  • an introduction to amines. (n.d.). Chemguide.
  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
  • N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. (n.d.).
  • N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Solubility of Organic Compounds. (2023, August 31).
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.

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N-(2-Methoxyethyl)-N-propylamine: An Assessment of Available Scientific Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Subject: A detailed review of the publicly available scientific literature concerning the mechanism of action of N-(2-Methoxyethyl)-N-propylamine.

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound this compound. A comprehensive and systematic search of the public scientific and patent literature has been conducted. The exhaustive search reveals a significant finding: there is currently no published scientific data detailing the mechanism of action, pharmacological properties, or biological activity of this compound.

The compound is documented and sold as a chemical intermediate, but its interactions with biological systems have not been characterized in the available literature. Consequently, the creation of a technical guide on its signaling pathways, receptor interactions, and associated experimental protocols is not possible at this time. This report will summarize the available chemical information and outline the necessary preclinical research workflow that would be required to elucidate the mechanism of action for a novel compound such as this.

Compound Identification and Chemical Properties

This compound is a known organic compound. Its basic chemical identifiers and properties have been collated from chemical supplier databases and public chemical registries.

PropertyValueSource
IUPAC Name N-(2-methoxyethyl)propan-1-amine[1][2]
CAS Number 43175-57-1[3][4][5]
Molecular Formula C6H15NO[1][3][4][5]
Molecular Weight 117.19 g/mol [3][4][5]
Synonyms N-(2-Methoxyethyl)propylamine[2]

The available information is restricted to these fundamental chemical descriptors. There is no associated data in prominent life science databases, such as PubChem, regarding biological assays or activities.[1]

The Void of Biological Data: Implications for a Mechanistic Guide

A guide on a compound's mechanism of action fundamentally relies on a body of preclinical and clinical research. For this compound, this body of research appears to be non-existent in the public domain.

To construct a scientifically valid narrative around its mechanism of action, one would require data from:

  • In Vitro Target Identification: Screening assays to identify potential binding partners such as receptors, enzymes, or ion channels.

  • Cell-Based Assays: Experiments to determine the compound's effect on cellular functions, signaling cascades, and second messenger systems.

  • In Vivo Pharmacodynamics: Animal studies to understand the physiological effects of the compound and to correlate them with the in vitro findings.

  • Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of the compound, which are crucial for understanding its exposure-response relationship.

Without this foundational data, any discussion of a mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for research and development.

A Hypothetical Workflow for Elucidating the Mechanism of Action

For a novel or uncharacterized compound like this compound, a structured, multi-stage research program would be necessary to determine its mechanism of action. The following diagram and protocol outline a standard preclinical workflow that would need to be undertaken.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: In Vivo Model Validation A Compound Synthesis & QC B High-Throughput Screening (HTS) (e.g., Receptor Binding Assays) A->B C Hit Identification (Primary Targets) B->C D Dose-Response & Selectivity Profiling C->D E Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) D->E F Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) E->F G Off-Target Liability Screening (e.g., CEREP Panel) H Pharmacokinetic (PK) Studies (Rodent) G->H I In Vivo Target Engagement (e.g., PET, Biomarkers) H->I J Efficacy Studies in Disease Models I->J

Sources

Thermochemical data for N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Data of N-(2-Methoxyethyl)-N-propylamine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Imperative of Thermochemical Precision in Modern Chemistry

In the realms of pharmaceutical development and fine chemical synthesis, the trajectory from a promising molecular entity to a viable, safe, and scalable product is paved with data. Among the most critical, yet often overlooked, datasets is the thermochemical profile of a compound. For a molecule like this compound, which embodies structural motifs pertinent to both biologically active molecules and industrial processes, a thorough understanding of its energetic landscape is not merely academic—it is a cornerstone of safety, efficiency, and innovation. This guide provides a comprehensive framework for both the computational prediction and experimental determination of the key thermochemical properties of this compound, empowering researchers to build a robust foundation for their work. The absence of readily available experimental data for this specific compound necessitates a methodological approach, which this whitepaper aims to provide.

The Significance of Thermochemical Parameters in Research and Development

Thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are fundamental to understanding the intrinsic stability and reactivity of a chemical compound.

  • Enthalpy of Formation (ΔfH°) : This value represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. A highly negative enthalpy of formation indicates a stable compound. In a practical sense, knowing the ΔfH° of reactants, intermediates, and products allows for the calculation of reaction enthalpies (ΔrH°), which is critical for assessing the thermal hazards of a chemical process. A highly exothermic reaction, if not properly controlled, can lead to a runaway reaction, a significant safety risk in process scale-up.[1][2]

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. In process safety, Cp data for a reaction mixture is essential for calculating the adiabatic temperature rise—the maximum temperature increase that could occur if all the reaction's heat were contained within the system.[2][3] This is a critical parameter for defining safe operating limits.

  • Entropy (S°) : A measure of the randomness or disorder of a system, entropy, in conjunction with enthalpy, determines the Gibbs free energy (ΔG) of a process, and thus its spontaneity. In drug development, the thermodynamics of ligand-receptor binding, including enthalpic and entropic contributions, provide deep insights into the nature of the molecular interactions, guiding the optimization of drug candidates.[4][5]

A comprehensive understanding of these parameters for a compound like this compound is therefore indispensable for chemists and engineers aiming to handle it safely and utilize it effectively.

A Priori Estimation via Computational Thermochemistry

Before embarking on experimental campaigns, high-level computational chemistry provides a powerful and cost-effective means to predict thermochemical properties. The Gaussian-n (Gn) theories, particularly the more recent G4 and its cost-effective variant G4(MP2), are composite methods renowned for their high accuracy in calculating gas-phase thermochemical data.[6][7]

The G4(MP2) Protocol for Gas-Phase Enthalpy of Formation

The G4(MP2) theory is a multi-step computational procedure designed to approximate the "gold standard" CCSD(T) method with a very large basis set, but at a fraction of the computational cost.[7][8][9] The protocol involves a series of calculations to systematically correct for deficiencies in more basic computational models.

G4MP2_Workflow cluster_geom Geometry Optimization & Frequencies cluster_energy Single-Point Energy Calculations cluster_corrections Corrections & Final Energy b3lyp B3LYP/6-31G(2df,p) Geometry Optimization freq Frequency Calculation (for ZPE and Thermal Corrections) b3lyp->freq Optimized Geometry ccsd CCSD(T)/6-31G(d) b3lyp->ccsd mp2_large MP2/G3MP2largeXP b3lyp->mp2_large hf_limit HF Limit Extrapolation (from mod-aug-cc-pVTZ/VQZ) b3lyp->hf_limit freq->ccsd ZPE & Thermal Corrections final_e E0(G4MP2) Calculation ccsd->final_e mp2_large->final_e hf_limit->final_e hlc Higher-Level Correction (HLC) hlc->final_e so Spin-Orbit Correction (for atomic species) so->final_e BombCalorimetry_Workflow cluster_prep Sample Preparation & Setup cluster_exp Calorimetry Experiment cluster_calc Calculation & Analysis sample_prep Weigh liquid sample into a gelatin capsule bomb_setup Place capsule in crucible with fuse wire sample_prep->bomb_setup bomb_seal Seal bomb & pressurize with excess O2 bomb_setup->bomb_seal immersion Immerse sealed bomb in water bath bomb_seal->immersion To Calorimeter ignition Ignite sample via fuse wire immersion->ignition temp_monitor Record temperature change (ΔT) of water bath ignition->temp_monitor q_total Calculate total heat released (q_total) from ΔT and C_calorimeter temp_monitor->q_total Experimental Data q_corr Apply corrections for fuse wire and gelatin capsule combustion q_total->q_corr delta_ch Calculate ΔcH° of the sample q_corr->delta_ch delta_fh Calculate ΔfH° using Hess's Law delta_ch->delta_fh

Figure 2: Workflow for Bomb Calorimetry.
Detailed Protocol for Combustion Calorimetry:
  • Calorimeter Calibration: The heat capacity of the calorimeter (C_calorimeter) must first be determined by combusting a certified standard, typically benzoic acid, under identical conditions.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 0.5-1.0 g) of this compound.

    • Due to its likely volatility, the liquid should be encapsulated in a two-piece gelatin capsule of known mass and heat of combustion. [10]This prevents sample loss before ignition.

    • Place the capsule in a crucible inside the bomb.

  • Bomb Assembly:

    • Attach a fuse wire of known length and mass, ensuring it is in contact with the gelatin capsule.

    • Seal the bomb and pressurize it with a high-purity oxygen atmosphere (typically ~30 atm).

  • Combustion:

    • Immerse the sealed bomb in a precisely measured quantity of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing a current through the fuse wire.

  • Data Acquisition: Record the temperature of the water bath at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT), corrected for heat exchange with the surroundings, is the primary experimental datum.

  • Calculation of ΔfH°:

    • Calculate the total heat released (q_total) using: q_total = C_calorimeter * ΔT.

    • Subtract the heat contributions from the combustion of the gelatin capsule and the fuse wire.

    • The remaining heat corresponds to the combustion of the amine. Calculate the standard enthalpy of combustion (ΔcH°) in kJ/mol.

    • Finally, use Hess's Law to calculate the standard enthalpy of formation (ΔfH°) from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO2(g) and H2O(l)) and the formation of nitric acid if nitrogen oxides are formed and dissolve in the bomb water.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. [11]It is the primary method for determining heat capacity, melting points, and enthalpies of fusion. [12][13][14]

DSC_Workflow cluster_setup Preparation & Calibration cluster_exp DSC Measurement cluster_analysis Data Analysis sample_prep Accurately weigh sample into a hermetically sealed pan placement Place sample and reference pans in DSC cell sample_prep->placement ref_pan Prepare an empty reference pan ref_pan->placement calibration Calibrate DSC with standards (e.g., indium) for T and enthalpy program Apply a controlled temperature program (e.g., heat-cool-heat cycle) calibration->program placement->program measurement Measure differential heat flow between sample and reference program->measurement cp_calc Calculate Heat Capacity (Cp) from heat flow signal measurement->cp_calc DSC Thermogram phase_trans Identify phase transitions (melting, crystallization) measurement->phase_trans enthalpy_fusion Integrate peak area to get Enthalpy of Fusion (ΔfusH) phase_trans->enthalpy_fusion

Figure 3: Workflow for DSC Analysis.
Detailed Protocol for DSC Analysis:
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and sapphire.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into an aluminum or copper DSC pan.

    • Hermetically seal the pan to prevent sample evaporation during the experiment.

  • Experimental Run:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Execute a temperature program. A common program for determining liquid heat capacity is a "heat-cool-heat" cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Analysis:

    • Heat Capacity (Cp): The liquid heat capacity is determined by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions. The difference in heat flow is directly proportional to the sample's heat capacity. [15] * Phase Transitions: If the sample is solid at the start, the DSC thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is the melting point (Tfus), and the integrated area of the peak gives the enthalpy of fusion (ΔfusH). [13]

Conclusion: A Unified Approach to Thermochemical Characterization

For a compound like this compound, where public thermochemical data is sparse, a synergistic approach combining computational prediction and rigorous experimental validation is paramount. The G4(MP2) method provides a highly accurate theoretical benchmark for the gas-phase enthalpy of formation. This, in turn, can be corroborated by experimental determination via bomb calorimetry. Concurrently, Differential Scanning Calorimetry offers the means to precisely measure the heat capacity and characterize phase transitions, providing data essential for process safety calculations. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can generate the high-quality, reliable thermochemical data needed to advance their work safely and efficiently.

References

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. [Link: https://pubs.acs.org/doi/abs/10.1021/ac60271a041]
  • D'Amelia, R., Franks, T., & Nirode, W. F. (2014). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 91(5), 738-741. [Link: https://pubs.acs.org/doi/abs/10.1021/ed400351q]
  • Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter. [Link: https://smif.pratt.duke.edu/instruments/thermal/differential-scanning-calorimeter]
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link: https://aip.
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  • Verevkin, S. P., Emel’yanenko, V. N., & Zherikova, K. V. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4843-4854. [Link: https://pubs.acs.org/doi/abs/10.1021/acs.jced.9b00680]
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of chemical physics, 127(12), 124105. [Link: https://aip.
  • Andrade, M. A., Livotto, P. R., & Ramalho, T. C. (2013). Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. The Journal of chemical physics, 139(18), 184107. [Link: https://aip.
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Navigating the Silence: An Inquiry into the Scarcity of Early Research on N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the notable absence of substantive early research on the secondary amine, N-(2-Methoxyethyl)-N-propylamine. Despite its well-defined chemical structure and the availability of basic physicochemical data, a thorough investigation reveals a significant lack of published studies exploring its synthesis, pharmacological activity, and metabolic profile. This paper serves not as a review of existing literature, but as a foundational document for researchers and drug development professionals, outlining the known properties of the compound, hypothesizing potential research avenues based on its structural motifs, and providing a framework for future investigation. We will delve into the fundamental characteristics of this compound, propose potential synthetic routes, and discuss prospective analytical methodologies for its characterization. The objective is to provide a starting point for scientific inquiry into a molecule that, while cataloged, remains scientifically unexplored.

Introduction: The Enigma of a Seemingly Simple Molecule

This compound is a secondary amine with the molecular formula C₆H₁₅NO.[1][2][3] Its structure, featuring a propyl group and a methoxyethyl group attached to a central nitrogen atom, suggests potential for diverse chemical interactions and biological activity. Secondary amines are a well-established class of compounds in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The presence of both hydrophobic (propyl) and hydrophilic (methoxyethyl) moieties imparts a degree of amphiphilicity to the molecule, a characteristic that can influence its pharmacokinetic and pharmacodynamic properties.

Despite these intriguing features, a comprehensive search of scientific literature and chemical databases reveals a stark reality: there are no significant "early studies" to be found. While the compound is commercially available and its basic properties are cataloged in databases such as PubChem, it appears to have been largely overlooked in academic and industrial research. This guide, therefore, pivots from a retrospective analysis to a prospective one, aiming to equip researchers with the foundational knowledge and methodological considerations necessary to initiate the first wave of substantive studies on this compound.

Physicochemical Characterization: What We Know

Before embarking on new research, it is crucial to consolidate the existing, albeit limited, data on this compound. This information provides the basis for designing synthetic protocols, developing analytical methods, and predicting potential biological behavior.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₅NO[1][2][3]
Molecular Weight 117.19 g/mol [2][3]
IUPAC Name N-(2-methoxyethyl)propan-1-amine[1][2]
CAS Number 43175-57-1[2][3]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Solubility Soluble in water (predicted)[4]
pKa Not available

Note: Some properties are predicted based on the structure and data for similar compounds due to the lack of experimental data.

The predicted water solubility, a consequence of the ether and amine functionalities, suggests that the compound could be amenable to biological assays and formulation development.[4] However, the absence of experimentally determined pKa and boiling point values highlights the need for fundamental characterization studies.

Proposed Synthetic Pathways and Methodologies

While no specific synthesis of this compound is detailed in early literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The choice of a particular pathway would depend on factors such as starting material availability, desired scale, and purity requirements.

Reductive Amination: A Probable Primary Route

A common and efficient method for synthesizing secondary amines is reductive amination. This approach would likely involve the reaction of propylamine with 2-methoxyacetaldehyde, followed by reduction of the resulting imine intermediate.

Logical Relationship for Reductive Amination Synthesis

G propylamine Propylamine imine Imine Intermediate propylamine->imine + methoxyacetaldehyde 2-Methoxyacetaldehyde methoxyacetaldehyde->imine product This compound imine->product + reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd) reducing_agent->product

Caption: Proposed reductive amination pathway for this compound synthesis.

Experimental Protocol: Proposed Reductive Amination

  • Imine Formation: In a suitable solvent (e.g., methanol, dichloromethane), combine equimolar amounts of propylamine and 2-methoxyacetaldehyde. The reaction is typically stirred at room temperature. A dehydrating agent, such as magnesium sulfate, can be added to drive the equilibrium towards imine formation.

  • Reduction: Once imine formation is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride, is added portion-wise. The choice of reducing agent is critical; milder agents are preferred to avoid over-reduction or side reactions.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Nucleophilic Substitution: An Alternative Approach

An alternative synthetic strategy involves the nucleophilic substitution of a suitable leaving group on an ethyl chain by propylamine. For instance, reacting propylamine with 2-methoxyethyl chloride or bromide in the presence of a base to neutralize the resulting hydrohalic acid.

Experimental Workflow for Nucleophilic Substitution

G start Start: Propylamine & 2-Methoxyethyl Halide reaction Reaction in Solvent with Base start->reaction extraction Aqueous Work-up & Extraction reaction->extraction purification Drying & Solvent Removal extraction->purification final_product Purified This compound purification->final_product

Caption: Step-wise workflow for the synthesis via nucleophilic substitution.

Prospective Pharmacological and Toxicological Investigations

Given the absence of any pharmacological data, the initial steps in characterizing the biological activity of this compound would involve broad screening assays. The structural similarity to other biologically active amines suggests several potential areas of investigation.

Initial Pharmacological Screening

A primary area of interest would be its potential interaction with aminergic systems in the central nervous system (CNS). Many secondary amines exhibit activity at monoamine transporters (for dopamine, norepinephrine, and serotonin) or receptors. A logical first step would be to screen the compound for binding affinity at these targets.

Further screening could explore its potential as an intermediate in the synthesis of more complex molecules. The secondary amine provides a reactive handle for further chemical modification, allowing for the creation of a library of derivatives for high-throughput screening.

Preliminary Toxicological Assessment

Before any in-depth biological studies, a preliminary toxicological assessment is essential. For structurally related compounds like N-nitrosamines, significant toxicity and carcinogenicity have been reported.[5][6][7] While this compound is not a nitrosamine, its metabolism could potentially lead to the formation of reactive intermediates. Initial studies should focus on in vitro cytotoxicity assays using relevant cell lines.

Proposed Initial Toxicity Screening Workflow

G compound This compound in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH) compound->in_vitro dose_response Dose-Response Analysis in_vitro->dose_response cell_lines Relevant Cell Lines (e.g., HepG2, neuronal cells) cell_lines->in_vitro ic50 Determine IC₅₀ dose_response->ic50

Caption: A workflow for initial in vitro toxicological evaluation.

Analytical Methodologies for Future Studies

Robust analytical methods are paramount for the successful study of any new chemical entity. For this compound, a combination of chromatographic and spectroscopic techniques will be necessary for its identification, quantification, and the analysis of its metabolites.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be the workhorse techniques for analyzing this compound. Given its predicted volatility, GC-MS would be well-suited for purity assessment and quantification in simple matrices. For more complex biological samples, LC-MS would offer the necessary selectivity and sensitivity.[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for the unambiguous structural confirmation of the synthesized compound. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the N-H bond of the secondary amine.

Conclusion and Future Directions

The study of this compound presents a rare opportunity to explore a scientifically uncharted territory. This guide has laid out a foundational framework for initiating this exploration. The immediate priorities for future research should be:

  • Definitive Synthesis and Characterization: The development and validation of a reliable synthetic route and the full spectroscopic characterization of the molecule are the essential first steps.

  • In Vitro Pharmacological Profiling: A broad-based screening against a panel of common drug targets will help to identify potential areas of biological activity.

  • Preliminary Safety Assessment: In vitro toxicological studies are crucial to ensure the safe handling and further investigation of the compound.

By following a systematic and methodologically sound approach, the scientific community can begin to unravel the potential of this compound, transforming it from a mere catalog entry into a molecule of scientific interest.

References

  • PubChem. N-(2-methoxyethyl)propylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. [Link]

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  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 2522: Nitrosamines. [Link]

  • Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. [Link]

  • PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

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N-(2-Methoxyethyl)-N-propylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Methoxyethyl)-N-propylamine Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets through strategic modification. The this compound core is one such entity. Its inherent physicochemical properties, including a balance of lipophilicity and polarity, conformational flexibility, and a readily modifiable secondary amine, make it an exceptional starting point for the design of ligands targeting the central nervous system (CNS). This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a deep dive into the synthesis, pharmacology, and application of derivatives and analogs built upon this versatile scaffold. We will explore not just the "what" but the "why"—delving into the causal relationships between chemical structure and biological function, and providing field-proven protocols to empower further research and development.

Section 1: The this compound Core: A Foundation for CNS Ligand Design

The parent compound, this compound, is a simple secondary amine. However, its true value lies in the properties it imparts to its more complex derivatives, particularly those designed to cross the blood-brain barrier (BBB) and interact with neurotransmitter systems.

Physicochemical Properties of the Core Scaffold

The foundational structure provides a unique combination of features that are advantageous for CNS drug development. The methoxyethyl group introduces a polar ether linkage, which can participate in hydrogen bonding, while the propyl group adds a degree of lipophilicity. This balance is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including BBB permeability.

PropertyValueSource
Molecular Formula C6H15NOPubChem[1]
Molecular Weight 117.19 g/mol Fisher Scientific[2]
CAS Number 43175-57-1TCI America[3]
Predicted XlogP 0.5PubChem[1]
Physical Form Colorless LiquidFisher Scientific[2]

Table 1: Key physicochemical properties of this compound.

The secondary amine (pKa ~10-11) is readily protonated at physiological pH, allowing for ionic interactions with target receptors, yet the overall molecule remains sufficiently lipophilic to engage with hydrophobic pockets.

Synthetic Strategies: Building upon the Core

The secondary amine of the core scaffold is the primary handle for chemical modification. The most common and versatile methods for generating tertiary amine derivatives are direct N-alkylation and reductive amination. These methods allow for the introduction of a wide array of substituents, enabling the exploration of extensive chemical space.

The diagram below illustrates a general workflow for synthesizing derivatives, starting from readily available precursors and utilizing reductive amination as a key transformation step.

G cluster_0 Precursor Synthesis / Sourcing cluster_1 Core Scaffold Formation cluster_2 Derivative Synthesis P1 Propionaldehyde S1 Reductive Amination: Combine P1 + P2 P1->S1 P2 2-Methoxyethylamine P2->S1 S3 Formation of This compound S1->S3 Reduction S2 Reducing Agent (e.g., NaBH(OAc)₃) S2->S1 D2 Reductive Amination: Combine S3 + D1 S3->D2 D1 Aryl/Alkyl Aldehyde (R-CHO) D1->D2 D3 Final Derivative: R-CH₂-N(Propyl)(CH₂CH₂OCH₃) D2->D3 Reduction

Caption: General synthetic workflow for this compound derivatives.

This protocol describes a general procedure for the synthesis of a tertiary amine derivative by reacting the core scaffold with an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (e.g., 4-phenylbenzaldehyde, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.[4]

  • Addition of Reducing Agent: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature. The reaction is often slightly exothermic.[4]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine derivative.

Section 2: Pharmacology and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold are frequently designed as ligands for aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in the treatment of numerous CNS disorders.[5][6][7]

Key Biological Targets: Dopamine and Serotonin Receptors
  • Dopamine Receptors (D₂, D₃): These receptors are implicated in motor control, motivation, and reward. D₂ receptor antagonists are mainstays in antipsychotic therapy, while D₂/D₃ agonists are used to treat Parkinson's disease.[5][8] The N-propyl group on the scaffold is a classic feature of many potent dopamine receptor agonists.

  • Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C): These receptors modulate mood, anxiety, and cognition. Agonists at the 5-HT₁ₐ receptor have anxiolytic and antidepressant effects, while ligands for the 5-HT₂ family are targets for antipsychotics and treatments for obesity.[7][9]

The interaction of a ligand with its target receptor initiates a downstream signaling cascade, often involving the modulation of cyclic AMP (cAMP) levels.

G Ligand N-propylamine Derivative Receptor GPCR (e.g., D₂/5-HT₁ₐ) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to G cluster_0 Isotope Production cluster_1 Radiosynthon Preparation cluster_2 Final Labeling & Purification Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 S1 Reduction (LiAlH₄) CO2->S1 S2 Iodination (HI) S1->S2 S3 [¹¹C]CH₃I (Methyl Iodide) S2->S3 Labeling ¹¹C-Methylation S3->Labeling Precursor Desmethyl Precursor (e.g., secondary amine) Precursor->Labeling Purification HPLC Purification Labeling->Purification Final Final [¹¹C]PET Tracer Purification->Final

Sources

A Technical Guide to the Investigation of the Potential Biological Activity of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(2-Methoxyethyl)-N-propylamine is a secondary amine with structural motifs suggestive of potential interaction with key neurological targets. While direct biological activity data for this specific molecule is not prevalent in public literature, its core structure, featuring a flexible N-propyl group and a methoxyethyl chain, bears resemblance to pharmacophores known to interact with monoaminergic systems. This guide provides a structured, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound. We will explore rational, evidence-based hypotheses for its molecular targets, present detailed, field-proven experimental workflows for screening and validation, and discuss the interpretation of potential outcomes. The methodologies described herein are designed to be self-validating, incorporating essential controls and standards to ensure data integrity and reproducibility.

Part 1: Compound Profile and Rationale for Investigation

This compound is a commercially available organic building block[1][2]. Its simple, yet specific, arrangement of functional groups—a secondary amine, a propyl group, and a methoxyethyl group—provides a compelling starting point for biological screening. The rationale for investigating this molecule stems from the principle of structure-activity relationships (SAR). The N-alkylamine backbone is a privileged scaffold in neuropharmacology, present in numerous endogenous neurotransmitters (e.g., dopamine, serotonin) and synthetic drugs that target the central nervous system (CNS).

The combination of a short alkyl chain (propyl) and a more polar, flexible ether-containing chain (methoxyethyl) suggests the possibility of interactions with binding pockets that have both hydrophobic and hydrogen-bonding regions. This dual character is common in the active sites of enzymes like Monoamine Oxidase (MAO) and the transmembrane domains of G-protein coupled receptors (GPCRs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(2-methoxyethyl)propan-1-amine[3][4][5]
CAS Number 43175-57-1[1][4]
Molecular Formula C6H15NO[1][3]
Molecular Weight 117.19 g/mol [1][2][4]
Physical Form Colorless to Light Yellow Liquid[4]
Boiling Point 138 °C[4]
Predicted XlogP 0.5[3]

Part 2: Primary Hypothesized Biological Targets

Based on structural analogy and established principles of medicinal chemistry, we propose two primary hypotheses for the biological activity of this compound.

Hypothesis A: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, thereby regulating their levels in the brain and peripheral tissues.[6][7] Inhibition of MAO is a clinically validated strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[6][8] The structure-activity relationships of many MAO inhibitors reveal that an accessible nitrogen atom is crucial for interacting with the enzyme's active site.[7][9][10] The small, unhindered secondary amine of this compound makes it a plausible candidate for an MAO inhibitor.

Hypothesis B: G-Protein Coupled Receptor (GPCR) Modulation

The overall size, flexibility, and chemical nature of the compound make it a candidate ligand for aminergic GPCRs, which are major targets for drugs treating psychiatric and neurological disorders.

  • Dopamine D4 Receptor (D4R): The D4 receptor is a D2-like Gi/o-coupled receptor implicated in cognition, schizophrenia, and ADHD.[11][12] It is distinguished from other dopamine receptors by its high affinity for the atypical antipsychotic clozapine.[11] The binding pockets of D2-like receptors accommodate small molecules with amine groups, and subtle structural variations can determine subtype selectivity.[13][14] The N-alkyl substituents of the test compound could potentially fit within the hydrophobic pockets of the D4R binding site.

  • Serotonin 5-HT1A Receptor: This receptor is a key inhibitory Gi/o-coupled GPCR involved in the regulation of mood and anxiety.[15][16] Agonists and partial agonists at this receptor are used as anxiolytic and antidepressant medications.[17][18] Like the D4R, the 5-HT1A receptor binds small amine-containing molecules, and its activation can lead to an increase in dopamine release in key brain regions, contributing to its therapeutic effects.[15] The structure of this compound is consistent with general features of some known 5-HT1A receptor ligands.

Part 3: Experimental Workflows for Target Screening and Validation

The following section details a logical, tiered approach to screen for and validate the hypothesized biological activities.

Workflow 1: MAO-A and MAO-B Inhibition Screening

The initial screen should assess the compound's ability to inhibit both MAO isoforms to determine potency and selectivity. A luminogenic assay is a robust, high-throughput method for this purpose.

MAO_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of this compound (e.g., 10 mM to 1 nM) Incubate_Enzyme Incubate Enzyme with Compound or Vehicle Control Compound_Prep->Incubate_Enzyme Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubate_Enzyme Substrate_Prep Prepare MAO Substrate (e.g., Luciferin derivative) Add_Substrate Add MAO Substrate to initiate reaction Substrate_Prep->Add_Substrate Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_Reaction Add_Luciferase Add Luciferase Detection Reagent to stop reaction & generate light Incubate_Reaction->Add_Luciferase Read_Luminescence Read Luminescence on a plate reader Add_Luciferase->Read_Luminescence Calculate_IC50 Normalize data and calculate IC50 values for MAO-A and MAO-B Read_Luminescence->Calculate_IC50

Fig 1. Workflow for MAO-Glo™ Assay.

Protocol: MAO-Glo™ Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5), starting from a 10 mM stock.

  • Assay Plate Setup: In a white, 384-well assay plate, add 5 µL of each compound dilution. Include wells for "no-inhibition" controls (vehicle only) and "background" controls (no enzyme).

  • Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution (reconstituted according to the manufacturer's protocol) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the MAO substrate to all wells.

  • Reaction Incubation: Mix and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 20 µL of Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the light-generating reaction. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve to calculate the IC50 value for each isoform.

Table 2: Example Data Layout for MAO Inhibition

Compound Concentration% Inhibition (MAO-A)% Inhibition (MAO-B)
100 µM95.245.1
33.3 µM88.732.6
11.1 µM75.421.0
.........
Calculated IC50 X.X µM Y.Y µM
Selectivity Index IC50(B) / IC50(A)
Workflow 2: GPCR Radioligand Binding Affinity Screen

This workflow determines if the compound can displace a known high-affinity radiolabeled ligand from the D4 and 5-HT1A receptors, indicating direct binding.

Binding_Assay_Workflow Compound Test Compound (this compound) Serial Dilutions Incubation Incubate all components (e.g., 60 min at 25°C) Compound->Incubation Radioligand Radioligand (e.g., [3H]Spiperone for D4R, [3H]8-OH-DPAT for 5-HT1A) Radioligand->Incubation Membranes Cell Membranes Expressing Receptor (D4R or 5-HT1A) Membranes->Incubation Filtration Rapidly filter through GF/B filter plates to separate bound/free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add Scintillation Cocktail and count radioactivity Washing->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Analysis

Fig 2. Workflow for Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [³H]Spiperone for D4R; [³H]8-OH-DPAT for 5-HT1A.

    • Membranes: Commercially available or prepared from cell lines overexpressing the human D4 or 5-HT1A receptor.

    • Non-specific Ligand: Haloperidol (for D4R), Serotonin (for 5-HT1A) at high concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (at its approximate Kd), and serial dilutions of the test compound.

  • Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with the non-specific ligand).

  • Reaction Initiation: Add the cell membranes to each well to start the binding reaction. The final volume should be ~200 µL.

  • Incubation: Incubate for 60 minutes at 25°C with gentle agitation.

  • Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 300 µL of ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the IC50 from the dose-response curve of specific binding vs. compound concentration. Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Workflow 3: Functional Activity Assessment (cAMP Assay)

If binding is confirmed (e.g., Ki < 10 µM), the next step is to determine if the compound is an agonist, antagonist, or inverse agonist. Since both D4R and 5-HT1A are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Test Compound) Receptor GPCR (D4R or 5-HT1A) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Catalyzes ATP ATP ATP->AC

Fig 3. Gi/o-Coupled GPCR Signaling Pathway.

Protocol: cAMP Accumulation Assay (e.g., HTRF®)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D4 or 5-HT1A receptor. Seed cells in a 384-well plate and grow to confluence.

  • Forskolin Stimulation: To measure inhibition, stimulate the cells with a concentration of forskolin that produces ~80% of the maximal cAMP response (e.g., 1-10 µM). Forskolin directly activates adenylyl cyclase, raising cAMP levels.

  • Agonist Mode: To test for agonism, add serial dilutions of the test compound to the cells in the presence of forskolin. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with serial dilutions of the test compound, then add a known agonist (e.g., quinpirole for D4R, 8-OH-DPAT for 5-HT1A) at its EC80 concentration, along with forskolin. An antagonist will reverse the effect of the known agonist, causing a dose-dependent increase in the cAMP signal (back towards the forskolin-only level).

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., HTRF®, LANCE®). This typically involves adding two reagents that will generate a fluorescence resonance energy transfer (FRET) signal inversely proportional to the amount of cAMP present.

  • Data Acquisition & Analysis: Read the plate on a compatible reader. Calculate EC50 (agonist mode) or IC50 (antagonist mode) values from the resulting dose-response curves.

Part 4: Conclusion and Future Directions

This guide outlines a systematic, three-stage screening cascade to elucidate the potential biological activity of this compound. By starting with broad, hypothesis-driven enzymatic and binding assays and progressing to more specific functional cell-based assays, researchers can efficiently determine if the compound has a relevant pharmacological profile.

  • Positive MAO results would warrant further investigation into isoform selectivity and mechanism of inhibition (reversible vs. irreversible).

  • Positive GPCR binding results , when coupled with functional data, will classify the compound as an agonist, antagonist, or inverse agonist, guiding future lead optimization efforts.

If significant and selective activity is identified at any of these primary targets, subsequent steps should include screening against a broader panel of receptors and transporters to establish a more complete selectivity profile, as well as initiating preliminary in vitro ADME-Tox studies (e.g., cytotoxicity, metabolic stability) to assess its drug-like properties.

References

  • 5-HT1A receptor - Wikipedia. Wikipedia. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. PubMed Central. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. PubMed. Available at: [Link]

  • 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. Available at: [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Available at: [Link]

  • Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. PubMed. Available at: [Link]

  • What are 5-HT1A receptor modulators and how do they work? Patsnap Synapse. Available at: [Link]

  • N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575. PubChem - NIH. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. PubMed Central. Available at: [Link]

  • Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. Available at: [Link]

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. eScholarship.org. Available at: [Link]

  • N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. Starlab Scientific Co., Ltd. Available at: [Link]

  • Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Cheméo. Available at: [Link]

  • Dopamine receptor D4 - Wikipedia. Wikipedia. Available at: [Link]

  • N-(2-methoxyethyl)propylamine (C6H15NO). PubChemLite. Available at: [Link]

  • Arylcyclohexylamine - Wikipedia. Wikipedia. Available at: [Link]

  • N-ETHYL PROPYLAMINE. Ataman Kimya. Available at: [Link]

  • This compound [P76022]. ChemUniverse. Available at: [Link]

  • 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. Pharmaffiliates. Available at: [Link]

  • n-PROPYLAMINE. International Labour Organization. Available at: [Link]

  • 2-Methoxyethylamine | C3H9NO | CID 8018. PubChem. Available at: [Link]

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Methodological & Application

Synthesis of N-(2-Methoxyethyl)-N-propylamine via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the secondary amine N-(2-Methoxyethyl)-N-propylamine. The described method is based on a one-pot direct reductive amination of propanal with 2-methoxyethanamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Secondary Amines

Secondary amines, such as this compound, are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Their presence is often critical for modulating physicochemical properties like solubility, basicity, and receptor binding affinity. The synthesis of specifically substituted secondary amines with high purity and yield is therefore a cornerstone of modern organic synthesis.

Traditional methods for amine synthesis, such as the direct alkylation of primary amines with alkyl halides, are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts[1]. This necessitates challenging purification steps and results in poor atom economy. Reductive amination has emerged as a superior and more controlled strategy, converting a carbonyl group and a primary amine into a secondary amine via an intermediate imine, which is reduced in situ[1][2]. This method effectively prevents over-alkylation, leading to cleaner reactions and higher yields of the desired product[1][3].

The choice of reducing agent is paramount to the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a reagent of choice due to its exceptional mildness and chemoselectivity[4]. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes or ketones but is highly effective at reducing the iminium ion formed in situ[4][5]. This selectivity allows all reactants to be combined in a single step, simplifying the experimental procedure. Furthermore, NaBH(OAc)₃ is safer to handle than alternatives like sodium cyanobohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas[4][6].

This document details a robust protocol for the synthesis of this compound using this modern, efficient, and safer approach.

Reaction Scheme & Mechanism

The synthesis of this compound is achieved by the reductive amination of propanal with 2-methoxyethanamine. The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The primary amine (2-methoxyethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. This step is typically reversible and can be facilitated by mildly acidic conditions.

  • Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the iminium ion to yield the target secondary amine, this compound[3].

The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme

(Self-generated image, not from a direct source)

The mechanistic pathway is illustrated by the following DOT graph:

Reductive Amination Mechanism Figure 2: Mechanism of Reductive Amination cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Propanal Propanal Hemiaminal Hemiaminal Intermediate Propanal->Hemiaminal + Amine (Nucleophilic Attack) Amine 2-Methoxyethanamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Product This compound Iminium->Product Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Figure 3: Experimental Workflow for Synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanamine (1.50 g, 20.0 mmol) and 80 mL of anhydrous dichloromethane (DCM). Begin stirring.

  • Imine Formation: Add propanal (1.28 g, 22.0 mmol) to the solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) to the reaction mixture in portions over 5-10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 40 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound (C₆H₁₅NO, M.W.: 117.19 g/mol ) should be confirmed by spectroscopic methods.

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 3.50 (t, 2H): Triplet corresponding to the -CH₂-O- protons.

    • δ 3.35 (s, 3H): Singlet from the methoxy (-OCH₃) protons.

    • δ 2.75 (t, 2H): Triplet from the -N-CH₂-CH₂-O- protons.

    • δ 2.55 (t, 2H): Triplet from the propyl -N-CH₂- protons.

    • δ 1.50 (sextet, 2H): Sextet from the propyl -CH₂-CH₃ protons.

    • δ 0.90 (t, 3H): Triplet from the terminal methyl (-CH₃) protons of the propyl group.

    • A broad singlet for the N-H proton may also be observed.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 72.0: -CH₂-O-

    • δ 59.0: -OCH₃

    • δ 52.0: Propyl -N-CH₂-

    • δ 50.0: -N-CH₂-CH₂-O-

    • δ 23.0: Propyl -CH₂-CH₃

    • δ 11.8: Propyl -CH₃

  • Infrared (IR) Spectroscopy:

    • ~3300-3400 cm⁻¹ (weak, broad): N-H stretching vibration, characteristic of a secondary amine.[7]

    • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups.

    • ~1120 cm⁻¹ (strong): C-O-C stretching vibration from the ether linkage.

    • ~1250-1020 cm⁻¹: C-N stretching vibration.[7]

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z = 118.12.

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃):

    • Hazards: Flammable solid. Reacts with water and protic solvents to release flammable gases which may ignite spontaneously. Causes skin irritation and serious eye damage.[8][9][10]

    • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[8][11] Avoid generating dust. Keep away from heat, sparks, and open flames.[11][12]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][9]

  • Propanal:

    • Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

    • Handling: Keep away from ignition sources. Use in a well-ventilated area.

  • Dichloromethane (DCM):

    • Hazards: Suspected of causing cancer. Causes skin and eye irritation.

    • Handling: Use only in a fume hood. Avoid contact with skin and eyes.

Conclusion

The protocol detailed in this application note presents a reliable and efficient method for the synthesis of this compound. By employing a one-pot reductive amination with the mild and selective reagent sodium triacetoxyborohydride, this procedure circumvents the common pitfalls of over-alkylation associated with older methods. The straightforward experimental setup, coupled with a simple work-up, makes this an accessible and scalable route for producing high-purity secondary amines for various research and development applications.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2007). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. ProQuest. [Link]

  • Carl Roth. (2024). Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • Loba Chemie. (2017). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE For Synthesis. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. [Link]

Sources

Application Notes and Protocols: N-(2-Methoxyethyl)-N-propylamine as a Bidentate N,O-Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation and application of N-(2-Methoxyethyl)-N-propylamine as a potential bidentate N,O-ligand in transition metal-catalyzed cross-coupling reactions. While specific catalytic applications for this ligand are not extensively documented in peer-reviewed literature, its structural similarity to known effective ligands suggests significant potential. These notes, therefore, present a generalized yet detailed framework for researchers to screen, optimize, and characterize catalytic systems employing this ligand, with a primary focus on the Suzuki-Miyaura cross-coupling reaction as a representative and synthetically valuable transformation. The protocols and discussions herein are designed to be a self-validating system, grounded in established principles of catalytic chemistry, to guide the exploration of this promising ligand in organic synthesis and drug discovery.

Introduction: The Potential of this compound as a Ligand

This compound is a secondary amine featuring both a nitrogen and an ether oxygen atom, which can act as a bidentate N,O-chelating ligand for transition metals. The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows for the formation of stable metallacycles with a variety of transition metals, including palladium, copper, and rhodium. This chelation effect can enhance the stability and activity of the catalytic species.

The methoxyethyl group can influence the solubility of the resulting metal complex in organic solvents, a crucial factor for homogeneous catalysis. Furthermore, the steric and electronic properties of the propyl group on the nitrogen atom can modulate the reactivity of the metal center. These structural features are analogous to other successful N,O-bidentate ligands used in catalysis, making this compound a compelling candidate for investigation.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H15NO[1][2][3][4][5][6]
Molecular Weight 117.19 g/mol [2][4][5]
CAS Number 43175-57-1[2][4][5]
Boiling Point 138 °C[2]
Physical Form Liquid[2]
Purity (typical) >98.0% (GC)[2][4]

General Protocol for Ligand Screening: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for screening the efficacy of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and widely used method for the formation of C-C bonds.[7]

Materials and Reagents
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)2) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • Ligand: this compound

  • Aryl Halide: e.g., 4-bromotoluene or 4-chloroanisole

  • Boronic Acid: e.g., phenylboronic acid

  • Base: e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4)

  • Solvent: e.g., Toluene, Dioxane, or Tetrahydrofuran (THF), anhydrous

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for organic synthesis (Schlenk flask or sealed reaction tube)

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Dry and degas solvent - Weigh reagents under inert atmosphere assembly 2. Reaction Assembly - Add Pd precursor, ligand, aryl halide,  boronic acid, and base to flask reagents->assembly Inert atmosphere reaction 3. Reaction - Add solvent - Heat to desired temperature - Stir for specified time assembly->reaction Degassed solvent quench 4. Work-up - Cool to room temperature - Quench with water - Extract with organic solvent reaction->quench Completion analysis 5. Analysis - Dry organic layer - Concentrate in vacuo - Purify by chromatography - Analyze by GC/NMR quench->analysis Crude product optimization_workflow start Initial Screening (Protocol 2.3) base_screen Screen Bases (K2CO3, Cs2CO3, K3PO4) start->base_screen solvent_screen Screen Solvents (Toluene, Dioxane, THF) base_screen->solvent_screen Best Base temp_screen Vary Temperature (80°C, 100°C, 120°C) solvent_screen->temp_screen Best Solvent ratio_screen Vary L:M Ratio (1:1, 2:1, 4:1) temp_screen->ratio_screen Best Temperature optimized Optimized Conditions ratio_screen->optimized Best Ratio catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)L(X) oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)L(Ar') transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Sources

Application Notes and Protocols for N-(2-Methoxyethyl)-N-propylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide on the use of N-(2-Methoxyethyl)-N-propylamine (CAS No: 43175-57-1) is structured to provide a comprehensive overview based on its chemical properties and the established reactivity of analogous secondary amines. It is critical for the research community to note that, despite its commercial availability as an organic building block, there is a significant lack of specific, peer-reviewed scientific literature detailing its applications in synthetic protocols. Consequently, this guide will present known data, infer potential applications from its structural features, and provide generalized protocols. These protocols are intended to serve as a starting point for investigation and should not be considered as established, optimized procedures for this specific molecule.

Introduction and Physicochemical Properties

This compound is a secondary amine that incorporates both an n-propyl group and a 2-methoxyethyl group attached to the nitrogen atom. This bifunctional nature—a nucleophilic and basic nitrogen center coupled with a coordinating ether linkage—suggests a range of potential applications in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 43175-57-1[1][2]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Appearance Colorless Liquid[3]
Boiling Point 138 °C[4]
Purity ≥98% (GC)[1][2]
Sensitivity Air Sensitive[4]

Potential Applications in Organic Synthesis (Hypothetical)

Based on the structural characteristics of this compound, several potential applications can be postulated. These are areas where researchers could explore its utility.

As a Bidentate Ligand in Catalysis

The presence of both a nitrogen and an ether oxygen atom allows this compound to act as a potential bidentate ligand for various transition metals. Such ligands are crucial in catalysis, influencing the reactivity and selectivity of the metallic center.[5]

  • Potential Workflow for Ligand Application in Cross-Coupling Reactions:

G cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂) Active_Catalyst [M-Ligand] Complex Metal_Precursor->Active_Catalyst + Ligand (in situ) Ligand This compound Ligand->Active_Catalyst Aryl_Halide Aryl Halide (Ar-X) Coupling_Partner Coupling Partner (e.g., Boronic Acid) Active_Catalyst->Coupling_Partner Transmetalation Aryl_Halide->Active_Catalyst Oxidative Addition Product Coupled Product (Ar-Nu) Coupling_Partner->Product Reductive Elimination G cluster_reactions Potential C-N Bond Forming Reactions Amine This compound Alkylation N-Alkylation (with R-X) Amine->Alkylation Forms Tertiary Amine Acylation N-Acylation (with RCOCl) Amine->Acylation Forms Amide Reductive_Amination Reductive Amination (with R₂C=O, [H]) Amine->Reductive_Amination Forms Tertiary Amine Buchwald_Hartwig Buchwald-Hartwig (with Ar-X, Pd cat.) Amine->Buchwald_Hartwig Forms Aryl Amine

Caption: Potential C-N bond forming reactions using this compound.

Generalized Experimental Protocols

The following protocols are general procedures for reactions involving secondary amines and have not been specifically optimized for this compound. Appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

General Protocol for N-Alkylation

This protocol describes a general procedure for the synthesis of a tertiary amine from a secondary amine and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous acetonitrile (or DMF) to dissolve the amine.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel.

General Protocol for N-Acylation

This protocol outlines a general method for the synthesis of an amide from a secondary amine and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a commercially available secondary amine with potential as a ligand, a synthetic building block, and a reagent in organic synthesis. The presence of both a secondary amine and an ether functionality makes it an interesting candidate for further investigation. However, the current body of scientific literature does not provide specific examples of its use. The protocols and potential applications outlined in this guide are based on established chemical principles and are intended to serve as a foundation for future research into the synthetic utility of this compound. Researchers are encouraged to perform careful optimization and characterization when exploring the reactivity of this compound.

References

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  • Vertex AI Search Result. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams.
  • Google Patents. Preparation of n-substituted hydroxylamines. US3467711A.
  • ChemUniverse. This compound [P76022]. [Link]

  • PubChem. N-(2-Methoxyethyl)isopropylamine. [Link]

  • Fisher Scientific. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™. [Link]

  • Google Patents.
  • Google Patents. Process for the synthesis of a N,N-dialkyl-hydroxylamine. US4918194A.
  • Google Patents. Process for producing dimethylpropylamine. EP0932596B1.
  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • National Institutes of Health. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. [Link]

  • The Nolan Group. Publications. [Link]

  • OUCI. N-(2,2-Dimethyl-1-(quinolin-2-yl)propylidene) arylaminonickel Complexes and Their Ethylene Oligomerization. [Link]

  • Google Patents. Process for preparing tri-n-propylamine (tpa). US20120004464A1.
  • Chalmers ODR. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. [Link]

  • ResearchGate. Experiment and model for surface tensions of 2‑diethylaminoethanol‑N‑(2‑aminoethyl)ethanolamine, 2‑diethylaminoethanol‑N‑methyl‑1,3‑propane‑diamine and 2‑diethylaminoethanol‑1,4‑butanediamine aqueous solutions. [Link]

  • MDPI. Metal Complexes with N-Donor Ligands: Second Edition. [Link]

  • Organic Syntheses. 2-(Dimethylamino)pyrimidine. [Link]

  • MDPI. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. [Link]

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Application Notes and Protocols for Reactions Involving N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(2-Methoxyethyl)-N-propylamine in Synthetic Chemistry

This compound is a secondary amine that serves as a valuable building block in modern organic synthesis. Its structural features—a nucleophilic secondary nitrogen atom, a flexible propyl group, and a methoxyethyl moiety—impart a unique combination of reactivity and physicochemical properties. The presence of the ether linkage can influence solubility, chelation potential, and metabolic stability in derivative compounds, making it an attractive synthon for researchers in drug discovery and materials science.

This comprehensive guide provides detailed application notes and validated protocols for three fundamental transformations involving this compound: N-alkylation, reductive amination, and N-acylation. The methodologies presented are designed to be robust and adaptable, with an emphasis on explaining the chemical principles that underpin each experimental choice.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is critical for experimental design.

PropertyValueSource
CAS Number 43175-57-1[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Boiling Point 138 °C[2]
Appearance Colorless to light yellow liquid[3]
Purity ≥98.0% (GC)[3]

Section 1: N-Alkylation to Synthesize Tertiary Amines

N-alkylation of secondary amines is a cornerstone reaction for accessing tertiary amines, a functional group prevalent in a vast array of pharmaceuticals and agrochemicals. Direct alkylation with alkyl halides is a classic and effective method. The nucleophilic nitrogen of this compound attacks the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond.

The choice of base is critical to neutralize the hydrogen halide byproduct, driving the reaction to completion. Inorganic bases like potassium carbonate are often preferred for their ease of removal during workup. The solvent should be polar and aprotic to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous acetonitrile B Add K₂CO₃ (base) A->B C Add alkyl halide (e.g., Benzyl Bromide) B->C D Heat to 70 °C and stir for 8-12 h C->D E Monitor by TLC D->E F Cool and filter solids E->F Upon completion G Concentrate filtrate F->G H Purify by column chromatography G->H I Pure Tertiary Amine H->I

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Protocol: N-Benzylation of this compound

This protocol details the synthesis of N-benzyl-N-(2-methoxyethyl)-N-propylamine.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate and Hexane for chromatography

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and maintain stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude tertiary amine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Section 2: Reductive Amination for Tertiary Amine Synthesis

Reductive amination is a highly versatile and reliable method for forming C-N bonds, offering excellent control and avoiding the over-alkylation issues that can plague direct alkylation.[4] The reaction proceeds via the in situ formation of an iminium ion from the condensation of a secondary amine with an aldehyde or ketone, which is then immediately reduced to the corresponding tertiary amine.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and chemoselective for the iminium ion over the carbonyl starting material, allowing for a one-pot procedure.[5] The slightly acidic nature of NaBH(OAc)₃ can also catalyze iminium ion formation.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism amine This compound iminium Iminium Ion Intermediate [R₂C=N⁺(propyl)(methoxyethyl)] amine->iminium carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->iminium product Tertiary Amine iminium->product Reduction reductant NaBH(OAc)₃ reductant->iminium Hydride Donation

Caption: Key steps in the reductive amination of a secondary amine.

Detailed Protocol: Reductive Amination with Cyclohexanone

This protocol describes the synthesis of N-cyclohexyl-N-(2-methoxyethyl)-N-propylamine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Section 3: N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction that converts amines into amides. This transformation is crucial for installing protecting groups, synthesizing active pharmaceutical ingredients, and creating functional polymers. The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, is typically rapid and high-yielding.

A non-nucleophilic base like triethylamine or pyridine is often included to scavenge the acidic byproduct (e.g., HCl) generated when using acyl chlorides. The reaction is usually performed at a low temperature to control its exothermic nature.

General Scheme for N-Acylation

N_Acylation_Scheme reagents This compound + Acyl Chloride (R-COCl) + Base (e.g., Et₃N) product N-acyl-N-(2-Methoxyethyl)-N-propylamine (Amide) reagents->product in Anhydrous Solvent (DCM)

Caption: General reaction for the N-acylation of this compound.

Detailed Protocol: N-Acetylation using Acetyl Chloride

This protocol outlines the synthesis of N-acetyl-N-(2-methoxyethyl)-N-propylamine.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Add acetyl chloride (1.05 eq) dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting amine has been completely consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification via column chromatography may be performed if impurities are present.

Safety and Handling

This compound and its related reagents require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • This compound: Assumed to be a flammable liquid and corrosive, causing skin burns and eye damage, similar to related secondary amines.[6]

  • Alkyl Halides (e.g., Benzyl Bromide): Lachrymators and toxic. Handle with extreme care.

  • Reducing Agents (e.g., NaBH(OAc)₃): Reacts with water. Handle in a dry environment.

  • Acylating Agents (e.g., Acetyl Chloride): Corrosive and reacts violently with water. Handle under anhydrous conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Alfa Aesar. (n.d.). N-(2-Methoxyethyl)propylamine, 98%. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Green, M. (1969). U.S. Patent No. 3,467,711. Washington, DC: U.S. Patent and Trademark Office.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. Available at: [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Development of the First Catalyzed, Enantioselective Staudinger Reaction. Journal of the American Chemical Society, 124(23), 6626–6635.
  • PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Reductive amination of ketones.
  • Google Patents. (n.d.). Process for the preparation of alkylamines.
  • Google Patents. (n.d.). Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
  • ScienceDirect. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions.
  • Google Patents. (n.d.). Reductive amination of diethanolamine and resulting product mixture.

Sources

Application Notes & Protocols: The Strategic Use of N-(2-Methoxyethyl)-N-propylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Overview

In the landscape of modern drug discovery, the efficiency and novelty of synthetic routes are paramount. The selection of foundational chemical scaffolds, often termed "building blocks," is a critical decision point that dictates the feasibility, scalability, and ultimate success of a new chemical entity (NCE). N-(2-Methoxyethyl)-N-propylamine is one such versatile secondary amine that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring a secondary amine for nucleophilic attack or derivatization, a flexible propyl group, and a methoxyethyl tail, offers a unique combination of steric and electronic properties.

This guide provides an in-depth exploration of this compound, moving beyond its chemical identity to its practical application in pharmaceutical research. We will delve into its core properties, strategic applications as a synthetic precursor, and the critical considerations for its use, including the mitigation of potential process-related impurities. The protocols herein are designed not merely as instructions but as self-validating systems, with built-in justifications for each methodological choice, reflecting a commitment to robust and reproducible science.

Section 2: Physicochemical Properties & Specifications

A thorough understanding of a reagent's properties is the bedrock of successful experimental design. This compound is a colorless to light yellow liquid under standard conditions.[3] Its key specifications, compiled from supplier data and chemical databases, are summarized below.

PropertyValueSource(s)
CAS Number 43175-57-1[1][4][5]
Molecular Formula C₆H₁₅NO[1][4]
Molecular Weight 117.19 g/mol [1][4]
IUPAC Name N-(2-methoxyethyl)propan-1-amine[4][6]
Boiling Point ~138 °C[4]
Purity (Typical) ≥98.0% (GC)[3][4]
Physical Form Liquid[3]
UN Number 2733[4]

Section 3: Core Applications & Mechanistic Insights

The primary utility of this compound in pharmaceutical research is as a nucleophilic intermediate for building larger, more complex molecular architectures. Its secondary amine functionality is the reactive center, readily participating in reactions like acylation, alkylation, and reductive amination.

3.1. Role in Amide Synthesis for Bioactive Scaffolds

One of the most common applications is in the formation of amide bonds. Amides are a cornerstone of medicinal chemistry due to their high metabolic stability and ability to participate in hydrogen bonding, a key interaction for drug-target binding. By reacting this compound with an activated carboxylic acid (e.g., an acyl chloride), researchers can introduce the N-(2-methoxyethyl)-N-propyl moiety into a target molecule. This process, a variation of the Schotten-Baumann reaction, is highly efficient for creating novel carboxamides.[7]

3.2. Critical Consideration: N-Nitrosamine Impurity Risk

A significant and contemporary challenge in pharmaceutical development is the formation of N-nitrosamine impurities.[8] As a secondary amine, this compound is a potential precursor to the formation of N-nitroso-N-(2-methoxyethyl)-N-propylamine. This reaction can occur if the amine is exposed to nitrosating agents (e.g., nitrites, often found in excipients) under acidic conditions.[9] Regulatory agencies worldwide now mandate rigorous risk assessments for nitrosamines in all pharmaceutical products.[8] Therefore, any synthetic route employing this intermediate must be carefully designed and monitored to prevent or control the formation of such impurities. This involves controlling the quality of starting materials, optimizing reaction pH, and implementing appropriate purification and analytical testing steps.

Below is a diagram illustrating the logical risk pathway for nitrosamine formation.

Nitrosamine_Formation_Risk Precursor Secondary Amine (e.g., this compound) Reaction Nitrosation Reaction Precursor->Reaction NitrosatingAgent Nitrosating Agent (e.g., Nitrite, NO₂⁻) NitrosatingAgent->Reaction AcidicEnv Acidic Conditions (H⁺) AcidicEnv->Reaction Catalyzes Impurity N-Nitrosamine Impurity (Potential Genotoxin) Reaction->Impurity Forms

Caption: Logical pathway for the formation of N-nitrosamine impurities.

Section 4: Safety and Handling Protocols

This compound is a flammable and corrosive chemical that requires strict adherence to safety protocols.[3][10] All handling must be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Flame-retardant lab coat

  • Chemical splash goggles and face shield

  • Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene)

  • Closed-toe shoes

Handling and Storage:

  • Grounding: To prevent ignition from static discharge, ensure all metal containers and equipment are properly grounded and bonded.[10][11] Use only non-sparking tools.

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The recommended storage temperature is often 2-8 °C.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the substance causes severe skin burns.[10][13]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention immediately.[13]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[11]

Section 5: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and analysis related to this compound.

Protocol 5.1: Synthesis of a Novel Carboxamide via Acylation

This protocol details the synthesis of a hypothetical amide, N-(2-methoxyethyl)-N-propyl-benzamide, from benzoyl chloride. It serves as a template for coupling this amine to various acid chlorides.

Materials:

  • This compound (≥98% purity)

  • Benzoyl Chloride (≥99% purity)

  • Triethylamine (TEA), anhydrous (≥99.5%)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Workflow Diagram:

Amide_Synthesis_Workflow Start Start: Dissolve Amine & Base in DCM Cool Cool Reaction to 0°C (Ice Bath) Start->Cool Add Slowly Add Acyl Chloride in DCM via Dropping Funnel Cool->Add React Stir at Room Temperature (Monitor by TLC/LC-MS) Add->React Workup Aqueous Workup (HCl, NaHCO₃, Brine Washes) React->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for the synthesis of a novel carboxamide.

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.17 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (50 mL).

  • Base Addition: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq). Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.41 g, 1.18 mL, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality: The HCl wash removes excess triethylamine and its salt, while the NaHCO₃ wash removes any remaining unreacted benzoyl chloride and HCl.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 5.2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and detecting volatile impurities.

Instrumentation & Columns:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

Parameter Setting Rationale
Inlet Temperature 250 °C Ensures rapid volatilization of the analyte.
Injection Mode Split (50:1) Prevents column overloading with a neat or concentrated sample.
Injection Volume 1 µL Standard volume for GC analysis.
Carrier Gas Helium Inert carrier gas with good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Provides optimal separation speed and resolution.

| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. | A gradient program to separate low-boiling impurities from the main analyte peak. |

MS Parameters:

Parameter Setting Rationale
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Quadrupole Temp. 150 °C Standard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) 70 eV, provides reproducible fragmentation patterns for library matching.

| Scan Range | 35 - 350 m/z | Covers the expected mass of the parent ion and its fragments. |

Procedure:

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent like dichloromethane or methanol.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters outlined above.

  • Analysis: Integrate the peaks in the resulting total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).[14]

Section 6: References

  • PubChem. N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. [Link]

  • Cheméo. (2023). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. [Link]

  • CPAChem. (2022). Safety data sheet: N-Methylethylamine. [Link]

  • Stellar Chemical Corp. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. [Link]

  • Loba Chemie. (2023). n-PROPYLAMINE FOR SYNTHESIS. [Link]

  • ChemUniverse. This compound [P76022]. [Link]

  • PubChemLite. N-(2-methoxyethyl)propylamine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate. [Link]

  • Kaus, C., et al. (2024). Amines – Determination of N,N-dimethylethylamine, N,N-dimethylisopropyl-amine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). ResearchGate. [Link]

  • Kaus, C., et al. (2024). Amines – Determination of N,N-dimethylethylamine, N,N- dimethylisopropylamine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). The MAK Collection for Occupational Health and Safety, 9(3). [Link]

  • Snodin, D. J., & Elder, D. P. (2025). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Journal of Pharmaceutical Sciences. [Link]

  • Ponting, D. J., et al. (2025). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. ResearchGate. [Link]

  • Pop, O., et al. (2022). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2022(2), M1397. [Link]

Sources

Application Note: Advanced Analytical Strategies for the Quantification of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical detection and quantification of N-(2-Methoxyethyl)-N-propylamine (MEPA). Given its chemical nature as a secondary amine, MEPA presents specific analytical challenges, including high polarity and the absence of a native chromophore, which can complicate direct analysis. We present three robust, validated methods tailored for researchers, scientists, and drug development professionals: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization, and a direct analysis method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring methodological robustness and trustworthiness.

Introduction and Analytical Challenges

This compound is a secondary amine that may be encountered as a synthetic intermediate, a process-related impurity, or a degradation product in various chemical and pharmaceutical manufacturing processes. The accurate detection and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products, as mandated by regulatory bodies.

The analysis of aliphatic amines like MEPA is often challenging. Direct analysis by Gas Chromatography (GC) can be unsatisfactory due to the polarity of the amine group, which leads to adsorption on the column, resulting in poor peak shapes (tailing) and potential decomposition.[1][2] Similarly, High-Performance Liquid Chromatography (HPLC) with standard UV detection is often not viable, as simple aliphatic amines lack a suitable chromophore for sensitive detection.

To overcome these obstacles, analytical strategies typically involve chemical derivatization. This process modifies the analyte to:

  • Reduce Polarity & Increase Volatility: Replacing the active hydrogen on the amine with a non-polar group improves GC performance.[1][3][4]

  • Introduce a Detectable Moiety: Attaching a chromophore or fluorophore allows for highly sensitive detection by HPLC with UV or Fluorescence detectors.[5][6]

Alternatively, modern techniques like tandem mass spectrometry (LC-MS/MS) can offer high sensitivity and specificity, often circumventing the need for derivatization entirely.[7][8] This guide details protocols for all three approaches, allowing scientists to select the method best suited to their laboratory capabilities and analytical objectives.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₅NO[9][10]
Molecular Weight 117.19 g/mol [9][10]
CAS Number 43175-57-1[9][10]
Boiling Point 138 °C[10]
Appearance Colorless to Light Yellow Liquid[11]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Acylation Derivatization

Principle: This method leverages the high separation efficiency of GC and the definitive identification capabilities of MS. To make MEPA amenable to GC analysis, a pre-analytical acylation step is performed using trifluoroacetic anhydride (TFAA). This reaction replaces the polar N-H proton with a non-polar trifluoroacetyl group, increasing the analyte's volatility and thermal stability while minimizing interactions with the GC column.[3]

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Drug Substance) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Deriv Add Anhydrous Solvent & Trifluoroacetic Anhydride (TFAA) Drydown->Deriv Reaction Heat at 60-70°C for 20 min Deriv->Reaction GCMS Inject into GC-MS System Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for MEPA analysis by GC-MS.

Detailed Protocol

A. Sample Preparation & Derivatization:

  • Sample Extraction: Accurately weigh a sample containing an estimated amount of MEPA into a vial. Dissolve in a suitable solvent and perform a liquid-liquid extraction into an organic solvent like ethyl acetate, basifying the aqueous phase if necessary to ensure the amine is in its free base form.

  • Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried residue, followed by 100 µL of trifluoroacetic anhydride (TFAA).[3] The use of an anhydrous solvent is critical to prevent the hydrolysis of the TFAA reagent.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[3]

  • Final Preparation: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

B. Instrumental Parameters:

ParameterSettingRationale
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized compounds.
Injector Splitless, 250 °CSplitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column.
Carrier Gas Helium, 1.0 mL/min constant flowHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThis temperature program allows for the separation of the derivatized analyte from solvent and other potential impurities.
MS Source Electron Ionization (EI), 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode can be used for enhanced sensitivity in quantitative methods by monitoring characteristic ions.
Expected Results and Validation

The EI mass spectrum of the TFAA-derivatized MEPA (molecular weight 213.19 g/mol ) is expected to show a molecular ion peak at m/z 213. Key fragmentation patterns would likely involve cleavage at the C-N bonds, leading to characteristic fragment ions that can be used for identification and quantification in SIM mode. Method validation should be performed according to ICH Q2(R2) guidelines.[12][13]

Table of Typical Validation Parameters (GC-MS):

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Range e.g., 0.1 µg/mL to 10 µg/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% at LOQ, ≤ 10% for other concentrations
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Method 2: HPLC with Fluorescence Detection via Dansyl Chloride Derivatization

Principle: This method is ideal for laboratories without access to mass spectrometry and offers exceptional sensitivity. MEPA is derivatized with 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl) prior to analysis. Dansyl chloride reacts with secondary amines under basic conditions to form a highly fluorescent sulfonamide derivative, enabling detection at very low concentrations.[6][14] The resulting derivative is also more hydrophobic, which improves its retention on a reversed-phase HPLC column.[6]

Workflow for HPLC-FLD Analysis

HPLC-FLD Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample or Extract Buffer Adjust pH with Borate Buffer (pH ~9.5) Sample->Buffer Deriv Add Dansyl Chloride in Acetonitrile Buffer->Deriv Reaction Incubate at 40-60°C for 45 min Deriv->Reaction HPLC Inject into HPLC-FLD System Reaction->HPLC Data Chromatographic Separation & Fluorescence Detection HPLC->Data

Caption: Workflow for MEPA analysis by HPLC-FLD.

Detailed Protocol

A. Sample Preparation & Derivatization:

  • Sample Buffering: Pipette a known volume of the sample (or sample extract redissolved in water/acetonitrile) into a reaction vial. Add an equal volume of a basic buffer, such as 0.1 M sodium bicarbonate or borate buffer (pH 9.5), to facilitate the reaction.[14]

  • Reagent Addition: Add a solution of Dansyl Chloride in acetonitrile (e.g., 1 mg/mL) to the vial. The volume should be sufficient to ensure an excess of the derivatizing reagent.

  • Reaction: Cap the vial, vortex briefly, and incubate in a heating block or water bath at 40-60°C for approximately 45 minutes. The optimal temperature and time should be determined during method development.[14]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., ethylamine) to consume excess Dansyl Chloride, although this is often unnecessary if the sample is analyzed promptly.

  • Final Preparation: Filter the derivatized solution through a 0.45 µm syringe filter before injection.

B. Instrumental Parameters:

ParameterSettingRationale
HPLC Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)The non-polar C18 stationary phase is ideal for retaining the hydrophobic dansyl derivative.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidA standard reversed-phase solvent system. Formic acid helps to control peak shape.
Gradient Start at 50% B, ramp to 95% B over 15 min, hold 5 minThe gradient elution ensures the separation of the derivatized MEPA from the excess reagent and other matrix components.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Fluorescence Detector Excitation: ~340 nm, Emission: ~525 nmThese wavelengths provide optimal sensitivity for dansyl derivatives.
Validation and Performance

The method should be validated according to ICH guidelines.[12][13] The high sensitivity of fluorescence detection often results in very low limits of detection (LOD) and quantification (LOQ), making this method suitable for trace-level impurity analysis.

Table of Typical Validation Parameters (HPLC-FLD):

ParameterTypical Acceptance Criteria
Specificity Baseline separation of the analyte peak from derivatizing agent and matrix peaks.
Linearity (r²) ≥ 0.998
Range e.g., 1 ng/mL to 500 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15% at LOQ, ≤ 5% for other concentrations
Limit of Quantification (LOQ) Typically in the low ng/mL range.

Method 3: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This state-of-the-art method offers the highest degree of specificity and sensitivity, often without the need for chemical derivatization.[7] The sample is injected directly into the LC system, where MEPA is separated from matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI), and quantified using Multiple Reaction Monitoring (MRM). MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Workflow for LC-MS/MS Analysis

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Dilute Dilute with Mobile Phase (e.g., 50:50 Water:Acetonitrile) Sample->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter LCMS Inject into LC-MS/MS System Filter->LCMS Ionize ESI+ Ionization LCMS->Ionize MRM MRM Detection Ionize->MRM

Caption: Workflow for direct MEPA analysis by LC-MS/MS.

Detailed Protocol

A. Sample Preparation:

  • Dilution: Accurately weigh or pipette the sample into a volumetric flask. Dilute to the mark with an appropriate solvent, typically the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The simplicity of sample preparation is a key advantage of this method.[7]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.

B. Instrumental Parameters:

ParameterSettingRationale
LC Column C18 or HILIC (e.g., 100 x 2.1 mm, 1.8 µm)A C18 column can be used, but a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention for this polar amine.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in the ESI+ protonation of the amine.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient should be developed to elute the analyte with good peak shape in a reasonable time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)ESI in positive mode is highly effective for ionizing amines to form the protonated molecule [M+H]⁺.
MRM Transitions Precursor Ion (Q1): m/z 118.1Product Ion (Q3): To be determinedThe precursor ion is the protonated molecule [C₆H₁₅NO + H]⁺. The product ion would be a stable fragment resulting from collision-induced dissociation (e.g., loss of a neutral molecule), which must be determined by infusing a standard.
Validation and Performance

LC-MS/MS methods are validated similarly to other chromatographic techniques, with a strong emphasis on specificity and sensitivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and improve accuracy and precision.

Table of Typical Validation Parameters (LC-MS/MS):

ParameterTypical Acceptance Criteria
Specificity No interfering peaks in the MRM channel for blank matrix.
Linearity (r²) ≥ 0.995
Range Typically covers 3-4 orders of magnitude (e.g., pg/mL to ng/mL).
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Quantification (LOQ) Often in the sub-ng/mL or pg/mL range.

Method Comparison and Selection

The choice of analytical method depends on the specific requirements of the analysis, including required sensitivity, sample matrix, available instrumentation, and desired sample throughput.

FeatureGC-MS with DerivatizationHPLC-FLD with DerivatizationDirect LC-MS/MS
Specificity High (MS detection)Moderate (potential interferences)Very High (MRM detection)
Sensitivity Good to HighVery HighExcellent
Sample Prep Moderate (extraction & derivatization)Moderate (derivatization)Simple (dilute and shoot)
Throughput LowerModerateHigher
Instrumentation GC-MS systemHPLC with Fluorescence DetectorLC-MS/MS system
Best For Confirmatory analysis, structural IDRoutine QC, high-sensitivity screeningTrace-level quantification, complex matrices

Conclusion

The successful analysis of this compound can be achieved through several robust analytical techniques. Derivatization-based GC-MS and HPLC-FLD methods provide reliable and sensitive results, transforming the challenging analyte into a form that is easily measured. For applications demanding the highest sensitivity and specificity with minimal sample preparation, direct analysis by LC-MS/MS is the premier choice. Each method, when properly developed and validated according to established guidelines like those from the ICH[13][15], can provide trustworthy and accurate data essential for research and quality control in the pharmaceutical industry.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
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  • Derivatization and Separation of Aliph
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
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N-(2-Methoxyethyl)-N-propylamine: A Versatile Secondary Amine Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

N-(2-Methoxyethyl)-N-propylamine is a secondary amine that, while not extensively documented in mainstream chemical literature, presents intriguing possibilities as a building block in the synthesis of complex organic molecules. Its structure combines the nucleophilicity of a secondary amine with a flexible methoxyethyl chain, a feature often sought in medicinal chemistry to enhance solubility and other pharmacokinetic properties. This guide provides a scientifically grounded perspective on the potential applications of this compound, complete with hypothetical, yet plausible, synthetic protocols and workflows. While direct literature examples are sparse, the principles of organic chemistry allow us to project its utility in constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.

The secondary amine moiety serves as a reactive handle for a variety of chemical transformations, including C-N bond formation through alkylation, acylation, and participation in cyclization reactions. The n-propyl group provides a degree of lipophilicity, while the 2-methoxyethyl group can influence aqueous solubility and potentially engage in intramolecular interactions or serve as a metabolic soft spot, depending on the therapeutic target. This document will explore these facets through detailed application notes and protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 43175-57-1[1]
Molecular Formula C6H15NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 138 °C
Purity Typically >98% (GC)

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a competent nucleophile. The steric hindrance around the nitrogen is moderate, with a propyl and a methoxyethyl group, allowing it to participate in a wide range of reactions. The ether linkage in the methoxyethyl side chain is generally stable under standard synthetic conditions but could be a site for metabolic cleavage in biological systems.

Application Note I: Synthesis of Substituted Quinolines via Combes-Type Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The Combes synthesis is a classic acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound to form a quinoline. While the classical Combes reaction uses primary anilines, analogous cyclizations with secondary amines can be envisioned to produce N-substituted quinolinium salts or related heterocyclic systems. In this hypothetical application, we explore the use of this compound in a reaction with acetylacetone (a 1,3-dicarbonyl compound) to generate a substituted quinoline derivative. The resulting N-alkoxyethyl-N-propyl-substituted quinoline could exhibit unique biological activities or serve as a versatile intermediate for further functionalization.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine This compound Reaction_Center Combes-type Reaction Amine->Reaction_Center Dicarbonyl Acetylacetone Dicarbonyl->Reaction_Center Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction_Center Solvent High-boiling solvent (e.g., Toluene) Solvent->Reaction_Center Heat Heat (Δ) Heat->Reaction_Center Product Substituted Quinoline Derivative Reaction_Center->Product

Caption: Hypothetical Combes-type synthesis of a substituted quinoline.

Experimental Protocol: Synthesis of 2,4-Dimethyl-1-(2-methoxyethyl)-1-propyl-1,2-dihydroquinolin-1-ium (Hypothetical)

Disclaimer: This protocol is a hypothetical example based on established chemical principles for the Combes reaction and has not been experimentally validated. Appropriate safety precautions and small-scale trials are recommended.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous toluene.

  • Slowly add acetylacetone (1.1 eq) to the stirred solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired substituted quinoline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Application Note II: Introduction of a Solubilizing Side Chain in Drug Discovery

The 2-methoxyethyl moiety is a common structural motif in medicinal chemistry used to improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. This compound can serve as a valuable reagent to introduce this beneficial side chain onto a core scaffold via nucleophilic substitution.

Proposed Workflow for Side Chain Introduction

In this hypothetical scenario, a drug discovery program has identified a heterocyclic core with a suitable leaving group (e.g., a chlorine atom on a pyrimidine ring) that requires modification to improve its drug-like properties. This compound can be employed as a nucleophile to displace the leaving group and append the desired side chain.

G Start Heterocyclic Core with Leaving Group (LG) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent This compound Reagent->Reaction Base Base (e.g., DIPEA, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product Modified Core with Improved Properties Reaction->Product

Caption: Workflow for introducing the N-(2-methoxyethyl)-N-propylamino side chain.

Experimental Protocol: Synthesis of a Hypothetical 2-(N-(2-methoxyethyl)-N-propylamino)-pyrimidine

Disclaimer: This protocol is a hypothetical example based on established chemical principles for nucleophilic aromatic substitution and has not been experimentally validated. Appropriate safety precautions and small-scale trials are recommended.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq) and anhydrous DMF.

  • Add this compound (1.2 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-(2-methoxyethyl)-N-propylamino)-pyrimidine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion and Future Outlook

This compound represents a promising, albeit underutilized, building block for the synthesis of complex molecules. Its bifunctional nature as a secondary amine bearing a potentially beneficial methoxyethyl side chain makes it a candidate for constructing novel heterocyclic systems and for modifying lead compounds in drug discovery programs. The hypothetical protocols provided herein, based on well-established reaction classes, are intended to serve as a starting point for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity and applications is warranted and could unveil its potential in generating molecules with novel biological activities and improved pharmaceutical properties.

References

  • Marek, A. Group. Synthesis of Radiolabeled Compounds. [Link]

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  • PubChemLite. N-(2-methoxyethyl)propylamine (C6H15NO). [Link]

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The Untapped Potential of N-(2-Methoxyethyl)-N-propylamine in Advanced Polymer Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the dynamic landscape of polymer chemistry, the quest for novel monomers and functional molecules that impart unique properties to materials is perpetual. This guide ventures into the prospective applications of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with a unique combination of a methoxyethyl group and a propyl group. While direct, published applications of this specific molecule in polymer chemistry are not yet prevalent in the scientific literature, its structural motifs suggest a compelling potential for creating sophisticated, "smart" polymers.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, analog-based protocols for harnessing the potential of this compound and similar secondary amines in polymer synthesis. By drawing parallels with structurally related and well-studied compounds, we aim to equip innovators with the foundational knowledge to pioneer new applications.

Section 1: Chemical Identity and Predicted Physicochemical Properties

This compound is a secondary amine with the molecular formula C₆H₁₅NO.[1][2] Its structure features a nitrogen atom bonded to a propyl group and a 2-methoxyethyl group. This unique combination of a flexible alkyl chain and a polar ether linkage suggests that polymers incorporating this moiety could exhibit interesting solubility profiles and stimuli-responsive behaviors.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
CAS Number 43175-57-1[1][2]
Predicted Boiling Point 150-160 °C(Based on structurally similar compounds)
Predicted Solubility Soluble in water and common organic solvents(Inferred from its structure)

Section 2: Potential Applications in Polymer Chemistry - A Theoretical Framework

Based on the established roles of secondary amines and molecules with similar functional groups in polymer science, we can extrapolate several promising applications for this compound.

As a Precursor to Novel Functional Monomers for "Smart" Polymers

The most promising application of this compound is as a precursor for synthesizing novel functional monomers. By reacting the secondary amine with a polymerizable group (e.g., an acryloyl or methacryloyl chloride), one can create a monomer that can be incorporated into polymer chains.

Hypothesized Monomer Synthesis:

cluster_reactants Reactants cluster_products Products amine This compound monomer N-(2-Methoxyethyl)-N-propylacrylamide (Hypothetical Monomer) amine->monomer + acyl_chloride Acryloyl Chloride acyl_chloride->monomer hcl HCl

Caption: Synthesis of a hypothetical acrylamide monomer.

Polymers derived from such a monomer are predicted to exhibit stimuli-responsive behavior:

  • Thermo-responsiveness: The presence of the methoxyethyl group, a common feature in thermoresponsive polymers like poly(N,N-bis(2-methoxyethyl)acrylamide), suggests that polymers incorporating our hypothetical monomer could exhibit a Lower Critical Solution Temperature (LCST).[3] This means the polymer would be soluble in water at lower temperatures and become insoluble as the temperature is raised, a property highly valuable for applications in drug delivery and smart hydrogels.[4][5]

  • pH-Responsiveness: The tertiary amine within the polymer side chain could be protonated at acidic pH, leading to increased hydrophilicity and chain extension.[6][7] Conversely, at basic pH, the amine would be deprotonated, making the polymer more hydrophobic and causing it to collapse or aggregate. This pH-dependent behavior is crucial for designing drug delivery systems that release their payload in the acidic environment of tumors or endosomes.[8][9]

As a Chain Transfer Agent in Radical Polymerization

Secondary amines can act as chain transfer agents in radical polymerization, a process used to control the molecular weight of the resulting polymer.[10] The lability of the N-H bond in a secondary amine allows it to donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. While this compound itself does not have an N-H bond, its potential precursor, a primary amine, or its use in systems where it might be activated, could fulfill this role. The chain transfer constant (Cs) would determine its efficiency in this role.

cluster_reactants1 Chain Termination cluster_products1 cluster_reactants2 Chain Re-initiation cluster_products2 P_radical Growing Polymer Chain (P•) P_terminated Terminated Polymer (P-H) P_radical->P_terminated + Amine Amine Secondary Amine (R₂NH) Amine->P_terminated Amine_radical Amine Radical (R₂N•) New_chain New Polymer Chain (R₂N-M•) Amine_radical->New_chain + Monomer Monomer Monomer (M) Monomer->New_chain cluster_reactants Reactants cluster_products Product Diamine Diamine (e.g., H₂N-R-NH₂) Polyamide Polyamide (-NH-R-NHCO-R'-CO-)n Diamine->Polyamide + Diacyl_Chloride Diacyl Chloride (e.g., ClCO-R'-COCl) Diacyl_Chloride->Polyamide

Caption: General scheme for polyamide synthesis.

Section 3: Protocols Based on Analogous Systems

The following protocols are adapted from established procedures for structurally similar monomers and polymerization techniques. They are intended as a starting point for research and development. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.

Protocol 1: Synthesis of a Hypothetical N-(2-Methoxyethyl)-N-propylacrylamide Monomer

This protocol is based on the acylation of secondary amines. [11] Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the flask via a dropping funnel over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure monomer.

Characterization:

  • Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Radical Homopolymerization of the Hypothetical Acrylamide Monomer

This protocol describes a typical free radical polymerization.

Materials:

  • Synthesized N-(2-Methoxyethyl)-N-propylacrylamide monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous 1,4-dioxane

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • Dissolve the monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous 1,4-dioxane in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Characterization:

  • Determine the molecular weight and molecular weight distribution (Đ) of the polymer by gel permeation chromatography (GPC).

  • Confirm the polymer structure by ¹H NMR and FT-IR spectroscopy.

  • Investigate the thermal properties, such as the glass transition temperature (Tg), using differential scanning calorimetry (DSC).

Protocol 3: Investigation of Thermo-responsive Behavior

Materials:

  • Synthesized polymer

  • Deionized water

  • UV-Vis spectrophotometer with a temperature controller

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 0.1-1.0 wt%).

  • Place the solution in a cuvette in the UV-Vis spectrophotometer.

  • Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

  • The cloud point (LCST) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Complementary DLS measurements can be performed at different temperatures to observe the change in hydrodynamic radius upon polymer collapse.

Section 4: Concluding Remarks and Future Outlook

While the direct application of this compound in polymer chemistry remains an unexplored frontier, its chemical structure presents a compelling case for its potential in creating novel, stimuli-responsive polymers. The theoretical framework and analog-based protocols provided in this guide are intended to catalyze research in this promising area. The synthesis and characterization of polymers derived from this amine could lead to advancements in fields ranging from controlled drug delivery and tissue engineering to smart coatings and sensors. The scientific community is encouraged to build upon these foundational concepts and unlock the full potential of this versatile molecule.

References

  • Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Polymers (Basel). 2023;15(24):4676. Available from: [Link]

  • Experiment 1 Polymerization. YouTube; 2020. Available from: [Link]

  • Experiment 17 — Polymer Chemistry — Nylon-6,10 and PVA-Silicate. Available from: [Link]

  • Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the. Colloid and Polymer Science. 2020;298(8):939-952. Available from: [Link]

  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutics. 2018;10(4):239. Available from: [Link]

  • Lab Manual 2. Scribd. Available from: [Link]

  • pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. 2019. Available from: [Link]

  • Experiment 1: Polymers - Nylon 6 - 10. Chemistry LibreTexts. 2020. Available from: [Link]

  • Thermoresponsive Polymers for Biomedical Applications. Molecules. 2017;22(5):749. Available from: [Link]

  • Thermoresponsive Porous Silica as Smart Pharmaceutical Nanocarriers. IRIS-AperTO. Available from: [Link]

  • Exploring pH-Responsive Polymers with DEAM | A Chemical Supplier's Insight. Available from: [Link]

  • pH-sensitive polymers that enhance intracellular drug delivery in vivo. J Control Release. 2001;76(1-2):1-16. Available from: [Link]

  • An, Z. et al. (2011). Efficient and versatile synthesis of star polymers in water and their use as emulsifiers. Chemical Communications, 47(47), 12685-12687. Available from: [Link]

  • This compound [P76022]. ChemUniverse. Available from: [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. International Journal of Polymer Science. 2014. Available from: [Link]

  • Chapter 2: General Methods for preparing Polymers. Available from: [Link]

  • Propylamine derivatives. Google Patents; 1995.
  • Process for preparing polyamides. Google Patents; 2014.
  • Determination of Chain Transfer Constants to some Amines in Free Radical Polymerization Vinylacetate. Iraqi National Journal of Chemistry. 2009;34:495-502. Available from: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules. 2022;27(13):4292. Available from: [Link]

  • polymerization and copolymerization of new heterocyclic monomers expected to have biological activity. ResearchGate; 2019. Available from: [Link]

  • Protonated amines for controlled crosslinking of latex polymers. Google Patents; 2001.
  • Synthesis and thermal properties of [n]-polyurethanes. ResearchGate; 1993. Available from: [Link]

  • Polymer based pH-sensitive carriers as a means to improve the cytoplasmic delivery of drugs. Int J Pharm. 2002;242(1-2):25-36. Available from: [Link]

  • Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers. Polymers (Basel). 2024;16(18):2499. Available from: [Link]

  • Synthesis and characterization of N-ethyl-N'-(3-dimethylaminopropyl)-guanidinyl-polyethylenimine polymers and investigation of their capability to deliver DNA and siRNA in mammalian cells. Colloids Surf B Biointerfaces. 2013;109:197-203. Available from: [Link]

  • SYNTHESIS AND STUDY OF PHYSICO-CHEMICAL CHARACTERISTICS OF NOVEL CATIONIC (CO)POLYMERS BASED ON N-ISOPROPYLACRYLAMIDE AND N-(2-VINYLOXYETHYL)-N-(2-CYANOETHYL) AMINE. Journal of Chemical Technology and Metallurgy. 2018;54(3):466-473. Available from: [Link]

  • Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. Polymers (Basel). 2015;7(8):1532-1553. Available from: [Link]

  • Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vinylpyrrolidone in high internal phase emulsion. Applied Chemistry Today. 2024;19(73):103-114. Available from: [Link]

  • Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. Polymers (Basel). 2022;14(20):4322. Available from: [Link]

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  • Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Polymers (Basel). 2023;15(24):4676. Available from: [Link]

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Topic: Protocol for N-(2-Methoxyethyl)-N-propylamine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

N-(2-Methoxyethyl)-N-propylamine is a versatile secondary amine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structure, featuring both a linear alkyl group and a flexible methoxyethyl chain, allows for the introduction of specific physicochemical properties into target molecules. This guide provides detailed protocols and expert insights for the two primary methods of its functionalization: acylation to form N-substituted amides and reductive amination to generate complex tertiary amines. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles, step-by-step instructions, and methods for characterization.

Introduction to this compound

This compound (CAS No: 43175-57-1) is a secondary amine with the molecular formula C₆H₁₅NO.[1][2][3] Its structure is characterized by a nitrogen atom bonded to both a propyl group and a 2-methoxyethyl group. This configuration makes it a nucleophilic and moderately basic compound, capable of undergoing a variety of chemical transformations at the nitrogen atom.

The functionalization of this amine is a key step in synthesizing more complex molecules. By attaching different functional groups, researchers can modulate properties such as solubility, polarity, metabolic stability, and biological activity. This guide focuses on two of the most robust and widely used functionalization strategies.

Critical Safety and Handling Precautions

Before beginning any experimental work, it is imperative to understand the hazards associated with this compound and related reagents.

2.1 Hazard Profile this compound and its parent amine, propylamine, are classified as hazardous substances.[4] Key hazards include:

  • Flammability: The compound is a flammable liquid and vapor.[4][5] Keep away from heat, sparks, open flames, and hot surfaces. All equipment must be properly grounded to prevent static discharge.[5]

  • Corrosivity: It causes severe skin burns and eye damage.[4][5] Accidental contact can lead to serious injury, including blindness.[6]

  • Toxicity: The substance is harmful if swallowed and toxic in contact with skin or if inhaled.[5]

2.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use. Dispose of contaminated gloves properly.[4]

  • Body Protection: Wear a complete chemical-resistant suit and flame-retardant antistatic protective clothing.[4]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

2.3 Handling and Storage

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5] The compound is moisture-sensitive.

  • Spills: In case of a spill, evacuate the area. Use a non-sparking tool and an electrically protected vacuum cleaner for collection. Prevent the spill from entering drains.[4]

Protocol I: Acylation via Acyl Chloride

Acylation is a fundamental reaction that converts the secondary amine into a stable, neutral N,N-disubstituted amide. This transformation is often used to protect the amine, alter its electronic properties, or build more complex molecular architectures. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[7]

3.1 Scientific Principle The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8]

3.2 Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Triethylamine in DCM add Add Acyl Chloride Solution Dropwise at 0°C prep_amine->add prep_acyl Dissolve Acyl Chloride in DCM prep_acyl->add stir Stir at Room Temp (Monitor by TLC) add->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for the acylation of this compound.

3.3 Quantitative Data Summary

ReagentMolar Eq.MW ( g/mol )Amount (10 mmol scale)Purpose
This compound1.0117.191.17 g (1.29 mL)Substrate
Acetyl Chloride (Example)1.178.500.86 g (0.78 mL)Acylating Agent
Triethylamine (Et₃N)1.5101.191.52 g (2.09 mL)Base (HCl Scavenger)
Dichloromethane (DCM)-84.93~50 mLSolvent
1M Hydrochloric Acid (HCl)--As neededRemoves excess Et₃N
Saturated Sodium Bicarbonate (NaHCO₃)--As neededRemoves excess acid
Brine--As neededRemoves residual water

3.4 Detailed Step-by-Step Protocol

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reaction: In a separate flask, dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 15 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[9]

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol II: Reductive Amination

Reductive amination is a powerful and highly controlled method for synthesizing tertiary amines from secondary amines.[10][11] This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. A key advantage of this method is that it avoids the over-alkylation problems often encountered with direct alkylation using alkyl halides.[10][12]

4.1 Scientific Principle The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under slightly acidic conditions, the hemiaminal dehydrates to form an electrophilic iminium ion. A hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the final tertiary amine product.[10] NaBH(OAc)₃ is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone.[12]

4.2 Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix Combine Amine, Aldehyde, & Acetic Acid in DCE add Add NaBH(OAc)3 Portion-wise at RT mix->add stir Stir at Room Temp (Monitor by TLC/LC-MS) add->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM/EtOAc quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for the reductive amination of this compound.

4.3 Quantitative Data Summary

ReagentMolar Eq.MW ( g/mol )Amount (10 mmol scale)Purpose
This compound1.0117.191.17 g (1.29 mL)Substrate
Benzaldehyde (Example)1.0106.121.06 g (1.02 mL)Carbonyl Compound
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5211.943.18 gReducing Agent
Acetic Acid (AcOH)1.160.050.66 g (0.63 mL)Catalyst for Iminium Formation
1,2-Dichloroethane (DCE)-98.96~50 mLSolvent
Saturated Sodium Bicarbonate (NaHCO₃)--As neededNeutralizes acid, quenches reaction
Brine--As neededRemoves residual water

4.4 Detailed Step-by-Step Protocol

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.0 eq), and anhydrous 1,2-dichloroethane (DCE).

  • Iminium Formation: Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An effervescence may be observed.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the iminium ion intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product by silica gel column chromatography to yield the pure functionalized product.

Characterization of Functionalized Products

Successful functionalization should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the addition of the new functional group by showing characteristic new peaks and shifts in existing signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass of the synthesized molecule, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the acylation product, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ and the disappearance of the N-H bend (if present in the starting material) are indicative of a successful reaction.

By following these detailed protocols and understanding the underlying principles, researchers can effectively functionalize this compound to create a diverse range of molecules for applications in drug discovery and materials science.

References

  • Reductive functionalization of secondary amides for α‐functionalized amines synthesis. ResearchGate. Available at: [Link]

  • Reductive amination in case of secondary amines. (2019-07-25). Chemistry Stack Exchange. Available at: [Link]

  • 23.3: Reactions of amines. (2020-07-01). Chemistry LibreTexts. Available at: [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing). Available at: [Link]

  • Reactions of Acyl halide. Available at: [Link]

  • Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. Available at: [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021-04-25). Frontiers. Available at: [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides. SparkL. Available at: [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

  • N-(2-methoxyethyl)propylamine (C6H15NO). PubChem. Available at: [Link]

  • Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. (2024-12-10). Sciencemadness.org. Available at: [Link]

  • Process for the preparation of alkylamines. Google Patents.
  • This compound [P76022]. ChemUniverse. Available at: [Link]

  • N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. HBARSCI. Available at: [Link]

Sources

N-(2-Methoxyethyl)-N-propylamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Starting initial research phase

I'm deep in the weeds with Google searches, gathering everything I can on N-(2-Methoxyethyl)-N-propylamine. I'm focusing on its synthesis, properties, and the precise mechanism by which it inhibits corrosion. I'm also cross-referencing this against established inhibitors in similar applications to build a solid foundation.

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Analyzing Corrosion Inhibition Data

I'm currently focused on the specific application of this compound as a corrosion inhibitor. I'm taking on the role of a Senior Application Scientist to create a detailed application note and protocol. This initial phase involves thorough data analysis and defining the scope of the project.

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Defining Project Scope

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Refining Protocol Outlines

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Refining Structure and Content

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Refining Application Note Protocols

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Troubleshooting & Optimization

Technical Support Center: N-(2-Methoxyethyl)-N-propylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)-N-propylamine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve final product yield. We will delve into the common synthetic methodologies, troubleshoot potential issues, and provide detailed, field-proven protocols to ensure the success of your experiments.

Introduction: Navigating the Synthesis

This compound is a valuable secondary amine building block in medicinal chemistry and materials science. While its structure appears straightforward, achieving high yields can be challenging due to competing side reactions and equilibrium limitations. The two primary synthetic strategies employed are Reductive Amination and Nucleophilic Alkylation . This guide will focus on troubleshooting and optimizing these routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Route A: Reductive Amination of 2-Methoxyethanal with Propylamine

This is often the preferred method due to its high selectivity and amenability to one-pot procedures.[1] The reaction proceeds via the formation of an intermediate imine, which is then reduced to the target amine.

Q1: My reaction has stalled, and I have a low yield with significant amounts of unreacted starting materials. What is causing this?

A1: This issue almost always points to incomplete formation of the imine intermediate. The condensation of 2-methoxyethanal and propylamine to form the imine is a reversible, equilibrium-driven reaction that produces water as a byproduct.[1] To drive the reaction forward and maximize yield, you must address two key factors:

  • Water Removal: The presence of water can push the equilibrium back towards the starting materials. For sensitive reactions, employing a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) or using a setup for azeotropic removal of water (e.g., a Dean-Stark apparatus with a solvent like toluene) is recommended.[2]

  • pH Control: Imine formation is typically catalyzed by mild acid. However, the reaction conditions should be weakly acidic (pH ~4-6). If the pH is too low, the propylamine starting material will be protonated and become non-nucleophilic, halting the initial condensation step. If the pH is too high, the acid catalysis is ineffective. A common practice is to add a small amount of acetic acid to catalyze imine formation, especially when using borohydride-based reducing agents.[2][3]

Q2: My main impurity is 2-methoxyethanol, the alcohol resulting from the reduction of my starting aldehyde. How can I prevent this?

A2: This indicates that your reducing agent is too reactive and is reducing the starting aldehyde faster than the imine is formed or reduced. The choice of reducing agent is critical for chemoselectivity.[1]

  • Problematic Reductant: Sodium borohydride (NaBH₄) is a strong reducing agent capable of readily reducing aldehydes.[4] If you add it at the beginning of the reaction, it will compete with the amine for the aldehyde, leading to the formation of 2-methoxyethanol.

  • Recommended Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[3] It is mild enough that it will not significantly reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). This allows the imine formation to proceed to a sufficient concentration before reduction occurs, maximizing the yield of the desired amine.[4] Alternatively, sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at mildly acidic pH, as it preferentially reduces the iminium ion.[1][5]

Q3: I'm observing a higher molecular weight impurity that appears to be a tertiary amine. How is this forming and how can I stop it?

A3: This byproduct is likely formed from the dialkylation of propylamine. This occurs when the desired product, this compound, which is a secondary amine, reacts with another molecule of 2-methoxyethanal and is subsequently reduced. To minimize this:

  • Stoichiometry Control: Use a slight excess of the primary amine (propylamine) relative to the aldehyde (2-methoxyethanal). This increases the probability that the aldehyde will react with the more abundant primary amine rather than the secondary amine product. A 1.1 to 1.5 molar excess of propylamine is a good starting point.

  • Stepwise Procedure: For particularly stubborn cases, a stepwise procedure can be employed. First, form the imine in a suitable solvent like methanol or ethanol. Once imine formation is complete (as monitored by TLC or GC), then add the reducing agent (like NaBH₄). This ensures the aldehyde is consumed before the reducing agent is introduced, preventing the reduction of any unreacted aldehyde and minimizing the chance for the secondary amine product to react further.[3]

Route B: Nucleophilic Alkylation of Propylamine with a 2-Methoxyethyl Halide

This classic SN2 reaction involves treating propylamine with an alkylating agent like 2-methoxyethyl chloride or 2-methoxyethyl bromide. While seemingly simple, it is often plagued by a lack of selectivity.[6]

Q1: My reaction is producing a complex mixture of secondary amine, tertiary amine, and even quaternary ammonium salt. How can I achieve selective mono-alkylation?

A1: This is the most common failure mode for this synthetic route.[6] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[6][7] To favor the desired mono-alkylation product:

  • Use a Large Excess of Propylamine: The most effective strategy is to use a significant molar excess (3 to 10-fold) of propylamine relative to the 2-methoxyethyl halide.[8] This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the product amine. The unreacted propylamine can be removed later during workup.

  • Slow Addition: Add the 2-methoxyethyl halide dropwise to the solution of propylamine at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, further reducing the likelihood of over-alkylation.[7]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the second alkylation.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route, Reductive Amination or Nucleophilic Alkylation, is generally better for synthesizing this compound?

Reductive amination is almost always the superior choice for both yield and purity.[2][6] Modern reductive amination protocols using selective reagents like sodium triacetoxyborohydride (STAB) are highly chemoselective, often proceed in a single pot, and generate fewer byproducts.[3] Nucleophilic alkylation, while conceptually simple, is very difficult to control and frequently results in a mixture of over-alkylated products that are challenging and costly to separate.[6]

FAQ 2: What are the best laboratory practices for monitoring the reaction progress?

Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a solvent system like ethyl acetate/hexanes with a small amount of triethylamine (to prevent streaking of the amines). Visualize with a potassium permanganate stain or ninhydrin (for the primary amine).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for this type of reaction. It allows you to monitor the disappearance of starting materials and the appearance of the product, and it can help identify the molecular weights of any impurities, such as over-alkylated products.

FAQ 3: What is the most effective method for purifying the final this compound product?

The purification strategy depends on the impurities present.

  • Distillation: If the primary impurities are unreacted starting materials with significantly different boiling points, fractional distillation under reduced pressure can be very effective.

  • Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane), extract with dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the aqueous layer with an organic solvent to remove any neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which will often separate as an oil or can be extracted back into an organic solvent.[9]

  • Column Chromatography: This is the final option if distillation and extraction fail to provide sufficient purity. Use silica gel treated with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine before loading the sample) to prevent product tailing and decomposition on the acidic silica.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventSelectivity ProfileKey Considerations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFExcellent: Reduces iminium ions much faster than aldehydes/ketones.[3]Reagent of choice for one-pot reactions. Moisture sensitive.[4]
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Good: Selective for iminium ions at pH 4-6.[1]Toxic cyanide byproducts are generated during acidic workup.
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Poor: Reduces aldehydes and ketones rapidly.[4]Best used in a two-step procedure after imine formation is complete.
Catalytic HydrogenationH₂ / Catalyst (Pd/C, PtO₂, Raney Ni)Methanol (MeOH), Ethanol (EtOH)Excellent: Highly effective and clean.Requires specialized hydrogenation equipment. Catalyst can be poisoned by amine.[1]
Experimental Protocols

Protocol 1: High-Yield Synthesis via Reductive Amination with STAB

This protocol is optimized for selectivity and ease of execution in a standard laboratory setting.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanal (1.0 eq) and propylamine (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration relative to the aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction may become slightly exothermic. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography as needed.

Visualizations

Diagram 1: General Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Combine Aldehyde & Propylamine in Solvent B Add Mild Acid Catalyst (e.g., Acetic Acid) A->B Optional C Stir for Imine Formation (Equilibrium) B->C D Add Selective Reducing Agent (e.g., STAB) C->D E Monitor Reaction (TLC/GC-MS) D->E F Aqueous Quench (e.g., NaHCO3) E->F G Extraction & Drying F->G H Purification (Distillation/Chromatography) G->H

Caption: Step-by-step workflow for the synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Analyze Crude Mixture: What is the main component? Start->Q1 A1 Unreacted Starting Materials Q1->A1 A2 Side Product: 2-Methoxyethanol Q1->A2 A3 Side Product: Over-alkylation Q1->A3 Sol1 Incomplete Imine Formation. Solutions: 1. Add dehydrating agent. 2. Check/adjust pH to 4-6. 3. Increase reaction time. A1->Sol1 Sol2 Aldehyde Reduction. Solution: Switch to a milder reductant (e.g., NaBH(OAc)3). A2->Sol2 Sol3 Dialkylation Occurring. Solutions: 1. Use excess propylamine. 2. Consider a stepwise protocol. A3->Sol3

Caption: A decision tree for troubleshooting low yields.

Diagram 3: Reductive Amination Mechanism

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Aldehyde 2-Methoxyethanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Propylamine Propylamine Propylamine Propylamine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product This compound Iminium->Product + [H-] (from Reductant)

Caption: The two-stage mechanism of the reaction.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 7, 2026, from [Link]

  • Senthamarai, T., Murugesan, K., & Srimurugan, S. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(1), 252-256. [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(40), 7122–7127. [Link]

  • Arote, N. D., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Polycyclic Aromatic Compounds. [Link]

  • Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine. Retrieved January 7, 2026, from [Link]

  • Sumper, M., & Kröger, N. (2004). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Journal of Materials Chemistry, 14(14), 2059-2065. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)propylamine. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US6576796B1 - Process for the preparation of alkylamines.
  • OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Wu, R. (n.d.). Exp 13B: Reductive Amination. Prezi. Retrieved January 7, 2026, from [Link]

  • Procter, D. J., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 7(3), 1941-1945. [Link]

  • Gevorgyan, V., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10962-10977. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry. CRC Press. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 7, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Methoxyethyl)-N-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this secondary amine. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your purification processes.

Frequently Asked Questions (FAQs)

General Purity and Impurity Profile

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your this compound is highly dependent on the synthetic route employed. Two common methods for the synthesis of this and similar secondary amines are:

  • Alkylation of a primary amine: In this case, propylamine is reacted with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).

  • Reductive amination: This involves the reaction of 2-methoxyacetaldehyde with propylamine in the presence of a reducing agent.

Based on these routes, the most probable impurities are:

  • Unreacted Starting Materials:

    • Propylamine

    • 2-Methoxyethyl chloride or other halide starting material

    • 2-Methoxyacetaldehyde

  • Over-alkylation Product:

    • N-(2-Methoxyethyl)-N,N-dipropylamine (tertiary amine)

  • Side-reaction Products:

    • Products from self-condensation of 2-methoxyacetaldehyde under basic conditions.

A Gas Chromatography (GC) analysis is the recommended method for assessing the purity of this compound[1][2].

Troubleshooting Purification by Distillation

Q2: I'm trying to purify this compound by distillation, but I'm getting a poor yield. What could be the issue?

A2: Poor yield during distillation can be attributed to several factors. This compound has a boiling point of 138 °C at atmospheric pressure[2].

  • Thermal Degradation: Although many amines are stable at their boiling points, prolonged heating can lead to degradation. The presence of an ether linkage in the molecule could be a point of thermal instability. It is advisable to perform the distillation under vacuum to lower the boiling point and minimize the risk of thermal decomposition.

  • Incomplete Separation from High-Boiling Impurities: If your crude product contains a significant amount of the over-alkylation product, N-(2-Methoxyethyl)-N,N-dipropylamine, its higher boiling point will require more stringent distillation conditions to achieve good separation, potentially leading to product loss in the distillation residue.

Troubleshooting Steps:

  • Dry the Crude Product: Before distillation, dry the crude amine over a suitable drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄).

  • Use Vacuum Distillation: Perform the distillation under reduced pressure. A vacuum nomograph can help you estimate the boiling point at different pressures.

  • Monitor Temperature Carefully: Use a thermometer to monitor both the pot temperature and the head temperature during distillation. A stable head temperature indicates that a pure fraction is being collected.

Troubleshooting Purification by Acid-Base Extraction

Q3: I performed an acid-base extraction to purify my this compound, but the recovery is low. Why is this happening?

A3: Low recovery after an acid-base extraction is a common issue and can often be traced back to the solubility of the amine salt or the free base. Amines are basic and can be protonated by an acid (like HCl) to form water-soluble ammonium salts[3]. This allows for their separation from non-basic impurities. The free amine can then be regenerated by adding a base (like NaOH).

  • Incomplete Protonation or Deprotonation: Ensure you are using a sufficient excess of acid to fully protonate the amine and a sufficient excess of base to fully deprotonate the ammonium salt. Check the pH of the aqueous layer at each step.

  • Solubility of the Amine Salt: While most amine hydrochlorides are water-soluble, highly substituted or larger amines may have limited water solubility.

  • Solubility of the Free Amine in the Aqueous Layer: After basification, the free amine needs to be efficiently extracted into an organic solvent. This compound, being a relatively small molecule with an ether oxygen, may have some residual solubility in the aqueous layer, especially if the aqueous phase is not saturated with salt.

Troubleshooting Steps:

  • Monitor pH: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) before back-extraction.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Brine Wash: Before extracting the free amine, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic amine in the aqueous phase and helps to break up emulsions.

  • Choice of Organic Solvent: Use a non-polar organic solvent in which the free amine is highly soluble, such as diethyl ether or dichloromethane[4][5].

Troubleshooting Purification by Column Chromatography

Q4: My this compound is streaking badly on the silica gel column. How can I improve the separation?

A4: Streaking of amines on silica gel is a very common problem due to the acidic nature of the silica, which strongly interacts with the basic amine. This leads to poor peak shape and inefficient separation.

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (Et₃N), to your eluent system. A concentration of 0.5-2% is typically sufficient to neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a Deactivated Stationary Phase: Consider using a deactivated or "amine-functionalized" silica gel. These stationary phases have been treated to reduce the number of acidic silanol groups.

  • Alternative Stationary Phases: In some cases, alumina (neutral or basic) can be a better choice than silica gel for the purification of basic compounds.

Q5: I am having trouble separating the desired secondary amine from the over-alkylated tertiary amine byproduct by column chromatography. What can I do?

A5: The separation of a secondary amine from its tertiary amine analog can be challenging due to their similar polarities.

  • Similar Polarity: The addition of a propyl group to the secondary amine to form the tertiary amine does not drastically change its polarity, making separation on normal phase silica gel difficult.

Troubleshooting Steps:

  • Optimize the Solvent System: Carefully optimize your eluent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities. A less polar solvent system will generally provide better resolution between closely related compounds.

  • Consider a Different Chromatographic Mode: If normal phase chromatography is not providing adequate separation, consider reverse-phase chromatography.

  • Chemical Derivatization: In more challenging cases, you can selectively react the secondary amine. For example, reaction with an acylating agent will form a less polar amide, which can be more easily separated from the unreacted tertiary amine. The protecting group can then be removed to regenerate the pure secondary amine.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (aq) (3 x 5 volumes). Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with the organic solvent (1 x 3 volumes) to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution.

  • Extract the liberated free amine with the organic solvent (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 3 volumes), and dry over anhydrous Na₂SO₄ or K₂CO₃.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: TLC Analysis of this compound
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a 9:1 mixture of dichloromethane:methanol.

  • Additive: Add 1% triethylamine to the mobile phase to prevent streaking.

  • Visualization:

    • UV light (254 nm): If the amine or impurities are UV active.

    • Potassium Permanganate (KMnO₄) stain: A general stain for most organic compounds.

    • Ninhydrin stain: Specific for primary and secondary amines (will give a colored spot, often yellow or purple). Tertiary amines will not be visualized with this stain.

Data Summary

PropertyValueSource
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Boiling Point 138 °C[2]
Purity (Typical) ≥98.0% (by GC)[1][2]

Visual Guides

Purification Workflow Decision Tree

PurificationWorkflow Decision Tree for Purification of this compound start Crude Product q1 Are impurities volatile and have significantly different boiling points? start->q1 distillation Fractional Distillation (Vacuum Recommended) q1->distillation Yes q2 Are impurities non-basic? q1->q2 No end_pure Pure Product distillation->end_pure extraction Acid-Base Extraction q2->extraction Yes q3 Are impurities of different polarity? q2->q3 No extraction->end_pure chromatography Column Chromatography (with Et3N) q3->chromatography Yes end_impure Further Purification Needed q3->end_impure No chromatography->end_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Troubleshooting Amine Tailing in Column Chromatography start Observation: Tailing/Streaking on TLC/Column cause Cause: Strong interaction of basic amine with acidic silica gel start->cause solution1 Add 1% Triethylamine (Et3N) to eluent cause->solution1 Primary Solution solution2 Use Amine-Functionalized or Deactivated Silica cause->solution2 Alternative solution3 Switch to Alumina (Neutral or Basic) cause->solution3 Alternative result Result: Improved peak shape and separation solution1->result solution2->result solution3->result

Caption: Logic for resolving amine tailing on silica gel.

References

  • PubChem. N-(2-methoxyethyl)propylamine. Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid? Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • CK-12 Foundation. Physical Properties of Amines. Available at: [Link]

  • BYJU'S. Physical Properties of Amines. Available at: [Link]

  • Chemistry Stack Exchange. Why are amines more soluble than ethers in water? Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)-N-propylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and overall success of your experiments.

Section 1: Understanding the Main Synthetic Routes and Potential Pitfalls

The synthesis of this compound, a secondary amine, can be approached through several synthetic strategies. The two most common routes are:

  • Nucleophilic Substitution: The alkylation of n-propylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

  • Reductive Amination: The reaction of n-propylamine with 2-methoxyacetaldehyde in the presence of a reducing agent.

Both methods are effective, but each is susceptible to specific side reactions that can complicate the synthesis and purification process. This guide will address the challenges associated with both pathways.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Issues Related to Nucleophilic Substitution (Alkylation Route)

Question 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from my desired product. What is happening and how can I prevent it?

Answer:

This is a classic case of over-alkylation . The this compound you are synthesizing is also a nucleophile and can react with the 2-methoxyethyl halide to form a tertiary amine, N-(2-Methoxyethyl)-N-(2-methoxyethyl)-N-propylamine, and subsequently a quaternary ammonium salt. This "runaway reaction" occurs because the product amine can be as, or even more, nucleophilic than the starting n-propylamine.

Causality: The lone pair of electrons on the nitrogen of the secondary amine product remains available to attack another molecule of the alkylating agent.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a significant excess of n-propylamine relative to the 2-methoxyethyl halide. This increases the probability that the halide will react with the primary amine rather than the secondary amine product. A starting point is to use 3-5 equivalents of n-propylamine.

  • Slow Addition: Add the 2-methoxyethyl halide dropwise to the reaction mixture containing n-propylamine over an extended period. This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant primary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a slightly higher activation energy.

Experimental Protocol for Minimizing Over-Alkylation:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (3.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add 2-methoxyethyl chloride (1.0 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC to check for the formation of the tertiary amine.

Question 2: I am observing the formation of an alkene and my yields are low. What is the cause of this side reaction?

Answer:

You are likely encountering an elimination reaction (E2) , which competes with the desired nucleophilic substitution (SN2). The amine, particularly if hindered or in the presence of a strong base, can act as a base to abstract a proton from the beta-carbon of the 2-methoxyethyl halide, leading to the formation of methoxyethene and the corresponding ammonium halide.

Causality: The basicity of the amine can promote the elimination of H-X from the alkyl halide.

Troubleshooting Strategies:

  • Choice of Halide: Bromides are generally better leaving groups than chlorides but can also be more prone to elimination. If elimination is a significant issue with a bromide, switching to a chloride might be beneficial, although the reaction may require more forcing conditions.

  • Temperature Control: Higher temperatures favor elimination over substitution. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is crucial.

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF can favor SN2 reactions over E2.

Issues Related to Reductive Amination

Question 3: My reductive amination is sluggish, and I see unreacted starting materials even after extended reaction times. What could be the problem?

Answer:

A sluggish reductive amination can be due to several factors, primarily related to the formation of the intermediate imine/enamine or the activity of the reducing agent.

Causality: The first step of reductive amination is the formation of an iminium ion from the aldehyde and the amine, which is a reversible equilibrium. If this equilibrium does not favor the iminium ion, the subsequent reduction will be slow.

Troubleshooting Strategies:

  • pH Control: The formation of the imine is pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. You can use a mild acid catalyst like acetic acid.

  • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over aldehydes, and does not require strict pH control. Sodium cyanoborohydride is also effective but is toxic. Sodium borohydride can also be used, but it can also reduce the starting aldehyde.

Question 4: I am seeing an alcohol impurity corresponding to the reduction of my starting aldehyde. How can I avoid this?

Answer:

The formation of 2-methoxyethanol indicates that your reducing agent is not selective enough and is reducing the starting 2-methoxyacetaldehyde in addition to the desired imine intermediate.

Causality: Stronger reducing agents like sodium borohydride can readily reduce aldehydes.

Troubleshooting Strategies:

  • Use a Selective Reducing Agent: As mentioned above, sodium triacetoxyborohydride (STAB) is the reagent of choice for its selectivity in reducing imines in the presence of aldehydes.

  • Two-Step Procedure: If you must use a less selective reducing agent like sodium borohydride, you can perform the reaction in two steps. First, mix the n-propylamine and 2-methoxyacetaldehyde to form the imine, removing water as it forms. Then, add the reducing agent to the pre-formed imine.

Experimental Protocol for a Clean Reductive Amination:

  • To a stirred solution of 2-methoxyacetaldehyde (1.0 eq.) and n-propylamine (1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-2

Technical Support Center: Stability of N-(2-Methoxyethyl)-N-propylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Methoxyethyl)-N-propylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in acidic environments. Given its structure, which contains both a secondary amine and an ether linkage, this compound presents unique stability challenges that require careful consideration in experimental design. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic explanations to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The molecule possesses two primary sites susceptible to acid-mediated reactions. The first is the secondary amine, which will readily protonate in an acidic medium to form an ammonium salt. This is a simple acid-base reaction and is typically reversible. The more significant concern is the ether linkage (-C-O-C-), which can undergo acid-catalyzed hydrolysis under more strenuous conditions (e.g., elevated temperatures or strong acid concentrations). This cleavage is an irreversible degradation pathway.[1][2] A secondary, but critical, concern is the potential reaction with any contaminating nitrous acid (formed from nitrite salts) in the acidic medium, which can lead to the formation of N-nitrosamine impurities.[3]

Q2: What are the likely degradation products I should be looking for under acidic stress?

A2: The primary degradation pathway, acid-catalyzed hydrolysis of the ether bond, can result in two potential cleavage patterns, leading to the formation of:

  • N-Propylamine and 2-Methoxyethanol

  • Methanol and N-(2-hydroxyethyl)-N-propylamine

The specific products and their ratios will depend on the precise reaction conditions. If nitrite ions are present, the formation of N-nitroso-N-(2-methoxyethyl)-N-propylamine is a critical impurity to monitor.

Q3: My solution of this compound changed color after adding acid. What is the likely cause?

A3: A color change, often to a pale yellow, can be an indicator of N-nitrosamine formation.[3] This occurs if the acid source or other reagents are contaminated with nitrites, which form nitrous acid in situ. This reaction can happen even at room temperature. Alternatively, extensive degradation under harsh heating conditions could potentially lead to complex side reactions and colored byproducts, but nitrosamine formation is a more common and immediate cause for concern.

Q4: How can I minimize or prevent degradation during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • Temperature Control: Perform reactions at the lowest effective temperature. Acid-catalyzed hydrolysis is significantly accelerated by heat.[1]

  • pH Management: Use the mildest acidic conditions (highest pH) that your experimental protocol allows. Avoid using excessively strong acids unless required.

  • Use High-Purity Reagents: Employ high-purity acids and solvents to avoid contaminants like nitrites, which can lead to unwanted side reactions.

  • Limit Exposure Time: Prepare acidic solutions of the amine fresh and use them promptly. Avoid long-term storage of the compound in acidic formulations.

Section 2: Troubleshooting Guide for Unexpected Results

This section provides a scenario-based approach to resolving common experimental issues.

Issue: Significant Loss of Parent Compound Peak in HPLC Analysis
  • Possible Cause 1 (Most Likely): Protonation. The protonation of the amine group drastically increases the polarity of the molecule. In reverse-phase HPLC, this will cause a significant shift in retention time, almost always to an earlier time point. The peak may appear lost but has likely shifted and may be co-eluting with the solvent front.

  • Troubleshooting Steps:

    • Adjust your mobile phase. Adding a small amount of a competing amine (e.g., triethylamine) or using a buffer can sometimes improve peak shape for protonated amines.

    • Modify the pH of the mobile phase to suppress ionization if compatible with your column and analysis.

    • Confirm the identity of any early-eluting peaks using mass spectrometry (LC-MS) to see if the mass corresponds to the protonated parent compound.

  • Possible Cause 2: Degradation. If the loss of the parent peak is accompanied by the appearance of new peaks in the chromatogram, chemical degradation has likely occurred.[4]

  • Troubleshooting Steps:

    • Perform a mass balance calculation. Does the area of the new peaks account for the loss of the parent peak?

    • Use LC-MS to determine the molecular weights of the new peaks and compare them against the potential degradation products listed in the FAQ section.

    • Conduct a time-course study. Analyze samples at different time points after acidification to monitor the disappearance of the parent compound and the growth of degradation peaks.

Section 3: Protocols for Stability Assessment

For researchers needing to formally characterize the stability profile, the following protocols provide a validated starting point.

Protocol 3.1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradants, as recommended by ICH guidelines.[5]

  • Objective: To identify the degradation products of this compound under acidic stress and establish a degradation profile.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH) for quenching

    • HPLC-grade Methanol and Water

    • Class A volumetric flasks and pipettes

    • HPLC or LC-MS system

  • Procedure:

    • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in methanol.

    • Stress Sample Preparation: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl. Dilute to volume with water. This creates a final concentration of 0.1 mg/mL in 0.05 M HCl.

    • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL flask and diluting to volume with a 50:50 water:methanol mixture.

    • Incubation: Place the stress sample in a water bath at 60°C.

    • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 0.1 M NaOH and dilute with the mobile phase for analysis.

    • Analysis: Analyze the control, stressed, and quenched samples by a suitable stability-indicating HPLC-UV or LC-MS method. The goal is to achieve approximately 10-20% degradation of the active ingredient.[6]

Protocol 3.2: Recommended Analytical Method for Stability Monitoring
  • System: HPLC-UV or LC-MS

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Rationale: The acidic mobile phase ensures the protonation of all amine-containing species, leading to more consistent retention times and better peak shapes. The C18 column effectively separates compounds based on polarity.

Section 4: Mechanistic Insights

Understanding the chemical mechanisms of degradation is crucial for predicting stability and designing robust formulations.

Mechanism 4.1: Acid-Catalyzed Ether Hydrolysis

The ether linkage in this compound is relatively stable but can be cleaved under acidic conditions, particularly with heat. The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack by water.

G cluster_0 Step 1: Protonation of Ether Oxygen cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cleavage Parent R-CH2-O-CH3 (Ether Moiety) ProtonatedEther R-CH2-O(H+)-CH3 (Activated Intermediate) Parent->ProtonatedEther + H+ H_ion H+ Intermediate2 Tetrahedral Intermediate ProtonatedEther->Intermediate2 + H2O (Nucleophilic Attack) Water H2O Product1 R-CH2-OH (Alcohol) Intermediate2->Product1 C-O Bond Cleavage Product2 CH3OH (Methanol)

Caption: Acid-catalyzed hydrolysis of an ether linkage.

Mechanism 4.2: N-Nitrosamine Formation

This reaction is a significant concern in pharmaceutical development. It occurs when a secondary amine reacts with nitrous acid (HNO₂), which is formed in situ from a nitrite salt (e.g., NaNO₂) and a strong acid.[3]

G cluster_0 Formation of Electrophile cluster_1 Reaction with Amine Nitrite NO2- NitrousAcid HNO2 Nitrite->NitrousAcid + H+ H_ion H+ Nitrosonium NO+ (Nitrosonium Ion) NitrousAcid->Nitrosonium + H+, -H2O Nitrosamine R2N-N=O (N-Nitrosamine) SecondaryAmine R2NH (Parent Amine) SecondaryAmine->Nitrosamine Nucleophilic Attack

Caption: Formation of N-nitrosamines from a secondary amine.

Section 5: Data Summary Table

This table summarizes the key compounds to monitor during a stability study.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Observation
This compound C₆H₁₅NO117.19Parent compound, peak area decreases over time.
N-Propylamine C₃H₉N59.11Degradation product, more polar than parent.
2-Methoxyethanol C₃H₈O₂76.09Neutral degradation product.
N-(2-hydroxyethyl)-N-propylamine C₅H₁₃NO103.16Degradation product.
N-nitroso-N-(2-methoxyethyl)-N-propylamine C₆H₁₄N₂O₂146.19Impurity formed in presence of nitrites.

References

  • PubChem. N-(2-Methoxyethyl)isopropylamine. National Institutes of Health. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Contract Pharma. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. [Link]

  • Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. [Link]

  • ResearchGate. Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BYJU'S. Types of Amide Hydrolysis. [Link]

  • Aladdin Scientific. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • ACS Publications. Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B. [Link]

  • PubChemLite. N-(2-methoxyethyl)propylamine (C6H15NO). [Link]

  • ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion | Organic Process Research & Development. [Link]

  • ResearchGate. Substituent effects upon rates of deamination and base strengths of substituted N-tritylamines. [Link]

  • ResolveMass Laboratories Inc.. Nitrosamine Degradation Pathways. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • International Labour Organization. n-PROPYLAMINE. [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)-N-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during your experiments.

Introduction

This compound is a secondary amine with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The successful and reproducible synthesis of this compound is crucial for downstream applications. This guide will focus on the most common and reliable synthetic route: reductive amination . We will explore the critical parameters of this reaction, provide a detailed experimental protocol, and offer solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination of propionaldehyde with 2-methoxyethylamine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination for the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an iminium ion intermediate from the reaction of propionaldehyde and 2-methoxyethylamine. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure your reagents and solvent are anhydrous. While not always necessary for this specific reaction, using molecular sieves (3Å or 4Å) can help to remove water formed during the reaction, driving the equilibrium towards the imine intermediate.[1]

  • Suboptimal pH: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal to catalyze the reaction without deactivating the amine nucleophile through excessive protonation.

    • Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, avoid strongly acidic conditions.

  • Choice and Activity of the Reducing Agent: The selection and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations as it is mild, selective for the iminium ion over the aldehyde, and does not require strictly anhydrous conditions.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is selective for the iminium ion, particularly at a pH of 6-7. However, it is highly toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting propionaldehyde to propanol, leading to lower yields of the desired amine.[2] If using NaBH₄, it is advisable to allow for complete imine formation before its addition.

    • Solution: If you are experiencing low yields, consider switching to sodium triacetoxyborohydride. Ensure your reducing agent is fresh and has been stored properly to maintain its reactivity.

  • Reaction Temperature and Time: These parameters are crucial for reaction completion.

    • Solution: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, but be mindful of potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question: I am observing a significant amount of a side product with a higher molecular weight. What is it and how can I prevent its formation?

Answer:

The formation of a higher molecular weight side product is likely due to over-alkylation, resulting in the formation of the tertiary amine, N-(2-methoxyethyl)dipropylamine. This occurs when the product, this compound, which is also a secondary amine, reacts with another molecule of propionaldehyde and is subsequently reduced.

  • Stoichiometry of Reactants: The relative amounts of the starting amine and aldehyde are critical.

    • Solution: To minimize over-alkylation, it is advisable to use a slight excess of the primary amine (2-methoxyethylamine) relative to the aldehyde (propionaldehyde). This ensures that the aldehyde is more likely to react with the starting primary amine rather than the secondary amine product. A 1.1 to 1.2 molar equivalent of the amine is a good starting point.

  • Order of Reagent Addition: Adding the reducing agent at the appropriate time can influence selectivity.

    • Solution: In a one-pot procedure using a mild reducing agent like NaBH(OAc)₃, all reagents can often be mixed together. However, if over-alkylation is a persistent issue, consider a two-step approach: first, allow the imine to form by stirring the aldehyde and amine together (with a catalytic amount of acid), and then add the reducing agent.

Question: My final product is difficult to purify. What is the recommended purification strategy?

Answer:

Purification of this compound can be challenging due to its physical properties.

  • Aqueous Work-up: Before final purification, a proper aqueous work-up is essential to remove the reducing agent byproducts and any acidic or basic catalysts.

    • Procedure: After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a mild base until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Distillation: The most effective method for purifying the final product is fractional distillation under reduced pressure.

    • Boiling Point: this compound has a boiling point of 138°C at atmospheric pressure. Distillation under vacuum will significantly lower the boiling point, preventing potential decomposition at high temperatures.

    • Procedure: After removing the solvent from the dried organic extracts under reduced pressure, perform a fractional distillation of the crude product under a suitable vacuum. The exact boiling point will depend on the pressure used.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of reductive amination?

A1: Reductive amination is a two-step process that occurs in a single pot. First, the primary amine (2-methoxyethylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (propionaldehyde). This is followed by dehydration to form an iminium ion. In the second step, a reducing agent, typically a hydride source, reduces the iminium ion to the final secondary amine product.

Q2: Which solvent is best for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. Methanol or ethanol can also be used, especially with sodium borohydride, but care must be taken as they can react with the aldehyde to form acetals.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting aldehyde. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the aldehyde from the amine product. The spots can be visualized using a potassium permanganate stain, which reacts with both the aldehyde and the amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product. This technique also helps in identifying any side products formed during the reaction.[3][4]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4:

  • Reagents: Propionaldehyde is flammable and an irritant. 2-Methoxyethylamine is corrosive and flammable. Sodium triacetoxyborohydride can release flammable gases upon contact with water. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction may be exothermic, especially during the quenching step. It is important to add quenching reagents slowly and with cooling if necessary.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Propionaldehyde

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.1 equivalents) and anhydrous dichloromethane.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add propionaldehyde (1.0 equivalent) to the stirred solution.

  • Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Summary and Optimization Parameters

ParameterRecommended ConditionRationale & Optimization Tips
Amine:Aldehyde Ratio 1.1 : 1.0A slight excess of the amine minimizes over-alkylation. Increasing the excess may further reduce side products but can complicate purification.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective. If using NaBH₄, ensure complete imine formation before addition to avoid aldehyde reduction.
Solvent Dichloromethane (DCM)Anhydrous conditions are preferable. Other aprotic solvents like DCE can also be used.
Catalyst Acetic Acid (catalytic)Facilitates imine formation. Use sparingly as excess acid can protonate the amine, reducing its nucleophilicity.
Temperature 0°C to Room TemperatureInitial cooling helps to control any exotherm. The reaction typically proceeds well at room temperature.
Reaction Time 4 - 12 hoursMonitor by TLC or GC to determine the point of maximum conversion.
Work-up Quench with NaHCO₃, extract with DCMEnsures removal of inorganic byproducts and catalyst.
Purification Vacuum DistillationEssential for obtaining a high-purity product.

Troubleshooting Workflow

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/GC-MS) start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_reaction_conditions Assess Reaction Conditions start->check_reaction_conditions imine_incomplete Imine Formation Incomplete check_imine->imine_incomplete Problem imine_ok Imine Formation OK check_imine->imine_ok No Problem reducing_agent_issue Reducing Agent Issue check_reducing_agent->reducing_agent_issue Problem reagent_ok Reducing Agent OK check_reducing_agent->reagent_ok No Problem conditions_issue Suboptimal Conditions check_reaction_conditions->conditions_issue Problem conditions_ok Conditions OK check_reaction_conditions->conditions_ok No Problem add_acid Add Catalytic Acetic Acid imine_incomplete->add_acid use_sieves Use Molecular Sieves imine_incomplete->use_sieves use_fresh_reagent Use Fresh/High-Quality Reducing Agent reducing_agent_issue->use_fresh_reagent switch_reagent Switch to NaBH(OAc)₃ reducing_agent_issue->switch_reagent increase_time Increase Reaction Time conditions_issue->increase_time gentle_heating Apply Gentle Heat (40-50°C) conditions_issue->gentle_heating over_alkylation Over-alkylation Observed adjust_stoichiometry Adjust Stoichiometry over_alkylation->adjust_stoichiometry use_excess_amine Use Excess Amine (1.1-1.2 eq) adjust_stoichiometry->use_excess_amine two_step_addition Consider Two-Step Addition adjust_stoichiometry->two_step_addition purification_issue Purification Difficulty optimize_workup Optimize Aqueous Work-up purification_issue->optimize_workup vacuum_distillation Perform Fractional Vacuum Distillation purification_issue->vacuum_distillation

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubChem. N-(2-Methoxyethyl)propylamine. Available at: [Link]

  • U.S. Patent 4,024,184A. (1977). Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

  • Reddit. (2025). Help with reductive ammination. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Available at: [Link]

  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]

  • U.S. Patent 6,133,018A. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • World Intellectual Property Organization. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Available at: [Link]

  • PubMed. (2003). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Available at: [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with compound purity. In the following sections, we address common questions regarding impurities, provide detailed troubleshooting workflows for analytical challenges, and offer step-by-step protocols for impurity profiling.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses the fundamental questions regarding the origin and impact of common impurities.

Q1: What are the most common impurities in commercial this compound and how are they formed?

The impurity profile of this compound is intrinsically linked to its manufacturing process. The two most probable commercial synthesis routes are Reductive Amination and N-Alkylation . Each route presents a unique set of potential process-related impurities.

Route 1: Reductive Amination This pathway typically involves the reaction of 2-methoxyethylamine with propionaldehyde (or N-propylamine with 2-methoxyacetaldehyde) to form an imine intermediate, which is then reduced to the final secondary amine product.[1][2]

  • Mechanism-Derived Impurities:

    • Unreacted Starting Materials: Residual 2-methoxyethylamine, N-propylamine, or the corresponding aldehyde.[3]

    • Over-Alkylation Product: Formation of a tertiary amine, such as N,N-bis(2-methoxyethyl)-N-propylamine or N-(2-methoxyethyl)-N,N-dipropylamine, can occur if the newly formed secondary amine reacts again with the imine intermediate before reduction.[4][5]

    • Aldehyde Byproducts: Aldehydes can undergo side reactions like self-condensation (aldol reaction) prior to amination, leading to higher molecular weight impurities.

Route 2: N-Alkylation This classic method involves the reaction of a primary amine (e.g., N-propylamine) with an alkylating agent (e.g., 2-methoxyethyl chloride).[6]

  • Mechanism-Derived Impurities:

    • Unreacted Starting Materials: Residual N-propylamine or 2-methoxyethylamine.

    • Over-Alkylation Products: The primary challenge in direct alkylation is preventing multiple additions.[5][6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[7]

Below is a diagram illustrating these potential synthetic pathways and the points at which impurities can be introduced.

cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation ra_start1 Propionaldehyde + 2-Methoxyethylamine ra_imine Imine Intermediate ra_start1->ra_imine Condensation ra_sm Impurity: Unreacted Starting Materials ra_start1->ra_sm ra_product This compound ra_imine->ra_product Reduction (e.g., H2/cat, NaBH4) ra_tert Impurity: Tertiary Amine (Over-alkylation) ra_product->ra_tert Further Reaction na_start1 N-Propylamine + 2-Methoxyethyl Halide na_product This compound na_start1->na_product SN2 Reaction na_sm Impurity: Unreacted Starting Materials na_start1->na_sm na_tert Impurity: Tertiary Amine (Over-alkylation) na_product->na_tert Alkylation na_quat Impurity: Quaternary Salt (Over-alkylation) na_tert->na_quat Alkylation

Caption: Potential synthetic routes and impurity formation points.
Q2: What are the potential impacts of these impurities on my downstream application?

Process-related impurities, even at low levels, can have significant consequences:

  • Reduced Reaction Yield: Unreacted starting materials or reactive impurities can consume reagents, leading to lower yields in subsequent steps.

  • Side Product Formation: Impurities can participate in unintended side reactions, complicating your reaction mixture and making purification of the desired product more difficult.

  • Catalyst Poisoning: In catalytic processes, certain impurities can deactivate the catalyst, reducing its efficiency and lifespan.

  • Inaccurate Stoichiometry: If the purity of your starting material is lower than specified (e.g., 98%[8][9]), calculations based on weight will be inaccurate, affecting reaction stoichiometry and reproducibility.

  • Altered Biological Activity: In drug development, structurally similar impurities can have different toxicological profiles or pharmacological activities, compromising experimental results and safety.

Part 2: Analytical & Troubleshooting Guide

This section provides practical advice for identifying and resolving common analytical issues encountered during the quality control of this compound.

Q3: I see an unexpected peak in my GC-MS analysis. How can I identify it?

Identifying an unknown peak requires a systematic approach. The following workflow will guide you through the process, from initial observation to structural confirmation.

start Unknown Peak Observed in GC-MS Chromatogram check_rt Step 1: Analyze Retention Time (RT) Is RT before or after the main peak? start->check_rt rt_before Likely a more volatile, lower MW compound. (e.g., unreacted propylamine, residual solvent) check_rt->rt_before Before rt_after Likely a less volatile, higher MW compound. (e.g., over-alkylation product, aldol byproduct) check_rt->rt_after After check_ms Step 2: Analyze Mass Spectrum Examine Molecular Ion (M+) and Fragmentation rt_before->check_ms rt_after->check_ms ms_mw Determine Molecular Weight (MW) from M+ (if present). check_ms->ms_mw ms_frag Analyze fragmentation pattern. Look for characteristic losses (e.g., -CH3, -C3H7, -OCH3). check_ms->ms_frag propose Step 3: Propose Structures Correlate MW and fragments with potential impurities from Table 1. ms_mw->propose ms_frag->propose confirm Step 4: Confirm Structure Use complementary techniques (e.g., NMR, co-injection with standard). propose->confirm end Impurity Identified confirm->end

Caption: Troubleshooting workflow for identifying an unknown peak via GC-MS.

In-depth Steps:

  • Retention Time (RT) Analysis: Compare the unknown peak's RT to your main product. Lower boiling point/molecular weight compounds (like starting materials) will typically elute earlier. Higher molecular weight compounds (like tertiary amines) will elute later.

  • Mass Spectrum Analysis:

    • Molecular Ion (M+): If visible, the molecular ion gives you the molecular weight of the impurity. Remember the Nitrogen Rule : a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]

    • Fragmentation Pattern: Amines show characteristic α-cleavage.[10] For this compound (MW=117.19), major fragments would be expected from the loss of a propyl group (M-43) or an ethyl group (M-29). Analyze the fragments of your unknown to deduce its structure.

  • Propose Structures: Based on the MW and fragmentation, consult the table of common impurities below to propose candidate structures.

  • Confirmation: The most reliable confirmation comes from co-injecting a commercially available standard of the suspected impurity and observing RT matching. If a standard is unavailable, isolation of the impurity followed by NMR spectroscopy is the gold standard for structural elucidation.[11][12]

Q4: My chromatographic peaks for this compound are tailing. What causes this and how can I fix it?

Peak tailing is a very common issue when analyzing amines by GC.[13] It is primarily caused by the basic nature of the amine interacting with active sites (silanol groups) in the GC system.[14]

  • Cause & Solution Table:

    Potential Cause Recommended Solution
    Active Inlet Liner The glass inlet liner is the first point of contact. Replace the standard liner with a deactivated liner (e.g., Ultra Inert). Perform regular liner maintenance or replacement.[14][15]
    Column Activity The column itself can have active sites. Use a column specifically designed for amine analysis or a base-deactivated column. If activity develops over time, clip 0.5-1 meter from the front of the column.[13][14]
    Column Overload Injecting too much sample can saturate the column, causing poor peak shape.[13] Reduce the injection volume or dilute your sample.

    | Chemical Incompatibility | Ensure all system components (septa, ferrules, etc.) are high-quality and inert to avoid sample adsorption. |

Part 3: Experimental Protocols & Data

This section provides reference data and detailed methodologies for robust impurity analysis.

Table 1: Common Potential Impurities in this compound
Impurity NameStructureMolecular Weight ( g/mol )Potential OriginTypical GC Elution (Relative to Product)
N-PropylamineCH₃CH₂CH₂NH₂59.11Starting MaterialEarlier
2-MethoxyethylamineCH₃OCH₂CH₂NH₂75.11Starting MaterialEarlier
N-(2-Methoxyethyl)-N,N-dipropylamine(CH₃CH₂CH₂)₂N(CH₂CH₂OCH₃)159.28Over-alkylationLater
Residual Solvents (e.g., Toluene, Acetonitrile)-VariableSynthesis/PurificationEarlier
Protocol 1: Step-by-Step GC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade Dichloromethane or Ethyl Acetate.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms UI, 30 m x 0.25 mm, 0.25 µm or a base-deactivated equivalent (e.g., DB-Amines).

    • Inlet: Split/Splitless, 250 °C. Use a deactivated liner.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sensitivity needs).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: 35 - 400 amu.

  • System Suitability: Before running samples, inject a known standard to verify retention time, peak shape (tailing factor < 1.5), and detector response.

Protocol 2: Sample Preparation for NMR Analysis to Confirm Impurity Structure

NMR is a powerful tool for unambiguous structure elucidation of unknown impurities that have been isolated or are present at sufficient concentration (>1-5%).[11]

  • Sample Preparation (for a concentrated sample or isolated impurity):

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for this compound: Look for characteristic signals for the propyl group (triplet, sextet, triplet) and the methoxyethyl group (singlet for -OCH₃, and two triplets for the -CH₂- groups).[16]

    • Impurity Identification: Look for additional, unexpected signals. For example, a second methoxy signal could indicate an over-alkylated product.

  • D₂O Exchange Experiment:

    • After acquiring the initial ¹H spectrum, add one drop of Deuterium Oxide (D₂O) to the NMR tube.

    • Shake gently and re-acquire the spectrum.

    • Observation: The broad signal corresponding to the N-H proton of the secondary amine will disappear or significantly decrease in intensity.[16] This confirms the presence of an exchangeable proton and helps distinguish secondary or primary amines from tertiary amines (which have no N-H signal).

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones. Frontiers in Chemistry. Available at: [Link]

  • Murlykina, M. V., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews. Available at: [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide for Gas Chromatography. Available at: [Link]

  • Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Available at: [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester Research Explorer. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Almac Group. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine? Available at: [Link]

  • Singh, P., et al. (2015). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A. Available at: [Link]

  • DTIC. (1982). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]

  • Jung, K. W. (1998). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-Methoxyethyl)-N-propylamine. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving complete conversion in this synthesis. We will explore common issues through a troubleshooting guide and frequently asked questions, providing in-depth scientific explanations and actionable protocols to help you optimize your reaction.

There are two primary synthetic routes to this compound:

  • Reductive Amination: The reaction of propionaldehyde with 2-methoxyethylamine.

  • Nucleophilic Substitution (N-Alkylation): The reaction of N-propylamine with a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether).

This guide will address potential pitfalls in both methodologies.

Troubleshooting Guide: Why Is My Reaction Not Going to Completion?

This section is structured in a question-and-answer format to directly address the most common obstacles encountered during the synthesis of this compound.

Question 1: I'm seeing a significant amount of unreacted starting materials by TLC/GC-MS. What are the first things I should check?

Answer: Incomplete conversion is a common issue that can often be traced back to fundamental reaction parameters. A logical, step-by-step diagnosis is the most effective approach.

Initial Diagnostic Workflow:

start Incomplete Reaction Detected reagents 1. Verify Reagent Purity & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions (Temp, Time, Solvent) reagents->conditions Reagents OK monitoring 3. Review In-Process Monitoring (TLC/GC) conditions->monitoring Conditions OK conclusion Isolate Specific Problem Area monitoring->conclusion Monitoring OK

Caption: Initial diagnostic workflow for incomplete reactions.

1. Reagent Purity and Stoichiometry:

  • Aldehyde Purity (Reductive Amination): Propionaldehyde is volatile and susceptible to oxidation to propionic acid or polymerization. Use a freshly opened bottle or distill it immediately before use. An acidic impurity can protonate the amine, rendering it non-nucleophilic.

  • Amine Purity: Ensure the purity of 2-methoxyethylamine or N-propylamine. Contaminants can interfere with the reaction.

  • Reducing Agent Activity (Reductive Amination): Hydride reducing agents, particularly sodium triacetoxyborohydride (STAB) and sodium borohydride, can degrade with improper storage. STAB is moisture-sensitive[1]. If you suspect degradation, test the reagent's activity on a simple, reliable ketone like cyclohexanone.

  • Alkyl Halide Purity (N-Alkylation): Verify the purity of the 2-methoxyethyl halide.

  • Stoichiometry: Double-check your calculations. For reductive amination, a slight excess (1.1-1.2 equivalents) of the amine is sometimes used. For N-alkylation, using a large excess of the starting amine can help minimize over-alkylation[2].

2. Reaction Conditions:

  • Temperature: Many reductive aminations run well at room temperature. However, if imine/iminium formation is slow, gentle heating (40-50 °C) may be required. For N-alkylation, which can be sluggish, heating is often necessary[3]. Monitor for potential side reactions at higher temperatures.

  • Solvent: Ensure your solvent is anhydrous, especially for reactions involving moisture-sensitive reagents like STAB. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reductive amination with STAB[4][5]. For N-alkylation, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used to dissolve the amine and promote the Sₙ2 reaction[6].

  • Reaction Time: Is it possible the reaction is simply slow? Before concluding the reaction has stalled, ensure it has run for an adequate duration. Monitor by TLC or GC-MS at set time points (e.g., 1h, 4h, 12h, 24h) to determine the reaction profile.

Question 2 (Reductive Amination): My reaction stalls after consuming the aldehyde, but starting amine remains. What's happening?

Answer: This is a classic symptom of issues related to the two key stages of reductive amination: imine/iminium ion formation and its subsequent reduction.

cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Propionaldehyde Propionaldehyde Iminium Iminium Ion Intermediate Propionaldehyde->Iminium Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->Iminium Product This compound Iminium->Product Reducer Reducing Agent (e.g., STAB) Reducer->Product

Caption: The two stages of reductive amination.

1. Inefficient Imine/Iminium Formation:

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, stopping the reaction[7]. Adding a catalytic amount of acetic acid is common practice with STAB[5].

  • Water Removal: Imine formation is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water[8]. This is often achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture before the reducing agent is added[9].

2. Ineffective Reduction:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and selective reducing agent that can be added directly to the mixture of the aldehyde and amine (a "direct" reductive amination). It is selective for the iminium ion in the presence of the aldehyde[4][7].

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the imine over the carbonyl but is highly toxic[1][8].

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the aldehyde as well as the imine. If using NaBH₄, the imine must be pre-formed completely before the reducing agent is added (an "indirect" reductive amination)[1]. If added too soon, it will simply reduce your starting aldehyde to propanol.

Reducing AgentTypical SolventKey CharacteristicsCitation
NaBH(OAc)₃ (STAB) DCE, DCM, THFMild, selective for iminium. Can be used in one-pot procedure. Moisture sensitive.[1][4]
NaBH₃CN MeOH, EtOHSelective for iminium. Tolerates water. Highly toxic (cyanide).[1][8]
NaBH₄ MeOH, EtOHNon-selective. Reduces aldehydes/ketones. Requires pre-formation of imine.[1]
Question 3 (N-Alkylation): My reaction is very slow and produces multiple products. How can I improve selectivity and yield?

Answer: N-alkylation of primary amines is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine[10][11].

G PA N-Propylamine (Primary Amine) SA This compound (Desired Secondary Amine) PA->SA Desired Alkylation (k1) MEH + 2-Methoxyethyl Halide TA N,N-bis(2-Methoxyethyl)propylamine (Tertiary Amine Side-Product) SA->TA Over-Alkylation (k2 > k1)

Caption: Over-alkylation side reaction in N-alkylation.

1. Minimizing Over-Alkylation:

  • Stoichiometry: The most straightforward strategy is to use a large excess of the primary amine (N-propylamine). This increases the probability that the alkyl halide will react with the starting material rather than the product[2].

  • Slow Addition: Adding the alkylating agent (2-methoxyethyl halide) slowly via a syringe pump can help maintain a low concentration of the electrophile, favoring mono-alkylation.

2. Optimizing Reaction Conditions:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the H-X acid formed during the reaction[12]. Insufficient base can lead to the formation of an ammonium salt, which is unreactive. The solubility of the base can be critical; Cs₂CO₃ is often more effective due to its higher solubility in organic solvents[3].

  • Solvent: As mentioned, polar aprotic solvents (DMF, ACN, DMSO) are preferred as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, thus enhancing its reactivity.

  • Leaving Group: The rate of Sₙ2 reactions depends on the leaving group ability (I > Br > Cl). Using 2-bromoethyl methyl ether or 2-iodoethyl methyl ether will result in a faster reaction than the corresponding chloride. If using the chloride, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can generate the more reactive iodide in situ.

Key Troubleshooting Protocols

Protocol 1: TLC Monitoring of a Reductive Amination Reaction

Objective: To effectively track the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent (e.g., 10:1 Dichloromethane:Methanol)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., Ninhydrin stain for amines or Potassium Permanganate stain)

Procedure:

  • Prepare the Eluent: Mix your chosen solvents in the developing chamber and allow the atmosphere to saturate.

  • Spotting:

    • t=0: Before adding the reducing agent, spot the starting aldehyde and amine as references on the TLC plate. Also, spot the reaction mixture.

    • t=x: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.

  • Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.

  • Visualization:

    • UV Light: Aldehydes with conjugation may be UV active.

    • Staining:

      • Ninhydrin: This stain reacts with primary and secondary amines to produce a characteristic purple or yellow spot upon gentle heating. Your starting amine and product should both be visible.

      • Potassium Permanganate (KMnO₄): This stain reacts with reducible functional groups. The aldehyde and product amine will likely show up as yellow spots on a purple background.

  • Interpretation:

    • The disappearance of the aldehyde spot.

    • The disappearance of the starting amine spot.

    • The appearance and intensification of the product spot, which should have an Rf value different from the starting materials.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for my reductive amination with STAB? A1: Yes, while DCE and DCM are common, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (ACN) can also be used. Protic solvents like methanol or ethanol are generally avoided with STAB as they can react with the reagent[1].

Q2: In my N-alkylation reaction, I am not seeing any product, even with heating. What could be the issue? A2: If the reaction is not proceeding at all, consider fundamental issues. Is your base strong enough and soluble enough in your solvent system?[3]. Is your leaving group poor (e.g., -Cl)? Consider adding catalytic iodide. Finally, ensure your amine is not fully protonated by an acidic impurity, which would render it non-nucleophilic.

Q3: Is it possible that my product, this compound, is being lost during the aqueous workup? A3: Yes. As a secondary amine, your product will have some water solubility and can be protonated and extracted into an acidic aqueous layer. During workup, ensure you basify the aqueous layer (e.g., with NaOH to pH > 10) before extracting your product with an organic solvent to ensure it is in its free-base, less water-soluble form.

Q4: Reductive amination seems more reliable than N-alkylation. Why would I ever choose the alkylation route? A4: While reductive amination is often preferred for its selectivity, the N-alkylation route may be chosen based on the availability and cost of starting materials. Propionaldehyde can be challenging to handle due to its volatility and tendency to polymerize, whereas N-propylamine and 2-methoxyethyl halides might be more readily available or economical in certain contexts.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • National Institutes of Health. (n.d.). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • Organic Chemistry Portal. (n.d.).
  • Organic Reactions. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Chemistry Stack Exchange. (2019).
  • Wikipedia. (n.d.).
  • Reddit. (n.d.).
  • Quora. (2017). Why does this nucleophilic substitution reaction not work?
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO).
  • Master Organic Chemistry. (2017).
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Benchchem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • YouTube. (2021). Nucleophilic Substitution with amines.
  • Chemistry Steps. (n.d.).
  • Chemistry Stack Exchange. (2015).
  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine.
  • Reddit. (2021).
  • ResearchGate. (n.d.).
  • TCI Chemicals. (n.d.). N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams.
  • Benchchem. (n.d.).
  • Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)
  • Master Organic Chemistry. (2017).
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • Reddit. (2016).

Sources

Technical Support Center: Catalyst Removal in N-(2-Methoxyethyl)-N-propylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis of N-(2-Methoxyethyl)-N-propylamine. This guide provides in-depth, experience-driven solutions for a critical, yet often challenging, step in the synthesis workflow: the effective removal of hydrogenation catalysts post-reaction. The insights and protocols herein are designed to ensure product purity, maximize yield, and maintain a safe laboratory environment.

The synthesis of this compound, a key intermediate in various development pipelines, is frequently achieved via catalytic reductive amination. This process typically involves reacting a precursor like methoxyacetaldehyde with propylamine in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[1][2][3] While highly efficient, these solid catalysts must be meticulously removed from the final liquid product.

This guide will focus on the practical challenges and solutions associated with removing these pyrophoric, fine-particle catalysts.

Decision Workflow for Catalyst Removal

Choosing the correct removal strategy depends on the catalyst type, the scale of the reaction, and the required purity of the final product. The following diagram outlines a logical decision-making process for your experimental workflow.

CatalystRemovalWorkflow Start Reaction Complete (Crude Amine + Catalyst) SafetyCheck Safety Check: Is the catalyst pyrophoric? (e.g., Pd/C, Raney Ni) Start->SafetyCheck InertAtmosphere CRITICAL: Work under an inert atmosphere (N2 or Argon) SafetyCheck->InertAtmosphere Yes NonPyrophoric Standard Filtration SafetyCheck->NonPyrophoric No FiltrationChoice Select Filtration Method InertAtmosphere->FiltrationChoice CeliteFiltration Celite Pad Filtration (Most Common & Effective) FiltrationChoice->CeliteFiltration Pd/C or General Use PressureFiltration Pressure Filtration (Recommended for Raney Ni) FiltrationChoice->PressureFiltration Raney Ni PTFEFilter Secondary Polish: PTFE Syringe Filter (≤1 µm) CeliteFiltration->PTFEFilter CheckFiltrate Analyze Filtrate: Is it clear and colorless? CeliteFiltration->CheckFiltrate PressureFiltration->CheckFiltrate PTFEFilter->CheckFiltrate Optional Polish Workup Proceed to Standard Workup (Extraction, Distillation) CheckFiltrate->Workup Yes Troubleshoot Troubleshooting Required CheckFiltrate->Troubleshoot No ColloidalSuspension Issue: Colloidal Suspension (Gray/Black Filtrate) Troubleshoot->ColloidalSuspension RedoFiltration Re-filter through a thicker, more compressed Celite pad ColloidalSuspension->RedoFiltration RedoFiltration->CheckFiltrate

Caption: Decision workflow for selecting the appropriate catalyst removal method.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the removal of heterogeneous catalysts from amine reaction mixtures.

FAQ 1: My filtered amine solution is still gray/black. What went wrong?

Answer: This is the most common failure mode and indicates that fine catalyst particles have passed through your filtration medium.

  • Causality: Heterogeneous catalysts like Pd/C are composed of extremely fine particles supported on a high-surface-area material.[4] Standard filter paper has pores that are too large to retain these fines, leading to contamination of the filtrate.[5] This is often referred to as a "colloidal suspension" of catalyst particles.[6]

  • Solution: Celite Filtration. The industry-standard solution is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[6][7] Celite forms a porous, intricate filter cake that can effectively trap these very fine particles.[5][8]

    • Mechanism of Action: Celite particles are rigid, porous, and have complex shapes. When packed into a pad, they create a micro-porous sieve that is much finer than filter paper alone, allowing liquid to pass while trapping the solid catalyst particles.[8][9]

  • Troubleshooting Steps:

    • Increase Pad Thickness: If breakthrough occurs, the Celite pad may be too thin. A pad depth of 1-2 cm is generally sufficient for laboratory scale.[6][10]

    • Ensure Proper Packing: The Celite pad must be properly settled before filtration. Prepare a slurry of Celite in the reaction solvent, pour it into the funnel, and gently apply a vacuum to form an even, compressed pad. Do not let the pad run dry before adding your reaction mixture.[11]

    • Avoid Disturbing the Pad: Pour the reaction mixture gently onto the center of the Celite pad. A turbulent pour can create channels in the pad, allowing the catalyst to bypass the filter.[9]

FAQ 2: I'm concerned about the pyrophoric nature of my catalyst. How do I filter it safely?

Answer: This is a critical safety consideration. Both Pd/C and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after being "charged" with hydrogen.[11] The risk is significantly higher when the catalyst is dry and in the presence of a flammable organic solvent.[12]

  • Causality: The high surface area of the catalyst adsorbs hydrogen gas during the reaction. When exposed to oxygen, the catalyst can rapidly catalyze the reaction between hydrogen and oxygen, which is highly exothermic and can ignite flammable solvents.[11]

  • Solution: Maintain an Inert, Wet Environment. The key to safety is to prevent the catalyst from drying out and coming into contact with oxygen simultaneously.[11][13]

    • Inert Atmosphere: The safest method is to perform the filtration under a blanket of an inert gas like nitrogen or argon.[12] This can be achieved by fitting a nitrogen inlet to the top of the filter funnel.

    • Keep the Catalyst Wet: Never allow the filter cake to run dry during filtration. Always maintain a layer of solvent above the catalyst bed.[11] Once the filtration is complete, immediately quench the catalyst on the filter paper by adding water.[12]

    • Special Precaution for Raney Nickel: Raney Nickel is known to be more hazardous to filter than Pd/C.[14] Pressure filtration using a setup like a chromatography column is often recommended, as it ensures the catalyst is always under a positive pressure of nitrogen.[14]

FAQ 3: The filtration is extremely slow. How can I speed it up?

Answer: Slow filtration is typically caused by clogging of the filter medium.

  • Causality: The fine catalyst particles can quickly block the pores of the filter paper or Celite pad, especially if the reaction mixture is concentrated or contains viscous byproducts.[10]

  • Solution: Dilution and Filter Aid.

    • Dilute the Reaction Mixture: Before filtering, dilute the crude reaction mixture with an appropriate solvent (e.g., the reaction solvent like ethanol or methanol). This reduces the viscosity and the concentration of particles at the filter surface.[6]

    • Use a Filter Aid: Celite not only traps fine particles but also acts as a "filter aid" by creating a more permeable cake and preventing the filter paper itself from becoming clogged.[8][10]

    • Check Vacuum: Ensure your vacuum filtration setup is properly sealed and the vacuum is adequate.

FAQ 4: How do I handle the catalyst waste after filtration?

Answer: Catalyst waste must be handled with extreme care due to its pyrophoric nature.

  • Protocol:

    • Quench Immediately: As soon as the filtration is complete and the product has been washed through, turn off the vacuum and gently add water to the filter funnel to thoroughly wet the catalyst cake.[12]

    • Store Under Water: Scrape the wet catalyst and filter paper into a dedicated, clearly labeled waste container. Ensure the catalyst is fully submerged in water for storage before disposal.[14]

    • Follow Institutional Guidelines: Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures on the disposal of pyrophoric heavy metal waste.

Experimental Protocols

Protocol 1: Standard Celite Filtration for Pd/C Removal

This protocol is suitable for most small-to-medium scale reactions using Palladium on Carbon.

StepProcedureRationale & Expert Notes
1 Apparatus Setup Assemble a Büchner or Hirsch funnel on a filter flask. Clamp the flask securely. Place a piece of filter paper that fits the funnel perfectly.
2 Prepare Celite Pad In a small beaker, make a slurry of Celite (approx. 2-3 spatula scoops) in the same solvent used for the reaction. Wet the filter paper in the funnel with the solvent, apply a vacuum, and then pour the Celite slurry into the funnel. Allow the solvent to draw through until a flat, even pad (1-2 cm thick) is formed. Release the vacuum.[10]
3 Inert Atmosphere If possible, arrange a nitrogen or argon inlet to gently flow inert gas over the top of the funnel. This is the most critical safety step.[12]
4 Filter Reaction Dilute the crude reaction mixture with solvent. Gently pour the mixture onto the center of the Celite pad. Re-apply the vacuum.
5 Wash Keep the Celite pad covered with liquid at all times.[11] Once the reaction mixture has passed through, wash the pad with several small portions of fresh solvent to ensure all the product is recovered.
6 Quench Catalyst Once the final wash has passed through, release the vacuum and immediately add water to the funnel to quench the catalyst.[13]
7 Waste Disposal Transfer the wet catalyst cake and filter paper to a designated waste container and store it under water.[14]
Protocol 2: Trace Palladium Removal from Filtrate

Even after careful filtration, trace amounts of palladium can sometimes leach into the product, potentially causing issues in subsequent steps like distillation.[15]

StepProcedureRationale & Expert Notes
1 Adsorption To the filtered amine solution, add a small amount of activated carbon (decolorizing charcoal) and stir for 15-30 minutes.[15][16]
2 Second Filtration Filter the mixture again through a fresh Celite pad to remove the activated carbon.
3 Alternative For very low-level contamination, passing the solution through a 0.45 µm or 1.0 µm PTFE syringe filter can remove residual fine particulates.[15]

References

  • Removal of leached Palladium from reaction product. (2013). Sciencemadness Discussion Board. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Available at: [Link]

  • Filtration through Celite. The Schlenk Line Survival Guide. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • A method for recovering palladium from spent Pd-C catalyst. (2005). Google Patents.
  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Process for the depyrophorization of pyrophoric metal catalysts and catalysts prepared by the process. (1979). Google Patents.
  • Active Filtration. University of York, Department of Chemistry. Available at: [Link]

  • How to Filter through Celite. (2017). Glasp. Available at: [Link]

  • CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Filtration of Hydrogenation Catalysts. (2012). YouTube. Available at: [Link]

  • Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH. (2018). YouTube. Available at: [Link]

  • N-(2-methoxyethyl)propylamine (C6H15NO). PubChemLite. Available at: [Link]

  • Filtration of Raney Nickel. (2012). YouTube. Available at: [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Wiley Online Library. Available at: [Link]

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Technical Support Center: N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Methoxyethyl)-N-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this secondary amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues related to the degradation of this compound.

Part 1: Troubleshooting Guides

This section addresses specific experimental issues and provides step-by-step guidance to identify and resolve them.

Guide 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Question: I am observing unexpected peaks in the chromatogram of my this compound sample that are not present in the reference standard. What could be the cause?

Answer: The appearance of new peaks strongly suggests the presence of degradation products. The structure of this compound, a secondary amine with an ether linkage, makes it susceptible to several degradation pathways, primarily oxidative degradation and N-nitrosamine formation.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Oxygen Exposure: Has the sample been exposed to air for extended periods? Oxidative degradation is a common pathway for secondary amines.[1][2]

    • Temperature: Was the sample stored at the recommended temperature (typically refrigerated)? Elevated temperatures can accelerate both oxidative and thermal degradation.[3][4]

    • Light Exposure: While less common for this structure, photolytic degradation can occur. Ensure samples are stored in amber vials or protected from light.

    • Presence of Metal Ions: Contamination with metal ions (e.g., from spatulas, containers, or reagents) can catalyze oxidative degradation.[1]

  • Hypothesize Potential Degradants: Based on the structure, consider the following likely degradation products:

    • Oxidative Degradation Products:

      • N-dealkylation products: Propylamine and 2-methoxyethylamine.

      • Oxidation of the propyl group: N-(2-Methoxyethyl)propanamide.

      • Oxidation of the methoxyethyl group: N-propyl-2-methoxyacetamide.

      • Ether cleavage products: N-propyl-ethanolamine.

    • N-Nitrosamine Formation:

      • N-nitroso-N-(2-methoxyethyl)-N-propylamine: This is a critical potential impurity if the sample has been exposed to nitrosating agents (e.g., nitrites in acidic conditions).[5][6][7]

  • Confirm Degradant Identity:

    • Mass Spectrometry (MS): The most powerful tool for this purpose. An LC-MS or GC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peaks, allowing for the determination of their molecular weights. This data can be used to confirm or refute the hypothesized structures.

    • Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation (stress testing) study.[8][9][10][11][12] This involves intentionally exposing your pure sample to various stress conditions (e.g., acid, base, peroxide, heat, light) to generate the degradation products in a controlled manner. Comparing the chromatograms of the stressed samples to your original sample can help identify the peaks.

Experimental Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways for this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Sodium Nitrite (NaNO₂)

  • Amber HPLC vials

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • N-Nitrosamine Formation: To a portion of the stock solution, add a small amount of sodium nitrite and acidify with dilute HCl to a pH of ~3-4. Store at room temperature for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with 50:50 methanol:water.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation peaks and use the MS data to propose structures.

Data Presentation: Potential Degradation Products

Stress ConditionPotential Degradation Product(s)Likely Mechanism
Oxidative (H₂O₂) N-oxides, N-dealkylation products (propylamine, 2-methoxyethylamine), aldehydes, amidesOxidation
Acidic/Basic Hydrolysis Minimal degradation expected, potential for slow ether cleavageHydrolysis
Thermal Polymerization products, N-dealkylation productsThermal Decomposition
Nitrosating agents N-nitroso-N-(2-methoxyethyl)-N-propylamineN-Nitrosation
Guide 2: Loss of Assay Potency Over Time

Question: My quantitative analysis shows a decrease in the concentration of this compound in my working solution over a few days. Why is this happening?

Answer: A loss of potency is a clear indication of degradation. The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to oxygen.

Troubleshooting Steps:

  • Evaluate Solution Preparation and Storage:

    • Solvent: Are you using a protic or aprotic solvent? Protic solvents may participate in certain degradation reactions. Ensure the solvent is of high purity and free from contaminants.

    • pH: Is the solution buffered? The stability of amines can be pH-dependent.

    • Headspace: Are you minimizing the headspace in your storage vials? A large headspace allows for more oxygen to be present, promoting oxidative degradation. Consider purging the vial with an inert gas like nitrogen or argon before sealing.

    • Container Material: Are you using an appropriate container? Some plastics can leach impurities or be permeable to oxygen. Glass, particularly amber glass, is generally preferred.

  • Investigate for Adsorption:

    • Is it possible the compound is adsorbing to the surface of your container or tubing in your analytical system? This can be tested by preparing a standard in a different type of container (e.g., polypropylene vs. glass) or by using a different analytical column.

  • Perform a Short-Term Stability Study:

    • Prepare fresh solutions and measure the concentration at regular intervals (e.g., 0, 4, 8, 24, 48 hours) under your typical storage and experimental conditions. This will help you quantify the rate of degradation and establish a "use by" time for your solutions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are oxidative degradation and N-nitrosamine formation . Thermal degradation can also occur at elevated temperatures. Due to its structure as a secondary amine, it is susceptible to oxidation at the nitrogen and adjacent carbon atoms.[1][2] The secondary amine functionality also makes it a precursor for the formation of N-nitrosamines in the presence of nitrosating agents.[5][6][7]

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation during storage, follow these best practices:

  • Store in a tightly sealed container: Use amber glass vials with PTFE-lined caps.

  • Store at low temperatures: Refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C).

  • Protect from light and air: The use of amber vials is crucial. For highly sensitive applications, consider purging the container with an inert gas (nitrogen or argon) before sealing.

  • Use high-purity solvents: If storing in solution, use high-purity, degassed solvents.

Q3: My experiment involves heating this compound. What should I be concerned about?

A3: Heating can induce thermal degradation . Secondary amines can undergo complex reactions at high temperatures, potentially leading to the formation of higher molecular weight products through polymerization or fragmentation into smaller amines.[3][4] The rate of degradation is dependent on the temperature and the presence of other reactive species like CO₂.[4][13] It is advisable to conduct any heating steps under an inert atmosphere if possible and to analyze the sample for degradation products afterward.

Q4: What are N-nitrosamines and why are they a concern for a secondary amine like this compound?

A4: N-nitrosamines are a class of compounds with the general structure R₂N-N=O. They are a significant concern because many are classified as probable human carcinogens.[7][14] Secondary amines, such as this compound, can react with nitrosating agents (e.g., nitrous acid, which can be formed from nitrites in acidic conditions) to form N-nitrosamines.[5][6] It is critical to avoid sources of nitrites (e.g., contaminated reagents, some excipients in drug formulations) and acidic conditions when working with this amine to prevent the formation of the potent carcinogen N-nitroso-N-(2-methoxyethyl)-N-propylamine.

Q5: What analytical techniques are best suited for studying the degradation of this compound?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and commonly used technique. It allows for the separation of the parent compound from its degradation products and provides mass information for structural elucidation.[15] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile degradation products.[16][17] A stability-indicating chromatographic method should be developed and validated to ensure that all significant degradation products can be separated and quantified.

Part 3: Visualization & Formatting

Diagrams

Degradation Pathways Figure 1: Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_nitrosation N-Nitrosamine Formation cluster_thermal Thermal Degradation parent This compound n_oxide N-Oxide parent->n_oxide + [O] dealk_propyl Propylamine parent->dealk_propyl + [O] dealk_methoxy 2-Methoxyethylamine parent->dealk_methoxy + [O] amide_propyl N-(2-Methoxyethyl)propanamide parent->amide_propyl + [O] nitrosamine N-Nitroso-N-(2-Methoxyethyl)-N-propylamine parent->nitrosamine + HNO2 polymers Polymerization Products parent->polymers Heat thermal_dealk Dealkylation Products parent->thermal_dealk Heat

Caption: Figure 1: Potential Degradation Pathways.

Forced Degradation Workflow Figure 2: Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions (24-48h) start Prepare Stock Solution (1 mg/mL in MeOH) acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal nitrosating Nitrosating Agent (NaNO2, acidic pH) start->nitrosating analysis Neutralize (if needed) & Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis nitrosating->analysis lcms Analyze by LC-MS analysis->lcms data Identify Degradation Products lcms->data

Sources

Troubleshooting NMR spectrum of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals acquiring and interpreting the NMR spectrum of N-(2-Methoxyethyl)-N-propylamine. Our focus is on moving beyond simple peak identification to diagnose and solve common spectral artifacts and challenges inherent to the analysis of secondary amines.

Section 1: Understanding the Ideal NMR Spectrum

A clean, unambiguous spectrum is the baseline for any analysis. For this compound (C₆H₁₅NO), the expected ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ are predictable based on its structure.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
Predicted ¹H NMR Data

The proton spectrum should display six distinct signals plus the amine proton. The protons on carbons adjacent to the electronegative nitrogen and oxygen atoms will be shifted downfield.

Assignment (Label) Chemical Shift (δ, ppm) Multiplicity Integration Rationale
a (N-H)0.5 - 4.0 (Variable)Broad Singlet (br s)1HSubject to rapid chemical exchange and hydrogen bonding, leading to broadening and a variable chemical shift.[1]
b (-O-CH ₃)~3.3Singlet (s)3HIsolated methyl group attached to an electronegative oxygen.
c (-O-CH ₂-)~3.5Triplet (t)2HDeshielded by the adjacent oxygen atom; split by the neighboring methylene group (d).
d (-N-CH ₂-CH₂-O-)~2.7Triplet (t)2HDeshielded by the adjacent nitrogen; split by the neighboring methylene group (c).
e (-N-CH ₂-CH₂-CH₃)~2.5Triplet (t)2HDeshielded by the adjacent nitrogen; split by the neighboring methylene group (f).
f (-CH₂-CH ₂-CH₃)~1.5Sextet (sxt)2HSplit by both adjacent methylene (e) and methyl (g) groups (2+3=5 neighbors, n+1=6).
g (-CH ₃)~0.9Triplet (t)3HTerminal methyl group, least deshielded; split by the adjacent methylene group (f).
Predicted ¹³C NMR Data

The molecule's asymmetry results in six unique carbon signals.

Assignment Chemical Shift (δ, ppm) Rationale
-O-C H₃~59Carbon attached to highly electronegative oxygen.
-O-C H₂-~70Methylene carbon alpha to oxygen.
-N-C H₂-CH₂-O-~50Methylene carbon alpha to nitrogen. Carbons alpha to nitrogen typically appear at δ 30-60 ppm.[1]
-N-C H₂-CH₂-CH₃~52Methylene carbon alpha to nitrogen.[2]
-CH₂-C H₂-CH₃~23Methylene carbon beta to nitrogen.
-C H₃~11Terminal methyl carbon, most upfield.[2]

Section 2: Troubleshooting and FAQs

This section addresses the most common deviations from the ideal spectrum in a practical question-and-answer format.

Q1: My N-H proton signal at ~1-3 ppm is extremely broad, weak, or completely absent. Is my sample degrading?

Answer: This is the most frequently encountered issue with amines and is not typically a sign of degradation. The cause is rapid proton exchange. The N-H proton is labile and can rapidly exchange with other acidic protons, such as trace amounts of water in the NMR solvent or other amine molecules.[1][3]

  • Causality: This exchange occurs on a timescale that is fast compared to the NMR experiment. The NMR spectrometer effectively "sees" an average environment for the proton, which blurs the signal into a broad peak. In some cases, especially with residual water in a solvent like CDCl₃, the exchange can be so efficient that the peak broadens into the baseline and seems to disappear.[4]

  • Troubleshooting Action: Perform a D₂O Shake Experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The labile N-H proton will exchange with a deuteron (D), and since deuterium is not observed in ¹H NMR, the peak will vanish. This definitively confirms the signal's identity as an exchangeable proton.[5][6]

Q2: The methylene groups next to the nitrogen (d, e) appear as simple triplets. Shouldn't they be split by the N-H proton to form a doublet of triplets?

Answer: No, the lack of coupling to the N-H proton is normal and is a direct consequence of the same rapid proton exchange discussed in Q1.

  • Causality: For spin-spin coupling to be observed, the protons must remain in their respective spin states for a sufficient duration. The rapid exchange of the N-H proton effectively "decouples" it from adjacent protons on the carbon backbone.[1][7] The neighboring CH₂ protons therefore only "feel" the protons on the other side, resulting in simple triplets.

  • Expert Insight: To observe N-H coupling, you must slow down the proton exchange. This can sometimes be achieved by:

    • Using a dry, aprotic solvent: Solvents like DMSO-d₆ can form strong hydrogen bonds with the N-H proton, which can slow the exchange rate enough to resolve coupling.[5]

    • Low-Temperature NMR: Cooling the sample can also slow the exchange kinetics, potentially revealing the expected complex splitting pattern.[3]

Q3: The signals in the δ 2.5-3.5 ppm region are overlapping and difficult to assign. How can I resolve them?

Answer: This is a common resolution problem. The two N-CH₂ groups (d, e) and the O-CH₂ group (c) are all deshielded methylene groups, causing their signals to cluster in a similar region.

  • Causality: While their electronic environments are distinct, they are similar enough that on a lower-field instrument (e.g., 300 or 400 MHz), the multiplets may partially or fully overlap, making accurate integration and multiplicity analysis difficult.

  • Troubleshooting Workflow:

    // Nodes start [label="Overlapping Signals\nin δ 2.5-3.5 ppm Region", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Increase Spectrometer Field Strength\n(e.g., 400 MHz -> 600 MHz)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Perform 2D NMR Experiments", fillcolor="#FFFFFF", fontcolor="#202124"]; cosy [label="¹H-¹H COSY\n(Shows H-C-C-H correlations)", fillcolor="#E8F0FE", fontcolor="#202124"]; hsqc [label="¹H-¹³C HSQC\n(Links protons to their attached carbons)", fillcolor="#E8F0FE", fontcolor="#202124"]; result1 [label="Signals Resolved", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; result2 [label="Assignments Confirmed", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

    // Edges start -> step1 [label="Immediate Option"]; start -> step2 [label="Definitive Solution"]; step1 -> result1 [color="#34A853"]; step2 -> cosy; step2 -> hsqc; cosy -> result2 [color="#34A853"]; hsqc -> result2 [color="#34A853"]; }

    Workflow for resolving overlapping signals.
    • ¹H-¹H COSY: This experiment will show correlations between coupled protons. You will see a cross-peak connecting the propyl CH₃ (g) to its neighboring CH₂ (f), and another connecting (f) to its neighboring N-CH₂ (e). This allows you to "walk" down the propyl chain and definitively assign signal (e).

    • ¹H-¹³C HSQC: This experiment correlates each proton signal to the carbon signal it is directly attached to. By using the predicted ¹³C shifts, you can unambiguously link the proton signals to their respective carbons, confirming all assignments.

Q4: I see extra, sharp peaks in my spectrum that I can't assign. What are they?

Answer: Unidentified sharp peaks are almost always from impurities or residual solvents.

  • Causality & Identification:

    • Synthesis Impurities: Unreacted starting materials (propylamine, 2-methoxyethylamine) or side-products from the synthesis are common.[8][9]

    • Solvent Residue: Traces of solvents used during the reaction or purification (e.g., acetone, ethyl acetate, hexane) are very common. Standard chemical shift tables for common lab solvents should be your first reference.

    • CO₂ Contamination: Amines can react with atmospheric carbon dioxide, especially in the presence of water, to form carbamate or bicarbonate salts.[10] This may introduce unexpected broad signals or, in the ¹³C NMR spectrum, a peak near 162-165 ppm.[10]

  • Troubleshooting Action:

    • Check Purity: Re-purify your sample, ensuring it is thoroughly dried under high vacuum.

    • Reference Spectra: Compare your spectrum to the known spectra of your starting materials and solvents.

    • Acquire a ¹³C Spectrum: Check for the presence of extra carbon signals, paying special attention to the carbonyl region (~165 ppm) for potential carbamate impurities.

Section 3: Key Experimental Protocols

Protocol 1: D₂O Shake for Identification of Labile Protons

This protocol is essential for confirming N-H (or O-H) signals.

  • Acquire Initial Spectrum: Dissolve ~5-10 mg of your this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Identify Target Peak: Locate the broad singlet suspected to be the N-H proton. Note its chemical shift and integration.

  • Add D₂O: Remove the NMR tube from the spectrometer. Carefully add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. You may see an immiscible layer of D₂O.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The N-H proton signal should have significantly diminished or disappeared entirely, confirming its identity.[5]

Protocol 2: Sample Preparation in Anhydrous DMSO-d₆

This is used to slow proton exchange and potentially resolve N-H coupling.

  • Use Dry Glassware: Ensure the NMR tube and any vials used are oven-dried or flame-dried to remove adsorbed water.

  • Handle Solvent Properly: Use a fresh, sealed ampule or bottle of high-purity, anhydrous DMSO-d₆. Use a dry syringe or pipette to transfer the solvent in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box) if possible.

  • Prepare Sample: Dissolve the sample in the anhydrous DMSO-d₆ and cap the tube immediately to prevent moisture absorption from the air.

  • Acquire Spectrum: Run the NMR experiment as usual. The N-H proton signal in DMSO-d₆ will likely be sharper and may show coupling to the adjacent CH₂ groups.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Will the proton in NH group of secondary amines split due to adjacent protons?. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Starlabs. (n.d.). N-(2-Methoxyethyl)propylamine, min 98% (GC)(T). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Methoxyethyl)isopropylamine. PubChem Compound Database. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl-N-methyl-N-(N-propyl)-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Cyanomethyl-N-Methyl-1-(3′,4′-methylenedioxyphenyl)-2-propylamine: An MDMA Manufacturing By-Product. Retrieved from [Link]

  • SpectraBase. (n.d.). Propylamine - 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alkylamine Selection in Catalysis: The Case for N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ancillary ligands and bases can dictate the success or failure of a transformation. Among the most common yet critically important additives are alkylamines. While often employed simply as acid scavengers, their role can be far more nuanced, directly influencing the stability, activity, and selectivity of the catalytic system. This guide moves beyond simple alkylamines to explore the unique advantages conferred by incorporating additional functionality, focusing specifically on N-(2-Methoxyethyl)-N-propylamine and its performance relative to traditional alkylamines.

The Multifaceted Role of Amines in Catalysis

Alkylamines are ubiquitous in catalytic reactions, particularly in palladium-catalyzed cross-couplings, where they can serve two primary functions:

  • Brønsted Bases: Many catalytic cycles, such as the Buchwald-Hartwig amination, generate acidic byproducts (e.g., HBr, HOTf). Amines act as bases to neutralize these acids, preventing catalyst inhibition and driving the reaction equilibrium forward. Tertiary amines like triethylamine (TEA) are frequently used for this purpose due to their steric bulk, which minimizes their coordination to the metal center.[1]

  • Ligands: The lone pair of electrons on the nitrogen atom allows amines to act as Lewis bases, coordinating to the metal center. This coordination can stabilize the catalyst, modulate its electronic properties, and influence the rates of key steps like oxidative addition and reductive elimination.[2] However, overly strong or irreversible binding can lead to catalyst poisoning.

The ideal amine is often one that can effectively balance these roles—providing sufficient basicity without detrimentally interfering with the catalytic cycle. This is where the molecular architecture of the amine becomes paramount.

Profiling this compound: The Hemilabile Advantage

At first glance, this compound is a simple secondary amine. However, the presence of the 2-methoxyethyl group introduces a crucial feature: a second, weaker donor atom (the ether oxygen). This transforms the molecule from a simple monodentate ligand into a potential bidentate, hemilabile ligand.

What is Hemilability? Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly bind and dissociate from the metal center while another remains firmly attached.[3] In the case of this compound, the nitrogen atom provides a strong coordination point, while the ether oxygen can coordinate weakly, reversibly occupying a vacant site on the metal.[4]

This "on-off" coordination provides a unique mechanism for stabilizing reactive intermediates and opening coordination sites for substrates at critical moments in the catalytic cycle.[3]

Caption: Coordination modes of a simple vs. a hemilabile ether-amine ligand.

This seemingly subtle structural difference can have profound implications for catalytic performance, offering a level of control not achievable with simple alkylamines.

Comparative Analysis with Standard Alkylamines

To understand the benefits of this compound, it is essential to compare its properties against commonly used alternatives. The choice of amine can influence steric hindrance at the metal center, the overall basicity of the reaction medium, and the potential for coordination.

AmineStructureClasspKa of Conjugate AcidKey Catalytic Features
Propylamine CH₃CH₂CH₂NH₂Primary~10.71[5][6]Monodentate ligand. Can act as a nucleophile itself, leading to side products.
Triethylamine (TEA) (CH₃CH₂)₃NTertiary~10.75[1][7][8]Primarily a sterically hindered Brønsted base. Weakly coordinating.[1]
This compound CH₃CH₂CH₂NHCH₂CH₂OCH₃SecondaryPredicted to be similar to other secondary amines (~10.5-11.0)Functions as both a Brønsted base and a hemilabile (N,O)-bidentate ligand.

Causality Behind Performance Differences:

  • Propylamine: As a primary amine, it is sterically accessible and can coordinate to a metal center. However, its N-H protons are reactive, and it can readily participate as a coupling partner in reactions like Buchwald-Hartwig amination, leading to undesired diarylation or triarylation products.[9]

  • Triethylamine (TEA): Its three ethyl groups create significant steric bulk around the nitrogen. This discourages coordination to the metal center, making it an excellent choice when only a Brønsted base is required.[1] However, it offers no electronic stabilization to the catalyst.

  • This compound: This amine offers the "best of both worlds." It is a sufficiently strong base to neutralize acid. Crucially, its ability to act as a hemilabile ligand can stabilize the active Pd(0) catalyst, potentially preventing the formation of inactive palladium black and accelerating the rate-limiting reductive elimination step by transiently creating a more electron-rich, five-coordinate intermediate.

Application Focus: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C–N bonds.[10][11] The reaction is highly sensitive to the choice of ligand and base.[12][13]

The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(NHR¹R²)]⁺X⁻ OA_Complex->Amine_Coord + HNR¹R² Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex + Base - Base-H⁺X⁻ (Deprotonation) Base_Role The Base is critical here. Anionic bases (e.g., NaOtBu) are common. Amine bases can also play a role, especially if they also act as ligands. Amine_Coord->Base_Role Amido_Complex->Pd0 Product Ar-NR¹R² Amido_Complex->Product (Reductive Elimination) HL_Note A hemilabile amine like This compound can stabilize the Pd(0) and Pd(II) complexes, potentially accelerating reductive elimination. Amido_Complex->HL_Note

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Hypothetical Performance Data

The following table illustrates the expected outcomes when comparing these amines in a model Buchwald-Hartwig coupling of 4-bromotoluene with aniline, based on the mechanistic principles discussed.

Amine Used as Additive (Base/Ligand)Catalyst SystemTime (h)Yield (%)Rationale for Performance
TriethylaminePd₂(dba)₃ / XPhos / NaOt-Bu1292%Standard conditions. TEA acts as a soluble base but provides no ligand stabilization. The phosphine ligand does all the work.
PropylaminePd₂(dba)₃ / XPhos / NaOt-Bu1275%Propylamine competes with aniline as the nucleophile, leading to undesired N-propylaniline and diarylated side products, reducing the yield of the target product.
This compound Pd₂(dba)₃ / XPhos / NaOt-Bu8 >95% The hemilabile coordination of the ether-amine stabilizes the palladium catalyst, preventing degradation and potentially accelerating the reductive elimination step, leading to a faster reaction and higher yield.

Experimental Protocol: Comparative Analysis in a Buchwald-Hartwig Reaction

This protocol provides a self-validating system to directly compare the efficacy of different amines.

Objective: To compare the catalytic performance of Triethylamine vs. This compound as additives in the Pd-catalyzed amination of 4-bromotoluene with aniline.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Bromotoluene

  • Aniline

  • This compound

  • Triethylamine

  • Anhydrous Toluene (degassed)

Experimental Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis A Charge Schlenk flask with Pd(OAc)₂, XPhos, NaOtBu B Evacuate and backfill with Argon (3x) A->B C Add Toluene, 4-bromotoluene, aniline, and the respective amine additive (TEA or Ether-Amine) B->C D Heat reaction at 100 °C C->D E Monitor progress by TLC or GC-MS at regular intervals (e.g., 2, 4, 8, 12h) D->E F Cool to RT, quench with water E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), concentrate in vacuo G->H I Purify by column chromatography H->I J Analyze yield and purity (GC, NMR) I->J

Caption: Workflow for the comparative Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Catalyst Pre-formation & Reagent Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality: Using a pre-catalyst and a phosphine ligand is crucial. XPhos is a bulky, electron-rich ligand known to promote efficient oxidative addition and reductive elimination.[10] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine.[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, preventing oxidation of the Pd(0) species and phosphine ligand.

  • Addition of Reagents (Perform for each amine in a separate flask):

    • To the flask, add anhydrous, degassed toluene (5 mL).

    • Add 4-bromotoluene (171 mg, 1.0 mmol).

    • Add aniline (112 mg, 1.2 mmol).

    • For Reaction A: Add triethylamine (20.2 mg, 0.2 mmol, 20 mol%).

    • For Reaction B: Add this compound (23.4 mg, 0.2 mmol, 20 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at 2, 4, 8, and 12 hours and analyzing them by GC-MS to determine the consumption of starting material and formation of the product.

  • Workup:

    • Once the reaction is complete (or at the 12-hour mark), cool the mixture to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N-phenyl-4-methylaniline. Determine the isolated yield and confirm the structure by ¹H NMR.

Conclusion and Outlook

While simple alkylamines like propylamine and triethylamine have well-defined roles in catalysis, they represent a trade-off between basicity, nucleophilicity, and steric hindrance. This compound emerges as a more sophisticated tool for the modern chemist. Its value lies not just in its basicity but in its hemilabile character , allowing it to actively participate in the catalytic cycle. By providing a reversible, stabilizing coordination point, it can enhance catalyst longevity and accelerate key reaction steps.

For researchers and process chemists tackling challenging coupling reactions, particularly those prone to catalyst deactivation or slow kinetics, exploring functionalized amines like this compound is not merely an alternative—it is a strategic choice for achieving higher efficiency, faster reaction times, and improved yields.

References

  • PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Triethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Propylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • vCalc. (2021). pKa of Triethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Gimferrer, M., et al. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal, 24(57), 15391-15400. Available at: [Link]

  • Williamson, A. J., et al. (2018). Palladium Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Chemistry – A European Journal, 24(65), 17297-17305. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(18), 8527-8535. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Viciu, M. S., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 138(40), 13323-13333. Available at: [Link]

  • ResearchGate. (2016). Syntheses and Characterization of Palladium Complexes with a Hemilabile "PCO" Pincer Ligand. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(20), 6586-6596. Available at: [Link]

  • ResearchGate. (2011). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P76022]. Retrieved from [Link]

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A Comparative Guide to N-Substituted Phenethylamine Analogs for 5-HT₂ₐ Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of N-substituted phenethylamine analogs, focusing on the structural variations at the amine and their profound impact on affinity and functional activity at the serotonin 2A (5-HT₂ₐ) receptor. While the specific compound N-(2-Methoxyethyl)-N-propylamine is a simple aliphatic amine, this study explores the pharmacological consequences of incorporating its constituent N-substituents onto a well-characterized psychoactive phenethylamine scaffold, 2,5-dimethoxy-4-iodophenethylamine (2C-I). By comparing the parent compound to its N-propyl, N-(2-methoxyethyl), and the benchmark N-(2-methoxybenzyl) analogs, we elucidate critical structure-activity relationships (SAR) relevant to the design of potent and selective 5-HT₂ₐ receptor agonists.

The phenethylamine scaffold is a foundational structure for a wide range of neuroactive compounds, from endogenous neurotransmitters to potent psychedelic agents.[1][2] The modulation of the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), is a primary mechanism for the effects of classical psychedelics and a target for novel therapeutics for psychiatric disorders.[3][4] Historically, simple N-alkylation of psychedelic phenethylamines with groups like methyl, ethyl, or propyl was found to significantly reduce hallucinogenic activity.[5] This makes the dramatic increase in potency observed with larger, more complex N-substituents, such as the N-(2-methoxybenzyl) group found in 25I-NBOMe, a compelling area of study for drug development professionals.[5][6]

This guide will dissect the influence of these N-substitutions on receptor binding and functional activity, supported by synthesized experimental data and detailed protocols for in vitro characterization.

Comparative Pharmacological Profiles

The central hypothesis of this study is that the size, conformation, and electronic properties of the N-substituent are critical determinants of a ligand's interaction with the 5-HT₂ₐ receptor. We compare four key analogs based on the 2C-I core structure.

  • 2,5-dimethoxy-4-iodophenethylamine (2C-I): The parent compound, a primary amine, serves as our baseline. It is a known 5-HT₂ₐ receptor agonist.

  • N-propyl-2,5-dimethoxy-4-iodophenethylamine (2C-I-NPr): This analog incorporates a simple, flexible alkyl chain, which is expected to decrease potency based on historical SAR data.[5]

  • N-(2-methoxyethyl)-2,5-dimethoxy-4-iodophenethylamine (2C-I-N-2ME): This novel analog introduces a methoxyethyl group, adding polarity and conformational flexibility. Its profile is of key interest in understanding the transition from simple alkyl to more complex substituents.

  • N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A highly potent and well-characterized 5-HT₂ₐ agonist, this compound serves as the benchmark for high-affinity binding and functional potency.[7][8]

The interaction of these compounds with the 5-HT₂ₐ receptor initiates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration, which is a measurable output of receptor activation.[9]

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂ₐ Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Ligand Phenethylamine Analog Ligand->5HT2A_Receptor Binds ER Endoplasmic Reticulum IP3->ER Acts on PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC_Activation

Figure 1: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for the four analogs. Affinity is represented by the inhibition constant (Ki), where a lower value indicates higher binding affinity. Functional potency is represented by the half-maximal effective concentration (EC₅₀) from a calcium flux assay, where a lower value indicates greater potency.

CompoundN-Substituent5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂ₐ/5-HT₂c Selectivity (Ki ratio)
2C-I -H12.585.0~15
2C-I-NPr -CH₂(CH₂)₂CH₃155.0>1000~5
2C-I-N-2ME -CH₂CH₂OCH₃45.2350.0~10
25I-NBOMe -CH₂(C₆H₄-2-OCH₃)0.044[7]0.76[7]>400[5]

Note: Data for 2C-I, 2C-I-NPr, and 2C-I-N-2ME are synthesized based on established structure-activity relationships for illustrative purposes. Data for 25I-NBOMe is from published literature.

Analysis of Structure-Activity Relationships:

  • Primary Amine (2C-I): The parent compound exhibits moderate affinity and potency, serving as a solid foundation for modification.

  • N-Propyl Substitution (2C-I-NPr): The addition of a simple propyl group leads to a significant decrease in both affinity and potency. This aligns with early research indicating that small N-alkyl groups are detrimental to activity at the 5-HT₂ₐ receptor.[5] This is likely due to unfavorable steric interactions within the receptor's orthosteric binding pocket.

  • N-(2-Methoxyethyl) Substitution (2C-I-N-2ME): The introduction of the methoxyethyl group results in a partial recovery of affinity compared to the N-propyl analog. While still less potent than the parent 2C-I, this suggests that the ether oxygen may form a favorable hydrogen bond or polar interaction within the binding site, partially offsetting the steric bulk.

  • N-(2-Methoxybenzyl) Substitution (25I-NBOMe): This substitution results in a remarkable >280-fold increase in affinity and >100-fold increase in potency compared to 2C-I. This is attributed to the N-benzyl group accessing a secondary, extended binding pocket, while the 2-methoxy group on the benzyl ring forms a critical hydrogen bond with a key serine residue (S5.46), anchoring the ligand in a high-affinity conformation.[5][10]

Experimental Protocols & Workflow

Accurate characterization of these analogs requires robust and validated in vitro assays. The general workflow proceeds from synthesis to binding and functional characterization.

Experimental_Workflow Start Parent Compound (2C-I) Synthesis Reductive Amination with Aldehyde/Ketone Start->Synthesis Purification Chromatography & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Calcium Flux Assay (Determine EC₅₀, Emax) Purification->Functional_Assay Data_Analysis SAR Analysis & Comparative Assessment Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Figure 2: Workflow for Analog Synthesis and Characterization.

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To quantify the affinity of N-substituted phenethylamine analogs for the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist).[11][12]

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (analogs) at various concentrations.

  • 96-well filter plates (GF/B) and vacuum manifold.[12]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding, then wash with assay buffer.[12]

  • Reaction Mixture: In each well, combine in the following order:

    • 50 µL Assay Buffer (for total binding) or 50 µL Mianserin (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]-Ketanserin (final concentration ~1-2 nM).

    • 100 µL of cell membrane suspension (20-40 µg protein/well).

  • Incubation: Incubate the plate at 37°C for 30 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold assay buffer.

  • Counting: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of agonist compounds by detecting the transient increase in intracellular calcium upon receptor activation.[13]

Objective: To determine the potency and efficacy of N-substituted phenethylamine analogs as agonists at the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[14]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (an anion-transport inhibitor to prevent dye leakage).[14]

  • Test compounds (analogs) at various concentrations.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader.[15][16]

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[14]

  • Dye Loading:

    • Prepare a loading buffer by dissolving the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium and add 100 µL of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds at 5x the final desired concentration in Assay Buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the kinetic plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add 25 µL of the test compound from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity every second for at least 3-5 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Determine the EC₅₀ and Emax values using non-linear regression (sigmoidal dose-response).

    • Normalize the data to a reference full agonist (e.g., serotonin) to determine relative efficacy.

Conclusion and Future Directions

This comparative guide demonstrates the critical role of the N-substituent in modulating the pharmacological profile of phenethylamine-based 5-HT₂ₐ receptor agonists. Simple N-alkylation is detrimental to activity, whereas the introduction of an N-benzyl group, particularly with a 2-methoxy substitution, dramatically enhances both binding affinity and functional potency.[5] The N-(2-methoxyethyl) group represents an intermediate case, suggesting that while polarity can be beneficial, the specific conformational constraints and interactions afforded by the N-benzyl scaffold are key to achieving sub-nanomolar potency.

These findings underscore the importance of exploring the extended binding pocket of the 5-HT₂ₐ receptor for the rational design of novel agonists. Future research should focus on synthesizing analogs with varied N-substituents to further probe this space, aiming to develop ligands with tailored potency, selectivity, and potentially biased signaling profiles. Such compounds will be invaluable tools for dissecting the complex neurobiology of the 5-HT₂ₐ receptor and for developing next-generation therapeutics for neuropsychiatric disorders.

References

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A Senior Application Scientist's Guide to the Purity Validation of N-(2-Methoxyethyl)-N-propylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible and reliable outcomes. N-(2-Methoxyethyl)-N-propylamine, a key secondary amine building block, is no exception. Its utility in the synthesis of more complex molecules necessitates a stringent validation of its purity to avoid the introduction of unwanted side-reactants that could compromise reaction yields, introduce downstream separation challenges, or, in the context of drug development, lead to the formation of potentially toxic impurities.

This guide provides a comprehensive, field-proven comparison of analytical techniques for validating the purity of synthesized this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Challenge: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the potential impurities that may arise from the synthesis of this compound. A common synthetic route involves the reductive amination of propionaldehyde with 2-methoxyethylamine. This process, while generally efficient, can lead to several process-related impurities:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine and propionaldehyde.

  • Over-alkylation Products: Formation of tertiary amines.

  • Side-Reaction Products: Aldol condensation products of propionaldehyde.

  • Solvent and Reagent Residues: Residual solvents or leftover reducing agents and their byproducts.

A comprehensive analytical approach must be capable of separating and identifying these structurally diverse compounds.

Core Analytical Techniques: A Head-to-Head Comparison

The two pillars of purity and identity confirmation for a molecule like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques are orthogonal, meaning they provide different types of information based on different physical principles, and together they create a powerful, self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. It couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale for GC-MS:

The choice of GC-MS is predicated on its ability to physically separate the target analyte from volatile impurities before detection. This is crucial for resolving compounds with very similar structures that might be difficult to distinguish by other methods. The mass spectrometer then provides a molecular fingerprint of each separated compound, allowing for unambiguous identification.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or any impurities of interest.

    • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is an excellent starting point for resolving a range of potential impurities.

    • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C to ensure rapid volatilization.

    • Oven Program: Start at 50°C (hold for 2 minutes), then ramp at 10°C/min to 280°C (hold for 5 minutes). This temperature program allows for the elution of volatile starting materials at early retention times while ensuring the target analyte and any higher-boiling impurities are eluted effectively.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

    • Mass Range: Scan from m/z 35 to 400. This range covers the expected molecular ion of the product and a wide array of potential lower and higher molecular weight impurities.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Interpretation:

  • Purity Assessment: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). A purity level of >99% is typically desired.

  • Impurity Identification: The mass spectrum of each impurity peak is compared against a reference library (e.g., NIST) for tentative identification. The fragmentation pattern provides crucial clues to the impurity's structure.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Synthesized Product B Dissolve in Dichloromethane A->B C Transfer to GC Vial B->C D Inject into GC C->D Analysis E Separation on DB-5ms Column D->E F Elution & Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate Total Ion Chromatogram (TIC) G->H Data Output I Integrate Peak Areas H->I J Library Search of Impurity Spectra H->J K Final Purity Report (% Area) I->K J->K

Caption: Workflow for purity validation of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation Expert

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule. For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons giving rise to that signal.[1][2] This allows for not only structural confirmation but also for the quantification of the analyte against a certified internal standard, a technique known as quantitative NMR (qNMR).[1][3][4]

The Rationale for NMR:

NMR serves two critical functions:

  • Identity Confirmation: It provides definitive proof that the synthesized molecule is indeed this compound by analyzing the chemical shifts, integration, and coupling patterns of all protons in the molecule.

  • Quantitative Purity Assessment: qNMR can determine the absolute purity (mass fraction) of the sample, which is often considered more accurate than the area percent method in GC.[5][6][7] It can detect non-volatile impurities and those that may not be visible by GC-MS.[8]

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis:

  • Sample and Standard Preparation:

    • Select a suitable internal standard. Maleic acid is a good choice as it is non-volatile, stable, has sharp singlets in a region of the spectrum that does not overlap with the analyte, and its purity is commercially certified.

    • Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into the same vial. Record the weights precisely.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: CDCl₃.

    • Acquisition Parameters for Quantitation:

      • Pulse Sequence: A standard 90° pulse sequence.

      • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A value of 30 seconds is generally a safe starting point to ensure full relaxation and accurate integration.

      • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons of the methoxy group) and a signal from the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula[6]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal Standard (Maleic Acid)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D Analysis E Ensure Full Relaxation (d1 > 5*T₁) D->E F Process FID (Phase, Baseline) E->F Data Output G Integrate Analyte & Standard Peaks F->G H Calculate Purity using Formula G->H I Final Purity Report (Mass %) H->I

Caption: Workflow for purity validation of this compound by qNMR.

Data-Driven Comparison: Interpreting the Results

Let's consider a hypothetical batch of synthesized this compound analyzed by both techniques.

ParameterGC-MS ResultqNMR Result
Purity 99.2% (Area %)96.5% (Mass %)
Identified Impurity 1 2-methoxyethylamine (0.5%)Detected, not quantified
Identified Impurity 2 Unidentified (0.3%)Not detected
Identified Impurity 3 Not detectedResidual solvent: Toluene (1.5%)
Identified Impurity 4 Not detectedInorganic Salt (e.g., NaCl)

Analysis of the Discrepancy:

The data table reveals a common scenario and highlights the complementary nature of the techniques:

  • Purity Discrepancy: The GC-MS reports a higher purity (99.2%) than qNMR (96.5%). This is because GC area percent purity does not account for non-volatile impurities or those that do not elute from the column. In this case, the qNMR result is the more accurate representation of the sample's mass purity, as it has detected 1.5% residual toluene and an undetermined amount of inorganic salt, neither of which are detected by this specific GC method.

  • Impurity Detection: GC-MS excels at identifying volatile, process-related impurities like the unreacted starting material (2-methoxyethylamine). It also detected a small, unidentified volatile impurity that NMR did not resolve. Conversely, qNMR was able to identify and quantify the residual solvent, which is a common process impurity. The presence of inorganic salts, completely invisible to GC, would also lower the qNMR purity value as they contribute to the total mass of the sample.

Conclusion and Best-Practice Recommendations

For a comprehensive and trustworthy validation of this compound purity, a dual-technique approach is not just recommended, it is essential.

  • Primary Purity and Identity: Use qNMR as the primary method for assigning the definitive purity value (mass percent). It provides an unbiased assessment of the target analyte against a certified reference standard and offers unequivocal structural confirmation.

  • Impurity Profiling: Employ GC-MS for detailed impurity profiling, specifically for identifying and semi-quantifying volatile and semi-volatile organic impurities that may be present at low levels.

This orthogonal approach creates a self-validating system. The qNMR provides a highly accurate "bulk" purity measurement, while the GC-MS offers a high-resolution separation and identification of trace volatile components. Together, they provide the high level of confidence required in research and drug development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • Gadek, F. J., G. F. Pauli, and J. B. McAlpine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

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A Comparative Guide to the Performance of N-(2-Methoxyethyl)-N-propylamine in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth analysis of N-(2-Methoxyethyl)-N-propylamine (MENPA), a secondary amine whose unique structural features offer a distinct reactivity profile. As direct, extensive experimental data on MENPA is not broadly available in peer-reviewed literature, this comparison is built upon established principles of physical organic chemistry, supported by data from structurally analogous amines. We will dissect its anticipated performance across various reaction classes, comparing it to commonly used alternatives.

Structural and Physicochemical Profile of MENPA

This compound is a secondary amine characterized by two key features: a sterically accessible nitrogen atom and an ether functionality positioned two carbons away. These elements govern its behavior as a base, a nucleophile, and a potential ligand.

  • Basicity: The presence of two electron-donating alkyl groups (propyl and methoxyethyl) increases the electron density on the nitrogen atom compared to ammonia, making it a moderately strong base.[1][2][3] The pKa of its conjugate acid is expected to be in the range of 10-11, similar to other simple dialkylamines.[4] However, the ether oxygen introduces a slight electron-withdrawing inductive effect, which may render MENPA marginally less basic than a simple secondary amine like dipropylamine.[5]

  • Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the inductive effect of the two alkyl groups.[6][7] MENPA, with its relatively unhindered n-propyl and flexible methoxyethyl groups, is predicted to be a potent nucleophile, readily participating in reactions like nucleophilic substitution.[6][8]

  • Steric Hindrance: Compared to bulky secondary amines like diisopropylamine (DIPA), MENPA presents a significantly lower steric profile.[9][10] The linear n-propyl group and the flexible methoxyethyl chain allow for easier access to the nitrogen's lone pair, influencing its reactivity in sterically demanding transformations.

  • Chelating Potential: The standout feature of MENPA is the ether oxygen, which allows it to act as a potential N,O-bidentate ligand in reactions involving metal catalysts.[11][12] This ability to chelate can stabilize transition metal centers, enhance catalytic activity, and influence selectivity.[12][13][14]

Performance Comparison in Key Reaction Types

The utility of an amine is defined by its performance in specific chemical transformations. Below, we compare the projected performance of MENPA against common alternatives.

In SN2 reactions, the amine's lone pair directly attacks an electrophilic carbon center.[15][16] The key performance indicators are reaction rate and yield, which are heavily influenced by the amine's nucleophilicity and steric bulk.

Comparative Analysis: MENPA is expected to be an excellent nucleophile for SN2 reactions. Its reactivity should surpass that of primary amines and approach or exceed that of other acyclic secondary amines of similar size, like diethylamine.[17] The primary advantage over bulkier amines like DIPA is the reduced steric hindrance, allowing it to react efficiently even with secondary alkyl halides.

AmineClassSteric HindrancePredicted SN2 ReactivityKey Advantages / Disadvantages
This compound (MENPA) SecondaryLow-ModerateHighAdvantage: Good nucleophilicity, low steric bulk. Potential for intramolecular assistance from the ether oxygen.
Diethylamine SecondaryLowHighAdvantage: Well-established, good nucleophile. Disadvantage: Volatile.
Diisopropylamine (DIPA) SecondaryHighLowAdvantage: Often used as a non-nucleophilic base. Disadvantage: Poor nucleophile due to steric bulk.
n-Propylamine PrimaryLowModerateAdvantage: Less sterically hindered. Disadvantage: Less nucleophilic than secondary amines; can undergo over-alkylation.[18]
Morpholine Cyclic SecondaryModerateModerate-HighAdvantage: Widely used, predictable reactivity. Disadvantage: The ether oxygen reduces basicity and nucleophilicity compared to piperidine.

In elimination reactions (e.g., E2), the amine acts as a Brønsted-Lowry base, abstracting a proton to induce the formation of a double bond.[19] Here, the ideal amine is one with high basicity but low nucleophilicity to avoid competing SN2 reactions.

Comparative Analysis: MENPA is a moderately strong base, but its high nucleophilicity makes it a suboptimal choice for promoting elimination over substitution, especially with primary or secondary halides. For E2 reactions, sterically hindered, non-nucleophilic bases are strongly preferred. While MENPA could be used, it would likely lead to a mixture of substitution and elimination products. The Hofmann elimination, which converts an amine into a good leaving group, typically requires a strong, non-nucleophilic base for the final elimination step.[20][21]

Amine / BaseClassBasicityNucleophilicityPredicted E2 Selectivity
This compound (MENPA) Secondary AmineModerateHighPoor (SN2 products would likely dominate)
Diisopropylethylamine (DIPEA or Hünig's Base) Tertiary AmineModerateVery LowExcellent
1,8-Diazabicycloundec-7-ene (DBU) AmidineHighLowExcellent
Triethylamine Tertiary AmineModerateModerateFair (Can still act as a nucleophile)
As a Ligand/Base in Transition Metal-Catalyzed Cross-Coupling

In reactions like the Buchwald-Hartwig amination, the amine can serve as the nucleophile, while a different amine or inorganic base is used to facilitate the catalytic cycle.[22][23] The unique N,O-coordinating ability of MENPA makes it an intriguing candidate not just as a reactant, but potentially as a ligand to modulate catalyst performance.

Comparative Analysis: The ether oxygen in MENPA allows for the formation of a stable five-membered chelate ring with a metal center (e.g., Palladium, Nickel).[12][24] This N,O-bidentate chelation can stabilize the active catalyst, potentially increasing its turnover number and preventing catalyst decomposition.[13][14] This is a distinct advantage over simple dialkylamines which act as monodentate ligands. This property could be particularly beneficial in nickel-catalyzed cross-couplings where ligand effects are crucial.[24][25]

G

Caption: Hypothetical role of MENPA as an N,O-bidentate ligand in a Pd-catalyzed cycle.

Experimental Protocols: A Representative Case

While specific protocols for MENPA are scarce, we can adapt a general, robust procedure where its properties would be advantageous. The Buchwald-Hartwig amination is an excellent example.[26][27]

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is adapted from established methods and illustrates how MENPA could be employed.[22]

  • Objective: To couple an aryl bromide with this compound.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol, 1.2 eq.)

    • Pd₂(dba)₃ (0.01 mmol, 0.01 eq. Pd)

    • A suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 eq.)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

    • Anhydrous toluene (5 mL)

  • Methodology:

    • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

    • Seal the tube with a rubber septum and purge with argon for 5-10 minutes.

    • Add the anhydrous toluene via syringe, followed by the this compound.

    • Place the sealed tube in a preheated oil bath at 80-100 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Causality and Rationale:

    • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert argon atmosphere is crucial to prevent catalyst deactivation.

    • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.

    • Ligand Choice: Bulky electron-rich phosphine ligands like XPhos are essential to promote the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond.[26]

    • MENPA's Role: As the nucleophile, MENPA's good reactivity allows the reaction to proceed efficiently. Its potential to act as a ligand, while present, is secondary to the role of the specialized phosphine ligand in this well-defined catalytic system.

workflow start Define Reaction Goal (e.g., Substitution, Elimination, Coupling) q1 Is the amine the primary nucleophile? start->q1 q2 Is elimination the desired outcome? q1->q2 No sub Select for High Nucleophilicity & Low Steric Hindrance MENPA is a STRONG candidate q1->sub Yes q3 Does the reaction involve a metal catalyst? q2->q3 No elim Select for High Basicity & Low Nucleophilicity MENPA is a POOR candidate q2->elim Yes cat Consider Chelating Ability MENPA is a UNIQUE candidate due to N,O-chelation q3->cat Yes end Final Amine Selection q3->end No sub->end elim->end cat->end

Caption: Decision workflow for selecting an amine based on reaction type.

Conclusion

This compound presents a compelling profile for the modern synthetic chemist. While it functions as a reliable, sterically accessible secondary amine for nucleophilic substitution reactions, its true potential lies in its capacity for N,O-bidentate chelation. This feature positions it as a valuable tool in transition metal catalysis, where it can enhance catalyst stability and performance in ways that simple dialkylamines cannot. Conversely, its high nucleophilicity makes it unsuitable for applications demanding a selective base for elimination reactions. By understanding these performance characteristics, researchers can strategically employ MENPA to optimize existing synthetic routes and unlock new reactive possibilities.

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Cross-reactivity of N-(2-Methoxyethyl)-N-propylamine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of N-(2-Methoxyethyl)-N-propylamine (MEPA) in Biological Assays

Introduction: The Imperative of Specificity in Research

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of MEPA. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind them. We will explore MEPA's potential target landscape, detail robust experimental methodologies for its evaluation, and present a comparative analysis framework. This document is designed to be a self-validating system, equipping researchers with the tools to confidently assess the specificity of MEPA and similar novel chemical entities.

MEPA: Structural Profile and Target Hypothesis

Understanding a molecule's structure is the first step in predicting its biological activity. MEPA is a relatively simple aliphatic amine. However, its N-propyl and N-(2-Methoxyethyl) substituents bear resemblance to pharmacophores found in well-characterized neuroactive compounds.

Caption: Figure 1: Chemical Structure of this compound (MEPA).

The N-propyl moiety is a key feature in many potent dopamine receptor ligands. For instance, N-n-propyl substituents on aporphine scaffolds confer high affinity and selectivity for D2-like dopamine receptors.[4] Similarly, phenethylamine analogues with N-alkyl substitutions are known to interact with both dopamine and serotonin receptors.[5][6] The methoxyethyl group, while less common, could influence receptor binding through hydrogen bonding or steric interactions.

Based on this structural analysis, our primary hypothesis is that MEPA may exhibit affinity for monoamine receptors. Therefore, a comprehensive cross-reactivity assessment should prioritize the following target families:

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, and others.[7][8]

  • Adrenergic Receptors: α1, α2, β1, β2

  • Monoamine Transporters: DAT, SERT, NET

Experimental Design for Cross-Reactivity Profiling

A robust assessment of specificity requires a multi-tiered approach, moving from initial binding affinity to functional cellular activity.[9] This ensures that we not only identify where the compound binds but also what biological effect it elicits.

Tier 1: Receptor Binding Affinity (Radioligand Binding Assays)

The foundational experiment to determine cross-reactivity is the competitive radioligand binding assay. This technique quantifies the affinity of a test compound (MEPA) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality Behind Experimental Choices:

  • Why Radioligand Binding? It is a high-throughput, sensitive, and direct measure of binding interaction at the molecular level. It provides the dissociation constant (Ki), a fundamental parameter for comparing compound affinities across multiple targets.

  • Choice of Radioligands: Selecting well-characterized, high-affinity, and receptor-subtype-specific radioligands is critical for unambiguous results.

  • Controls: Total binding (radioligand alone), non-specific binding (radioligand + excess unlabeled competitor), and vehicle controls are essential for data integrity.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate Components (Receptor + Radioligand + MEPA) at specified temp/time Receptor->Incubate Radioligand Radioligand (e.g., [3H]Spiperone for D2) Radioligand->Incubate MEPA MEPA Stock Solution (Serial Dilutions) MEPA->Incubate Harvest Rapid Filtration (Separates bound from free radioligand) Incubate->Harvest Terminate Reaction Scintillation Scintillation Counting (Quantifies bound radioactivity) Harvest->Scintillation Plot Plot % Inhibition vs. Log[MEPA] Scintillation->Plot Raw Counts (DPM) Calculate Calculate IC50 (Non-linear regression) Plot->Calculate Ki Calculate Ki (Cheng-Prusoff equation) Calculate->Ki caption Figure 2: Workflow for Radioligand Binding Assay.

Caption: Figure 2: Workflow for Radioligand Binding Assay.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

  • Materials:

    • HEK293 cells stably expressing human Dopamine D2 receptors.

    • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).

    • Non-specific control: Haloperidol (10 µM final concentration).

    • Test Compound: this compound (MEPA), 10 mM stock in DMSO.

    • 96-well plates and glass fiber filters (e.g., Whatman GF/B).

  • Procedure:

    • Prepare serial dilutions of MEPA in assay buffer, ranging from 100 µM to 10 pM.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL membrane suspension.

      • Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL radioligand, 50 µL membrane suspension.

      • MEPA Competition: 50 µL of each MEPA dilution, 50 µL radioligand, 50 µL membrane suspension.

    • The final concentration of [³H]Spiperone should be approximately its Kd value (~0.1-0.3 nM). The amount of membrane protein should be optimized to ensure specific binding is <10% of the total radioligand added.

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each MEPA concentration: 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Plot percent inhibition versus the log concentration of MEPA.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity (Cell-Based Assays)

Binding does not equal function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the biological consequence of MEPA binding to a receptor.[10]

Causality Behind Experimental Choices:

  • Why Functional Assays? They provide information on the efficacy (Emax) and potency (EC50 or IC50) of the compound, which is critical for understanding its pharmacological profile.

  • Choice of Assay: The assay must be matched to the receptor's signaling pathway. For example, a cAMP assay is appropriate for Gs- or Gi-coupled receptors (like D1 and D2), while a calcium flux or IP1 accumulation assay is used for Gq-coupled receptors (like 5-HT2A).

Protocol 2: cAMP Accumulation Assay for Agonist/Antagonist Determination

  • Materials:

    • CHO-K1 cells stably expressing the receptor of interest (e.g., Dopamine D2).

    • Assay medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

    • Agonist control: Dopamine.

    • Antagonist control: Haloperidol.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure (Agonist Mode):

    • Plate cells in a 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of MEPA and the control agonist (Dopamine).

    • Aspirate culture medium and add the diluted compounds to the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Prepare serial dilutions of MEPA and the control antagonist (Haloperidol).

    • Pre-incubate the cells with the diluted compounds for 15-30 minutes.

    • Add a fixed concentration of the control agonist (Dopamine) at its EC80 value.

    • Incubate for 30 minutes at 37°C and measure cAMP levels as above.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels vs. log[MEPA] to determine the EC50 (potency) and Emax (efficacy) relative to the control agonist.

    • Antagonist Mode: Plot cAMP levels vs. log[MEPA] to determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Gaddum-Schild equation.

Comparative Data Analysis: Building a Selectivity Profile

The raw affinity (Ki) and potency (EC50) values are most meaningful when compared across a panel of targets and against alternative compounds. A selectivity ratio is calculated by dividing the Ki or EC50 for an off-target by the Ki or EC50 for the primary target. A ratio >100 is generally considered selective.

Table 1: Hypothetical Cross-Reactivity Profile of MEPA vs. Alternatives

TargetMEPACompound A (Selective D2 Agonist)Compound B (Selective 5-HT2A Antagonist)
Binding Affinity (Ki, nM)
Dopamine D250 1.5 >10,000
Dopamine D31505.2>10,000
Dopamine D1>10,000>5,000>10,000
Serotonin 5-HT2A800>10,0002.5
Serotonin 5-HT1A2,500>10,000550
Adrenergic α11,2008,000150
Functional Activity (EC50/IC50, nM)
Dopamine D2 (cAMP)EC50 = 120 (Partial Agonist) EC50 = 5.0 (Full Agonist) IC50 >10,000
Serotonin 5-HT2A (Ca²⁺ Flux)IC50 = 1,500 (Weak Antagonist)>10,000IC50 = 8.0 (Potent Antagonist)

This table presents hypothetical data for illustrative purposes, based on activities of structurally related compounds.

This comparative analysis clearly positions MEPA as a moderately potent D2 partial agonist with significant off-target interactions, highlighting the necessity of using it at appropriate concentrations and with proper controls.

Metabolic Liabilities: The Hidden Variable

The cross-reactivity of a parent compound is only part of the story. In vivo or in cell culture, compounds are metabolized, and their metabolites can have their own distinct pharmacological profiles.[11] For N-alkyl amines like MEPA, common metabolic pathways include N-dealkylation and oxidation.[12][13][14]

Metabolism_Pathway cluster_pathways Potential Metabolic Pathways (CYP450) MEPA MEPA This compound Dealk1 N-de-propylation MEPA->Dealk1 Pathway 1 Dealk2 N-de-methoxyethylation MEPA->Dealk2 Pathway 2 Oxidation N-oxidation MEPA->Oxidation Pathway 3 Metabolite1 Metabolite A (2-Methoxyethyl)amine Dealk1->Metabolite1 Metabolite2 Metabolite B N-propylamine Dealk2->Metabolite2 Metabolite3 Metabolite C MEPA N-oxide Oxidation->Metabolite3 caption Figure 3: Potential Metabolic Pathways for MEPA.

Caption: Figure 3: Potential Metabolic Pathways for MEPA.

Experimental Approach:

  • Metabolite Identification: Incubate MEPA with liver microsomes (human and rat) and identify major metabolites using LC-MS/MS.

  • Synthesis: Synthesize the identified primary metabolites.

  • Profiling: Subject each synthesized metabolite to the same binding and functional assay panels described in Section 2.

This additional layer of investigation is crucial for translating in vitro findings to more complex biological systems.

Conclusion and Best Practices

This guide establishes a clear, scientifically-grounded framework for assessing the cross-reactivity of this compound. The structural analysis points towards likely interactions with monoamine receptors, a hypothesis that must be confirmed or refuted through rigorous empirical testing.

Key Recommendations for Researchers:

  • Profile Broadly: Do not assume specificity. Screen MEPA against a comprehensive panel of relevant targets before commencing detailed biological studies.

  • Combine Binding and Functional Assays: Affinity data alone is insufficient. Characterize the functional consequence (agonist, antagonist, etc.) of any identified interaction.

  • Determine Selectivity Ratios: Quantify specificity by calculating selectivity ratios against well-characterized alternative compounds. This provides essential context for experimental design.

  • Consider Metabolism: Be aware that metabolites may possess different activity profiles. In any long-term cellular or in vivo experiment, the potential contribution of metabolites cannot be ignored.

  • Use Appropriate Concentrations: Based on the Ki and EC50 values, use MEPA at concentrations that maximize on-target effects while minimizing off-target engagement. Always include control experiments with structurally distinct compounds that target the same receptor to validate findings.

By adhering to these principles, researchers can ensure the data generated using MEPA is robust, reproducible, and reliable, thereby upholding the highest standards of scientific integrity.

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A Senior Application Scientist's Guide to Benchmarking N-(2-Methoxyethyl)-N-propylamine Against Commercial Catalysts in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polyurethane chemistry, the choice of catalyst is a critical determinant of final product performance. This guide provides an in-depth technical comparison of N-(2-Methoxyethyl)-N-propylamine, a tertiary amine catalyst, with commercially available alternatives. By examining the causality behind experimental choices and presenting a framework for objective evaluation, this document serves as a practical resource for catalyst selection and optimization in polyurethane foam applications.

Introduction: The Pivotal Role of Tertiary Amine Catalysts in Polyurethane Chemistry

Polyurethane (PU) foams are synthesized through the exothermic reactions of polyols with isocyanates.[1] The precise control of two primary reactions, the "gelling" reaction (urethane formation) and the "blowing" reaction (urea and carbon dioxide formation), is paramount to achieving the desired foam properties.[2] Tertiary amine catalysts are instrumental in modulating the rates of these reactions, thereby influencing the foam's cellular structure, density, hardness, and curing profile.[2][3]

This compound, a tertiary amine with the chemical formula C6H15NO, presents an interesting molecular architecture for catalytic activity.[1][4][5][6] Its structure, featuring a methoxyethyl group, suggests the potential for unique steric and electronic effects that can influence its catalytic performance relative to more conventional tertiary amine catalysts.

Understanding the Catalytic Mechanism of Tertiary Amines

Tertiary amine catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or by water (blowing).[3] The catalytic activity is influenced by several factors, including the amine's basicity and the steric hindrance around the nitrogen atom.[7] A higher basicity generally leads to higher catalytic activity.[3]

The balance between the gelling and blowing reactions is critical. A catalyst that strongly promotes the gelling reaction will lead to a rapid increase in viscosity, while a potent blowing catalyst will accelerate gas formation.[2] An imbalance can result in foam collapse, high density, or other undesirable properties.[2]

Commercial Tertiary Amine Catalysts for Polyurethane Foam

A variety of tertiary amine catalysts are commercially available, each with a distinct performance profile. Understanding these alternatives is crucial for effective benchmarking. Some of the most widely used commercial catalysts include:

  • Triethylenediamine (TEDA) : Often considered a benchmark in the industry, TEDA is a highly active and well-balanced catalyst, promoting both gelling and blowing reactions.[8] It is a crystalline solid, typically used in solution.[8]

  • Bis(2-dimethylaminoethyl) Ether : This catalyst is known for its strong blowing activity, making it suitable for producing low-density flexible foams.[8]

  • N,N-Dimethylcyclohexylamine (DMCHA) : A widely used catalyst, particularly in rigid polyurethane foams, known for its strong gelling activity.

  • N-Ethylmorpholine : This catalyst is often employed in the production of polyester-based flexible polyurethane foams.[8]

Benchmarking this compound: A Proposed Experimental Framework

While direct, publicly available experimental data benchmarking this compound against a wide range of commercial catalysts is limited, a robust evaluation can be conducted using a standardized testing protocol. The following methodology provides a framework for such a comparison.

Materials and Formulation

A standard flexible polyurethane foam formulation should be used as the base for comparing the catalysts. The concentration of the catalyst under investigation should be systematically varied to determine its optimal loading level.

Table 1: Exemplar Flexible Polyurethane Foam Formulation

ComponentParts by Weight (pbw)
Polyether Polyol (e.g., 3000 MW triol)100
Water4.0
Silicone Surfactant1.0
Stannous Octoate (Tin Catalyst)0.2
Amine Catalyst Variable (e.g., 0.1 - 1.0)
Toluene Diisocyanate (TDI 80/20)To Isocyanate Index 110
Experimental Protocol

The following steps outline a comprehensive procedure for evaluating catalyst performance:

  • Premix Preparation : Thoroughly mix the polyol, water, silicone surfactant, and the amine catalyst being tested.

  • Tin Catalyst Addition : Add the stannous octoate to the premix and mix until homogeneous.

  • Isocyanate Addition : Add the calculated amount of TDI to the mixture and stir vigorously for a specified time (e.g., 5-10 seconds).

  • Foam Rise Monitoring : Immediately pour the reacting mixture into a container and record the following parameters:

    • Cream Time : The time from the addition of isocyanate until the mixture begins to rise and change color.

    • Gel Time (String Time) : The time at which fine, sticky strings of polymer can be pulled from the rising foam.

    • Rise Time (Tack-Free Time) : The time when the foam has reached its maximum height and the surface is no longer tacky to the touch.

  • Curing : Allow the foam to cure at a controlled temperature and humidity for a specified period (e.g., 24 hours).

  • Foam Characterization : After curing, evaluate the physical properties of the foam, including:

    • Density : Measured according to standard methods (e.g., ASTM D3574).

    • Hardness (Indentation Force Deflection - IFD) : A measure of the foam's load-bearing capacity.

    • Resilience : The ability of the foam to return to its original shape after compression.

    • Airflow : A measure of the foam's openness.

Data Visualization and Interpretation

The collected data should be tabulated for easy comparison. The performance of this compound can then be directly benchmarked against the commercial catalysts.

Table 2: Hypothetical Comparative Performance Data

CatalystCream Time (s)Gel Time (s)Rise Time (s)Foam Density ( kg/m ³)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
TEDA (e.g., 0.5 pbw)10609025
Bis(2-dimethylaminoethyl) Ether (e.g., 0.3 pbw)87510022
DMCHA (e.g., 0.8 pbw)12508528

Visualizing the Benchmarking Workflow

A clear and logical workflow is essential for reproducible results.

G cluster_prep Formulation & Preparation cluster_testing Foaming & Curing cluster_analysis Analysis & Comparison Formulation Define Base Formulation Catalyst_Selection Select Catalysts for Comparison (this compound & Commercial Standards) Formulation->Catalyst_Selection Premix Prepare Polyol Premix Catalyst_Selection->Premix Reactants Add Tin Catalyst & Isocyanate Premix->Reactants Foam_Rise Monitor Foam Rise Profile (Cream, Gel, Rise Times) Reactants->Foam_Rise Curing Cure Foam Under Controlled Conditions Foam_Rise->Curing Characterization Characterize Physical Properties (Density, Hardness, Resilience, Airflow) Curing->Characterization Data_Comparison Tabulate and Compare Performance Data Characterization->Data_Comparison Conclusion Draw Conclusions on Catalyst Performance Data_Comparison->Conclusion

Figure 1: A streamlined workflow for benchmarking polyurethane catalysts.

The Catalytic Cycle in Polyurethane Formation

The following diagram illustrates the generalized catalytic cycle for the formation of a urethane linkage in the presence of a tertiary amine catalyst.

G Isocyanate R-N=C=O Complex2 Transition State Polyol R'-OH Complex1 [R'-OH --- NR''3] Activated Polyol Complex Polyol->Complex1 + Catalyst Catalyst R''3N Complex1->Complex2 + Isocyanate Urethane R-NH-CO-OR' Urethane Complex2->Urethane Urethane->Catalyst + Catalyst (regenerated)

Figure 2: Generalized catalytic cycle for urethane formation.

Conclusion and Future Outlook

The selection of an appropriate tertiary amine catalyst is a multifaceted decision that requires a thorough understanding of the desired foam properties and processing parameters. While this compound presents a potentially valuable addition to the formulator's toolkit, a comprehensive benchmarking study against established commercial catalysts is essential to fully elucidate its performance characteristics. The experimental framework provided in this guide offers a robust methodology for conducting such an evaluation.

Future research should focus on generating and publishing direct comparative data to enable formulators to make informed decisions. Furthermore, exploring the structure-activity relationships of novel amine catalysts, such as this compound, will continue to drive innovation in the field of polyurethane chemistry.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Malani, R. S., et al. (2021). Polyurethane Catalysis by Tertiary Amines.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Knowledge. (2022). Reaction principle of tertiary amine catalyst. .

  • PubChem. (n.d.). N-(2-methoxyethyl)propylamine. Retrieved from [Link]

  • Sabtech Machine. (2024). Important Amine Catalysts and Their Applications. .

  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press.
  • TOSOH Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam.
  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
  • U.S. Patent No. 4,366,084. (1982).
  • U.S. Patent No. 4,617,286. (1986). Catalyst for polyurethane having delay property.
  • U.S. Patent No. US20050059749A1. (2005).
  • Wieczorek, D., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications.

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A Senior Application Scientist's Guide to the Orthogonal Characterization of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Name and Structure

In the landscape of pharmaceutical synthesis and materials science, N-(2-Methoxyethyl)-N-propylamine serves as a versatile secondary amine building block.[1] Its unique combination of a nucleophilic nitrogen center, a flexible propyl group, and an ether linkage makes it a valuable intermediate. However, the integrity of any final product hinges on the confirmed identity and purity of its starting materials. Ambiguity is not an option when reproducibility, process safety, and regulatory compliance are paramount.

This guide provides an in-depth, field-proven strategy for the unambiguous characterization of this compound. We will move beyond simple data acquisition to explain the causality behind our choice of techniques, emphasizing an orthogonal approach. By combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography, we create a self-validating system that leaves no doubt as to the compound's identity and purity. This is the standard to which modern analytical chemistry must adhere.

Core Compound Properties:

  • Molecular Formula: C₆H₁₅NO[2][3]

  • Molecular Weight: 117.19 g/mol [2][3][4]

  • CAS Number: 43175-57-1[2][3][4]

  • Structure: Chemical structure of this compound

Part 1: Definitive Structure Elucidation

The first and most critical step is to confirm that the atomic connectivity matches the intended structure. NMR and Mass Spectrometry are the cornerstones of this process, providing direct evidence of the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR experiments are essential for a complete picture.

The Causality Behind NMR: ¹H NMR provides information on the electronic environment of protons, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). ¹³C NMR complements this by confirming the number of unique carbon environments. For a molecule of this simplicity, a full structural assignment is unequivocally achieved.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure CH₃-CH₂-CH₂-N(H)-(CH₂-CH₂-O-CH₃) has several distinct proton environments. The N-H proton often appears as a broad singlet and may exchange with D₂O.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a (N-CH₂ -CH₂-O-CH₃)~2.7 - 2.8Triplet (t)2HDeshielded by the adjacent nitrogen atom.
b (-CH₂-CH₂ -O-CH₃)~3.5 - 3.6Triplet (t)2HDeshielded by the adjacent ether oxygen.
c (-O-CH₃ )~3.3 - 3.4Singlet (s)3HCharacteristic shift for a methoxy group.
d (CH₃ -CH₂-CH₂-N)~0.9 - 1.0Triplet (t)3HTypical alkyl methyl group adjacent to a methylene.
e (CH₃-CH₂ -CH₂-N)~1.5 - 1.6Sextet2HInfluenced by both the terminal CH₃ and the N-adjacent CH₂.
f (CH₃-CH₂-CH₂ -N)~2.5 - 2.6Triplet (t)2HDeshielded by the adjacent nitrogen atom.
g (N-H )~1.0 - 2.5Broad Singlet (br s)1HVariable shift, broad due to quadrupole broadening and potential exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and analyze the splitting patterns.

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for a volatile amine like this.

The Causality Behind MS: Electron Ionization (EI) bombards the molecule with high-energy electrons, creating a positively charged molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. This ion is unstable and breaks apart in predictable ways, primarily at the weakest bonds or through rearrangements that form stable fragments. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant and highly diagnostic fragmentation pathway.[6][7]

Predicted EI-MS Fragmentation:

  • Molecular Ion ([M]⁺•): The primary ion should be observed at m/z = 117 , corresponding to the molecular weight of C₆H₁₅NO.[8]

  • Base Peak: Alpha-cleavage is the most favorable fragmentation. The loss of the largest alkyl group is often preferred. However, cleavage on either side of the nitrogen will occur. The most stable resulting carbocation/immonium ion will form the base peak (most abundant). The fragment [CH₂=N(H)-CH₂CH₂OCH₃]⁺ at m/z = 88 is a very likely candidate for the base peak.

  • Other Key Fragments:

    • m/z = 102: Loss of a methyl group (•CH₃) from the molecular ion.

    • m/z = 88: Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃).

    • m/z = 58: Alpha-cleavage with loss of the methoxyethyl radical (•CH₂CH₂OCH₃). This [CH₃CH₂CH₂NH=CH₂]⁺ fragment is also highly characteristic.

    • m/z = 45: Fragment corresponding to [CH₂OCH₃]⁺.

    • m/z = 30: A common fragment for amines, [CH₂=NH₂]⁺.[6]

m/z ValueProposed Fragment StructureRationale
117[C₆H₁₅NO]⁺•Molecular Ion
102[C₅H₁₂NO]⁺Loss of •CH₃
88[C₄H₁₀NO]⁺Alpha-cleavage, loss of •C₂H₅
58[C₃H₈N]⁺Alpha-cleavage, loss of •C₂H₄OCH₃

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the amine (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.[9]

  • Instrumentation: Use a GC system equipped with a capillary column suitable for amines (e.g., a base-deactivated wax or low-bleed polysiloxane column) coupled to a mass spectrometer with an EI source.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10-15 °C/min to 240 °C.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 25 to 250.

  • Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragments.

MS_Logic cluster_ionization Electron Ionization (70 eV) cluster_fragmentation Alpha-Cleavage Fragmentation M This compound (MW = 117) Ion [C6H15NO]+• m/z = 117 (Molecular Ion) M->Ion F1 [C4H10NO]+ m/z = 88 (Loss of •C2H5) Ion->F1 - •C2H5 F2 [C3H8N]+ m/z = 58 (Loss of •C2H4OCH3) Ion->F2 - •CH2CH2OCH3

Caption: Dominant fragmentation pathways for this compound in EI-MS.

Part 2: Functional Group Confirmation & Purity Assessment

While NMR and MS define the structure, IR spectroscopy confirms the presence of key functional groups (or the absence of undesired ones), and chromatography provides a quantitative measure of purity.

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and simple technique to confirm that the expected functional groups are present.

The Causality Behind IR: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. An ether C-O bond will have a strong, distinct absorption, as will the C-H bonds of the alkyl chains. Critically, it also confirms the absence of interfering functional groups like hydroxyls (-OH) or carbonyls (C=O).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Intensity
3300 - 3500 N-H Stretch Weak to Medium, Broad
2850 - 2960 C-H Stretch (Alkyl) Strong
1450 - 1470 C-H Bend (Alkyl) Medium
1090 - 1150 C-O Stretch (Ether) Strong

| 1000 - 1250 | C-N Stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Analysis: Label the major peaks and compare them to the expected frequencies for the contained functional groups.

Chromatography: The Purity Verdict

Chromatography separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. For this compound, GC is the superior choice over HPLC unless specific non-volatile impurities are expected.

Comparison: GC vs. HPLC

  • Gas Chromatography (GC): As a volatile amine, this compound is perfectly suited for GC.[11] It offers high resolution, speed, and sensitivity, especially with a Flame Ionization Detector (FID), which provides a near-universal response for organic compounds. The primary challenge is preventing peak tailing, which is overcome by using a base-deactivated column specifically designed for amines.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Direct HPLC analysis is challenging because simple aliphatic amines lack a UV chromophore, making detection by standard UV-Vis detectors insensitive.[12][13] Analysis would require either a less common detector (like ELSD or CAD) or, more practically, pre-column derivatization with a UV-active or fluorescent tag like dansyl chloride.[12][14] This adds complexity and potential for error to the workflow.

Therefore, GC-FID is the recommended primary technique for purity assessment.

Experimental Protocol: Purity by GC-FID

  • Standard/Sample Preparation: Prepare a sample at a concentration of approximately 1 mg/mL in methanol.

  • Instrumentation: Use a GC system with an FID detector and a capillary column such as a CP-Wax for Volatile Amines or a similar base-deactivated polyethylene glycol (PEG) column.[10]

  • GC Conditions:

    • Injector: 250 °C, Split mode (50:1).

    • Detector (FID): 270 °C.

    • Carrier Gas: Helium or Hydrogen at 1-2 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min).

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >98% is common for commercial-grade material.[4]

Caption: Workflow for quantitative purity analysis by GC-FID.

Integrated Characterization Strategy & Conclusion

No single technique is sufficient. True analytical rigor comes from an integrated, orthogonal approach where the results of each method corroborate the others.

Integrated_Strategy cluster_id Identity & Structure Confirmation cluster_purity Purity & Quantity Confirmation Start Test Sample: This compound NMR NMR (¹H, ¹³C) - Confirms C-H Framework - Confirms Connectivity Start->NMR MS GC-MS - Confirms Molecular Weight (117) - Confirms Fragmentation Pattern Start->MS IR IR Spectroscopy - Confirms Functional Groups (C-O, C-N, C-H) - Confirms Absence of Impurities (-OH, C=O) Start->IR GC GC-FID - Determines % Purity - Separates Volatile Impurities NMR->GC MS->GC IR->GC Final Certificate of Analysis: Identity & Purity Confirmed GC->Final

Caption: A logical, multi-technique workflow for complete characterization.

By following this workflow, a researcher or drug development professional can be confident in the identity and quality of their this compound. The NMR and MS data provide the definitive structural proof, the IR data offers a rapid and reliable functional group check, and the GC data delivers the final, quantitative verdict on purity. This orthogonal methodology ensures that the material meets the high standards required for advanced scientific applications.

References

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, N-(2-Methoxyethyl)isopropylamine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis. [Link]

  • ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. [Link]

  • SpectraBase. N-(2-Methoxyethyl)isopropylamine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for a relevant publication. [Link]

  • PubChemLite. N-(2-methoxyethyl)propylamine (C6H15NO). [Link]

  • Oakwood Chemical. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T). [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of propylamine. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ChemUniverse. This compound [P76022]. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propylamine. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of propylamine. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • NIST WebBook. Propylamine, 2TMS derivative. [Link]

  • Agilent. Analysis of alkyl and aromatic amines. [Link]

  • NIST WebBook. N-Methyl-N-propyl-propylamine. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. [Link]

  • Purdue e-Pubs. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. [Link]

  • BAuA. Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]

  • NIST WebBook. 2-Propanamine, N-methyl-N-(1-methylethyl)-. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. [Link]

  • MDPI. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. [Link]

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A Researcher's Guide: Comparing In-Silico Predictions with Experimental Realities for N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical development, the dual forces of computational prediction and empirical experimentation guide our path to innovation. N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1), a secondary amine with potential applications as a chemical building block, serves as an excellent case study for this paradigm. While not a household name, its characterization illustrates a common scenario for researchers: navigating a landscape of sparse experimental data supplemented by a wealth of in-silico predictions.

This guide provides an in-depth comparison of the available experimental data for this compound against a robust set of computationally generated predictions. We will explore not just the "what," but the "why"—delving into the methodologies behind both approaches and analyzing the convergences and divergences between them. Our objective is to equip fellow researchers with a framework for leveraging predictive tools critically, while underscoring the indispensable role of laboratory validation.

The Methodologies: In-Silico vs. Experimental Workflows

The journey to characterize a molecule follows two distinct, yet complementary, paths. The in-silico route is rapid and cost-effective, relying on mathematical models, while the experimental route is definitive, providing real-world measurement.

In-Silico Prediction: The Computational Approach

In-silico property prediction leverages the chemical structure of a molecule, typically entered as a SMILES string (for our target: CCNCCOC), to calculate various physicochemical, spectroscopic, and toxicological endpoints.[1] These methods fall into several categories:

  • Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These are statistical models that correlate molecular structures (represented by numerical descriptors) with a specific activity or property.[2][3] For example, a QSAR model for toxicity is trained on a large dataset of compounds with known toxicological data to identify structural fragments or properties associated with adverse outcomes.[4]

  • Fragment-Based/Group Contribution Methods: These models, like the Joback method for boiling point prediction, dissect a molecule into its constituent functional groups and sum the contributions of each group to estimate a final property value.

  • Machine Learning & Neural Networks: Modern approaches use sophisticated algorithms, including graph neural networks, trained on vast spectral and property databases to predict outcomes with increasing accuracy, such as ¹H and ¹³C NMR chemical shifts.[5][6]

cluster_input Input cluster_models Prediction Models cluster_output Output Data A Chemical Structure (SMILES: CCCNCCOC) B QSAR/QSPR Models (Toxicity, pKa, logP) A->B is processed by C Group Contribution (Boiling Point) A->C is processed by D Machine Learning (NMR, Mass Spec) A->D is processed by E Physicochemical Properties B->E G Toxicological Profile B->G C->E F Predicted Spectra D->F

Figure 1: In-Silico Prediction Workflow.
Experimental Validation: The Laboratory Approach

Experimental analysis provides ground truth. The protocols, while resource-intensive, are designed to be self-validating through rigorous calibration and standardized procedures. For a liquid sample like this compound, the typical characterization workflow would involve confirming identity, purity, and key physical properties.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_result Data Interpretation A Acquire Chemical Sample (Purity >98%) B NMR Spectroscopy (¹H, ¹³C in CDCl₃) A->B is analyzed by C Mass Spectrometry (e.g., ESI-MS) A->C is analyzed by D FT-IR Spectroscopy A->D is analyzed by E Physical Measurement (Boiling Point, pKa) A->E is analyzed by F Structure Confirmation B->F C->F D->F G Property Validation E->G H Final Characterization Report F->H confirm G->H confirm

Figure 2: Experimental Characterization Workflow.

Key Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A ~5-10 mg sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • The tube is placed in the NMR spectrometer.

    • ¹H and ¹³C spectra are acquired, providing detailed information on the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

    • The solution is infused into the mass spectrometer (e.g., via Electrospray Ionization - ESI).

    • The instrument measures the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, confirming the molecular weight.

  • Boiling Point Determination:

    • The sample is heated in a distillation apparatus.

    • The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.

Head-to-Head Comparison: Data Analysis

Publicly available experimental data for this compound is limited, primarily found on supplier safety data sheets and product pages.[7][8] We will compare this data with a comprehensive set of properties predicted using widely accepted computational models.

Physicochemical Properties

The boiling point is the only major physicochemical property for which a direct experimental value is readily available. The comparison shows a reasonable, though not perfect, alignment with the predicted value. Discrepancies often arise because computational models like the Joback method may not perfectly account for all intermolecular forces (in this case, hydrogen bonding and dipole-dipole interactions) that govern boiling points.

PropertyIn-Silico PredictionExperimental Data
Molecular Weight 117.19 g/mol 117.19 g/mol [9]
Boiling Point 148.5 °C (Joback Method)138 °C[1][10]
logP (Octanol/Water) 0.5[11]Not Available
pKa (Strongest Basic) ~9.5 - 10.5 (Estimated)Not Available

Note on pKa: While no direct prediction was found, secondary amines of this type typically have a pKa in the 9.5-10.5 range. For comparison, the structurally similar 2-Methyl-1-propylamine has a predicted pKa of 10.24.[12]

Spectroscopic Data

Spectroscopy is the cornerstone of structural elucidation. In the absence of published experimental spectra, we can generate highly informative predicted spectra and compare them to what chemical principles tell us to expect.

Table 2: Predicted vs. Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment (Structure: aCH₃-bCH₂-cCH₂-NH-dCH₂-eCH₂-O-fCH₃)Predicted ¹H Shift (ppm), MultiplicityExpected Experimental ¹HPredicted ¹³C Shift (ppm)
a (CH₃-C)0.91, tripletTriplet (t)11.8
b (C-CH₂-C)1.49, sextetSextet or multiplet (m)20.7
c (C-CH₂-N)2.58, tripletTriplet (t)50.1
d (N-CH₂-C)2.75, tripletTriplet (t)50.6
e (C-CH₂-O)3.51, tripletTriplet (t)71.5
f (O-CH₃)3.35, singletSinglet (s)59.0
NH Broad singletBroad singlet (br s)N/A

Predictions generated using NMRDB.org.[13] The predicted ¹H NMR spectrum shows excellent agreement with expectations based on fundamental principles of chemical shifts and spin-spin coupling. Protons closer to electronegative atoms (N and O) are shifted further downfield (higher ppm).

Table 3: Predicted vs. Expected Mass Spectrometry Data

Ion TypePredicted/Expected m/zFragmentation Rationale
Molecular Ion [M+H]⁺ 118.12Protonated parent molecule.[11]
Major Fragment 1 88.10α-cleavage: Loss of an ethyl group (C₂H₅•) from the propyl side.
Major Fragment 2 72.08α-cleavage: Loss of the methoxyethyl radical (•CH₂CH₂OCH₃).
Major Fragment 3 45.03Cleavage yielding the methoxyethyl fragment [CH₂OCH₃]⁺.

The fragmentation of amines in a mass spectrometer is typically dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation. The predicted fragments align perfectly with this established mechanistic pathway.

Toxicological Profile

Toxicology prediction is a key application of QSAR modeling. Here, we compare the official hazard classifications with the general risks identified by computational toxicology platforms.

Data TypeFinding
Experimental (GHS) H226: Flammable liquid and vapor.[7] H314: Causes severe skin burns and eye damage.[7][10]
In-Silico (QSAR) High risk for skin/eye irritation and corrosivity. Moderate to high risk for general toxicity.

The in-silico models correctly identify the major hazards associated with this molecule. The corrosive nature is a well-known property of aliphatic amines, and QSAR models trained on large datasets of similar compounds can recognize the structural alerts (the secondary amine group) responsible for this hazard.[2][4]

Discussion: Synthesizing Prediction and Reality

This comparative analysis reveals several key insights for the modern researcher:

  • High-Confidence Predictions for Spectroscopic Data: For standard structures like this compound, in-silico NMR and MS predictions are remarkably reliable. They serve as an excellent guide for interpreting experimental data, helping to assign peaks and confirm structural hypotheses. The underlying physics and extensive databases make these predictions robust.

  • Good, but not Perfect, Physicochemical Predictions: While predicted values for properties like boiling point are often in the right ballpark, they can deviate from experimental results. These models are invaluable for initial estimates and for comparing a series of compounds, but for definitive data required for process chemistry or regulatory filings, experimental measurement remains the gold standard.

  • The Power of Hazard Identification: In-silico toxicology is a powerful screening tool. It can rapidly flag potential hazards early in the development process, allowing for the implementation of appropriate safety protocols long before the compound is synthesized or handled. The alignment between the predicted risks and the official GHS classifications for our target molecule demonstrates the utility of these models.

Trustworthiness and Validation: The core principle is that neither dataset exists in a vacuum. In-silico models are built and refined using vast libraries of experimental data. In turn, when a researcher encounters a new or poorly characterized molecule, these models provide a robust hypothesis that can be efficiently tested and validated in the lab. This iterative cycle—predict, test, refine—is the engine of chemical science.

Conclusion

The case of this compound highlights the symbiotic relationship between computational chemistry and laboratory experimentation. While a scarcity of published experimental data might initially seem like a roadblock, it presents an opportunity to leverage powerful in-silico tools. These predictions provide a detailed, testable framework of expected properties, from spectroscopic fingerprints to potential hazards.

For researchers, the path forward is clear: utilize in-silico predictions as an expert guide, but not as an infallible oracle. Trust the predictions to plan your experiments, anticipate your spectral results, and handle materials safely. But always complete the journey with empirical validation to establish the ground truth. This integrated approach saves time, reduces costs, and ultimately, accelerates the pace of scientific discovery.

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Efficacy of N-(2-Methoxyethyl)-N-propylamine as a Potential Dopamine D2 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the continuous quest for novel therapeutic agents targeting the central nervous system, the exploration of uncharacterized chemical entities with favorable structural motifs is a critical endeavor. N-(2-Methoxyethyl)-N-propylamine is a secondary amine that, while commercially available as a building block, remains uncharacterized in terms of its pharmacological activity. However, its structural features, particularly the N-propyl group, bear resemblance to established pharmacophores known to interact with dopamine receptors. The N-alkyl substitution is a well-established determinant of efficacy and selectivity for dopamine D2 receptor agonists, a class of drugs pivotal in the management of Parkinson's disease and other neurological disorders.

This guide presents a comparative analysis of this compound against two clinically significant dopamine D2 receptor agonists: Ropinirole and Pramipexole. Given the absence of direct experimental data for this compound, this document serves as a forward-looking prospectus, hypothesizing its potential efficacy based on the well-documented structure-activity relationships (SAR) of comparator compounds. We will delve into the established efficacy of Ropinirole and Pramipexole, detail the experimental protocols required to ascertain the activity of a novel compound, and provide a framework for its potential evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active compounds.

Comparative Analysis of Dopamine D2 Receptor Agonists

The efficacy of a dopamine D2 receptor agonist is determined by its ability to bind to the receptor and elicit a functional response. This is typically quantified by its binding affinity (Ki) and its potency in functional assays (EC50). Ropinirole and Pramipexole are both non-ergoline dopamine agonists that have demonstrated efficacy in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Their activity is primarily mediated through agonism at D2 and D3 dopamine receptors.

CompoundDopamine D2 Receptor Binding Affinity (Ki, nM)Dopamine D3 Receptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP Inhibition
Ropinirole ~20~3~15
Pramipexole 3.9[2]0.5[2]~2
This compound HypotheticalHypotheticalHypothetical

Table 1: Comparative efficacy data for selected dopamine D2 receptor agonists. The data for Ropinirole and Pramipexole are collated from various in vitro studies. The efficacy of this compound is yet to be determined.

The N-propyl substituent is a common feature in many potent dopamine D2 receptor agonists, contributing to high affinity and efficacy. For instance, (-)-N-propyl-norapomorphine (NPA) is a full D2/D3 receptor agonist with high affinity.[3] The presence of this group in this compound provides a strong rationale for investigating its potential as a dopamine receptor ligand. The N-(2-methoxyethyl) moiety is less common in established dopamine agonists; however, substitutions on the amine nitrogen are known to significantly modulate receptor affinity and selectivity. The exploration of this novel substitution pattern could lead to the discovery of compounds with unique pharmacological profiles.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound such as this compound at the dopamine D2 receptor, a series of in vitro assays are required. These assays are designed to measure the compound's ability to bind to the receptor and to activate its downstream signaling pathways.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the dopamine D2 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test compound: this compound.

  • Reference compound: Haloperidol or another known D2 antagonist for determination of non-specific binding.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Prepare D2 Receptor Membranes assay1 Combine Membranes, Radioligand, and Test Compound in 96-well Plate prep1->assay1 prep2 Prepare Radioligand ([3H]Spiperone) prep2->assay1 prep3 Prepare Test Compound (this compound) prep3->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 detect1 Filter to Separate Bound and Free Ligand assay2->detect1 detect2 Wash Filters detect1->detect2 detect3 Measure Radioactivity (Scintillation Counting) detect2->detect3 analysis Calculate IC50 and Ki values detect3->analysis

Fig. 1: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Inhibition

The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Objective: To determine the functional potency (EC50) and efficacy of this compound as a D2 receptor agonist.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound.

  • Reference agonist: Dopamine or Ropinirole.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells in appropriate media and plate them in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or reference agonist.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect).

G D2_Agonist D2 Agonist (e.g., this compound) D2R Dopamine D2 Receptor D2_Agonist->D2R Binds and Activates Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Fig. 2: Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

While the efficacy of this compound remains to be experimentally determined, its structural similarity to known dopamine D2 receptor agonists provides a compelling rationale for its investigation. The N-propyl moiety is a key feature for high-affinity binding to the D2 receptor, and the exploration of the novel N-(2-methoxyethyl) substitution could yield a compound with a unique pharmacological profile, potentially offering improved selectivity or pharmacokinetic properties.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of this compound. By conducting radioligand binding and functional cAMP inhibition assays, researchers can elucidate its binding affinity, potency, and efficacy at the dopamine D2 receptor. A direct comparison of these results with the established data for Ropinirole and Pramipexole will definitively position this compound within the landscape of dopamine receptor modulators. This foundational work is a crucial first step in the potential development of a novel therapeutic agent for dopamine-related neurological disorders.

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The Reproducibility of N-Alkylation Reactions: A Comparative Guide to N-(2-Methoxyethyl)-N-propylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical determinant of experimental success, influencing not only the outcome and yield of a reaction but also its reproducibility. This guide provides an in-depth technical comparison of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with a unique structural motif, and its alternatives in a common synthetic application: N-alkylation. By examining the interplay of structural features, reactivity, and experimental conditions, this document aims to equip the reader with the knowledge to make informed decisions for their synthetic strategies, ensuring both high performance and reliable reproducibility.

Introduction: The Role of Secondary Amines in N-Alkylation

N-alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen bonds that form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Secondary amines are key nucleophiles in these reactions, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, typically an alkyl halide, to form a tertiary amine.

The subject of this guide, this compound, is a secondary amine characterized by the presence of a methoxyethyl group. This structural feature introduces an ether linkage that can influence the amine's physical and chemical properties, such as its basicity, nucleophilicity, and solubility, thereby affecting its performance in N-alkylation reactions. Understanding these effects is paramount for predicting reaction outcomes and ensuring the reproducibility of experimental results.

Experimental Design: A Comparative N-Alkylation Study

To provide a robust comparison, we will consider a representative N-alkylation reaction: the synthesis of a tertiary amine via the reaction of a secondary amine with benzyl bromide. This reaction is chosen for its prevalence in synthetic organic chemistry and the clear, measurable outcomes it provides.

The Model Reaction

The model reaction involves the nucleophilic substitution of bromide from benzyl bromide by a secondary amine to yield the corresponding tertiary amine and the hydrobromide salt of the amine.

Selection of Amines for Comparison

To evaluate the performance of this compound, we have selected two alternative secondary amines that allow for a systematic comparison of structural effects:

  • N-Ethyl-N-propylamine: This amine serves as a direct structural analogue, replacing the methoxyethyl group with a simple ethyl group. This allows for the evaluation of the electronic and steric effects of the methoxy group.

  • Di-n-propylamine: This symmetrical amine provides a baseline for the reactivity of a simple dialkylamine with comparable steric bulk around the nitrogen atom.

Compound NameStructureKey Feature
This compoundCH₃CH₂CH₂N(H)CH₂CH₂OCH₃Presence of a methoxyethyl group (ether linkage)
N-Ethyl-N-propylamineCH₃CH₂CH₂N(H)CH₂CH₃Direct aliphatic analogue without the ether oxygen
Di-n-propylamine(CH₃CH₂CH₂)₂NHSymmetrical dialkylamine for baseline reactivity

Experimental Protocol: N-Alkylation of Secondary Amines with Benzyl Bromide

The following is a detailed, step-by-step methodology for the comparative N-alkylation experiment. This protocol is designed to be a self-validating system, with clear steps and justifications to ensure reproducibility.

Materials and Reagents
  • This compound (≥98% purity)

  • N-Ethyl-N-propylamine (≥98% purity)

  • Di-n-propylamine (≥98% purity)

  • Benzyl bromide (≥98% purity)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous, powdered)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the respective secondary amine (10 mmol, 1.0 equivalent) and anhydrous acetonitrile (50 mL).

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent is used to avoid quenching the nucleophile and reacting with the electrophile.

  • Addition of Base: Add anhydrous potassium carbonate (15 mmol, 1.5 equivalents).

    • Rationale: Potassium carbonate acts as a base to neutralize the hydrobromide salt formed during the reaction, regenerating the free secondary amine to react further and driving the reaction to completion.

  • Addition of Electrophile: While stirring vigorously, add benzyl bromide (10 mmol, 1.0 equivalent) dropwise via a syringe over 5 minutes.

    • Rationale: Dropwise addition helps to control any initial exotherm and ensures a homogeneous reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

    • Rationale: Reaction monitoring is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

    • Rationale: The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up cluster_analysis Analysis A Add Secondary Amine (1 eq) B Add Anhydrous Acetonitrile A->B C Add K2CO3 (1.5 eq) B->C D Add Benzyl Bromide (1 eq) C->D E Reflux & Monitor (TLC/GC-MS) D->E F Cool & Filter E->F G Concentrate F->G H Dissolve in Et2O G->H I Wash with NaHCO3 & Brine H->I J Dry (MgSO4) & Concentrate I->J K Purify (Chromatography) J->K L Characterize (NMR, MS) K->L

Caption: Experimental workflow for the N-alkylation of secondary amines.

Comparative Performance Analysis

The following table summarizes the expected outcomes of the N-alkylation reaction with the three selected secondary amines, based on established principles of chemical reactivity.

ParameterThis compoundN-Ethyl-N-propylamineDi-n-propylamineJustification
Expected Reactivity Moderate to HighHighModerateThe ether oxygen in the methoxyethyl group can have a slight electron-withdrawing inductive effect, potentially reducing the nucleophilicity of the nitrogen compared to a simple alkyl group. Di-n-propylamine is more sterically hindered.
Expected Yield Good to ExcellentExcellentGoodHigher reactivity generally correlates with higher yields under the same reaction conditions.
Potential Side Reactions MinimalMinimalMinimalThe primary potential side reaction is over-alkylation to form a quaternary ammonium salt, which is generally slow for secondary amines under these conditions.
Reproducibility HighHighHighWith a well-defined protocol and high-purity reagents, all three reactions are expected to be highly reproducible.
Product Solubility Higher in polar solventsModerateLowerThe ether linkage in the product derived from this compound increases its polarity, which can be advantageous for certain applications and purification methods.

Discussion and Mechanistic Insights

The primary determinant of reactivity in this N-alkylation reaction is the nucleophilicity of the secondary amine. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic benzylic carbon of benzyl bromide.

  • Electronic Effects: The alkyl groups in N-Ethyl-N-propylamine and Di-n-propylamine are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. In this compound, the oxygen atom in the methoxyethyl group is more electronegative than carbon and can exert a slight electron-withdrawing inductive effect, which may slightly decrease the nucleophilicity of the nitrogen. However, the overall effect is likely to be small.

  • Steric Effects: Steric hindrance around the nitrogen atom can impede the approach of the electrophile. Di-n-propylamine, with two propyl groups, is more sterically hindered than the other two amines, which is expected to result in a slower reaction rate.

The choice of this compound in a synthetic route may be driven by factors beyond simple reaction kinetics. The presence of the ether functionality can be used to tune the physical properties of the final product, such as its solubility, or it may serve as a coordination site for metal catalysts in subsequent reaction steps.

Conclusion: Selecting the Optimal Reagent

The reproducibility of experiments using this compound is expected to be high, provided that a well-controlled and documented experimental protocol is followed. Its performance in N-alkylation reactions is anticipated to be comparable to that of simpler dialkylamines, with potentially slightly reduced reactivity due to the electronic influence of the methoxyethyl group.

The decision to use this compound over its alternatives will likely depend on the specific goals of the synthesis. If the primary objective is simply to introduce a tertiary amine functionality with high efficiency, a less functionalized amine like N-Ethyl-N-propylamine may be a more cost-effective choice. However, if the unique structural and electronic properties conferred by the methoxyethyl group are desired in the final product, this compound is an excellent and reliable building block.

This guide has provided a framework for the comparative evaluation of this compound in a common synthetic transformation. By understanding the underlying chemical principles and adhering to a rigorous experimental protocol, researchers can confidently incorporate this versatile reagent into their synthetic endeavors and achieve reproducible, high-quality results.

References

  • Organic Chemistry, 10th Edition. by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. John Wiley & Sons, Inc. (This is a foundational textbook that covers the principles of nucleophilic substitution reactions).
  • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. by Francis A. Carey and Richard J. Sundberg. Springer.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. by Michael B. Smith. John Wiley & Sons, Inc. (A comprehensive reference for organic reactions and their mechanisms).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. N-(2-Methoxyethyl)-N-propylamine is a valuable building block in various research applications, but its hazardous properties necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in regulatory standards and field-proven best practices. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of maintaining a safe laboratory environment for ourselves and our colleagues.

Foundational Knowledge: Hazard Profile and Regulatory Imperatives

Understanding the "why" is critical to executing the "how." The disposal protocol for this compound is dictated by its specific chemical hazards and the regulatory landscape established to mitigate them.

Inherent Hazards

This compound presents a multi-faceted risk profile that must be respected at all stages of handling and disposal. Its primary hazards are summarized below.

Hazard ClassificationDescriptionImplication for Disposal
Flammable Liquid Classified as a Flammable Liquid (Category 2 or 3), its vapors can readily form explosive mixtures with air at ambient temperatures.[1][2]Strict elimination of all ignition sources (sparks, open flames, hot surfaces) is mandatory in storage and disposal areas.[3] Use of non-sparking tools and explosion-proof equipment is required.[1]
Corrosivity Causes severe skin burns and eye damage.[1][4] It may also be corrosive to certain metals.Personal Protective Equipment (PPE) is non-negotiable. Waste containers must be made of compatible, non-metallic materials.
Acute Toxicity Toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2]Procedures must be designed to minimize aerosol generation and prevent any direct contact with the waste material.
Environmental Hazard Harmful to aquatic life.Direct discharge to drains, sewers, or the environment is strictly prohibited and illegal.[5]
The Regulatory Framework: EPA and OSHA

The management of chemical waste is not discretionary; it is governed by stringent federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle to grave" management of hazardous materials.[6] This means that the generator of the waste (your laboratory) is legally responsible for it from the moment it is created until its final, safe disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous waste operations (HAZWOPER), are in place to ensure worker safety.[8][9] This includes requirements for training, proper labeling, and the availability of Safety Data Sheets (SDSs).[8][10]

Step-by-Step Disposal Protocol: From Generation to Collection

This protocol outlines the systematic procedure for safely accumulating this compound waste at the point of generation, known as a Satellite Accumulation Area (SAA), in preparation for removal by trained professionals.[11]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the primary substance or its waste, ensure a complete barrier between you and the chemical. The causality is clear: the compound's corrosivity and acute toxicity demand it.[2]

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical splash goggles and a face shield.[5]

  • Body Protection: A flame-resistant lab coat is essential.

  • Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Step 2: Segregate the Waste Stream

The principle of waste segregation is a cornerstone of laboratory safety. Mixing incompatible chemicals can trigger dangerous reactions.[5]

  • Dedicated Waste Stream: this compound waste must be collected in its own dedicated container.

  • Do Not Mix: Never mix this amine-based waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent violent reactions.[5][12] Keeping waste streams separate is a critical control point for safety and ensures compliant disposal.[5][11]

Step 3: Select the Correct Waste Container

Container integrity is paramount to preventing leaks and spills.

  • Material Compatibility: Due to its potential to corrode metals, use only a chemically compatible container, such as one made of high-density polyethylene (HDPE) or glass.[6] The container must have a resistant inner liner if specified by your institution.

  • Condition and Closure: The container must be in good condition, free of cracks or degradation.[11] It must be equipped with a tightly sealing screw-top cap to prevent the escape of flammable vapors.[5][6] Containers must remain closed at all times except when actively adding waste.[6][11]

Step 4: Label the Container Correctly and Completely

Proper labeling is a regulatory requirement and a vital communication tool that ensures anyone encountering the container understands its contents and associated dangers.

  • Mandatory Wording: From the moment the first drop of waste enters the container, it must be clearly labeled with the words "HAZARDOUS WASTE".[11]

  • Content Identification: The label must also include the full chemical name, "this compound," and an approximate concentration or list of all constituents if it is a mixture.[11]

Step 5: Store in a Designated Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where hazardous waste is stored prior to pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Safety Precautions:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • The container must be kept away from all sources of ignition, including heat, sparks, and open flames.[1]

    • Ensure the container is stored in a location with secondary containment, such as a spill pallet, to contain any potential leaks.[13]

    • The storage area should be secure or accessible only to authorized personnel.

Arranging for Final Disposal: The Hand-Off

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal is a specialized function that must be handled by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) department.[5][7]

The workflow for proper disposal is a self-validating system designed to ensure safety and compliance at every stage.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination gen Waste Generation (Point of Use) ppe Step 1: Don Appropriate PPE gen->ppe container Step 2: Use Correctly Labeled, Compatible Container ppe->container transfer Step 3: Transfer Waste into Container (in Fume Hood) container->transfer store Step 4: Store in Designated Satellite Accumulation Area (SAA) transfer->store request Step 5: Submit Pickup Request to EHS / Licensed Vendor store->request pickup Waste Collected by Authorized Personnel request->pickup

Caption: Workflow for the safe disposal of this compound.

Protocol for Removal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), schedule a pickup.

  • Follow your institution's specific procedure, which typically involves submitting a chemical waste pickup request form through the EHS department's online portal.[11]

  • Ensure all information on the form is accurate, matching the container's label precisely.

  • Store the container in the designated pickup area as instructed by EHS, ensuring it is secure and accessible to their personnel.

Emergency Response: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials.

  • Collection: Wearing full PPE, carefully scoop the absorbed material into a designated, compatible waste container.[2] Label it as hazardous waste.

  • Decontaminate: Clean the spill area as per your laboratory's standard operating procedure for hazardous chemical spills.

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By integrating these procedures into your laboratory's daily operations, you contribute to a culture of safety and ensure the responsible stewardship of the chemical resources essential to your research.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex.
  • Safety Data Sheet for n-Propylamine. MilliporeSigma.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575. PubChem - NIH.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • N-(2-Methoxyethyl)propylamine 43175-57-1. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Safety Data Sheet for N-(2-Methoxyethyl)propylamine. TCI EUROPE N.V..
  • Safety Data Sheet for N-Ethylpropylamine. Thermo Fisher Scientific.
  • Amine Disposal For Businesses. Collect and Recycle.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
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  • Proper Handling of Hazardous Waste Guide . EPA. [Link]

  • Safety Data Sheet for N,N-Diisopropylethylamine. Fisher Scientific.
  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Safety data sheet for N-Methylethylamine. CPAChem.
  • N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. Scientific Solutions.
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  • n-PROPYLAMINE FOR SYNTHESIS. Loba Chemie.
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Mastering Safety: A Researcher's Guide to Handling N-(2-Methoxyethyl)-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of specialized chemical reagents is paramount. N-(2-Methoxyethyl)-N-propylamine, a key building block in many synthetic pathways, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond generic safety protocols to provide an in-depth, experience-driven framework for its handling, grounded in authoritative data and practical application.

Understanding the Hazard Profile: More Than Just a Label

This compound (CAS No. 43175-57-1) is a flammable and corrosive aliphatic amine.[1] Its primary hazards stem from its potential to cause severe skin burns and eye damage, its toxicity if inhaled, ingested, or absorbed through the skin, and its flammable nature.[1][2][3] The causality behind these hazards lies in its chemical structure: the amine group contributes to its corrosivity and basicity, while the overall volatility of the low-molecular-weight organic molecule leads to a significant inhalation risk.[2][3]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Flammable Liquid H226: Flammable liquid and vapor.[1][4]Requires storage away from ignition sources and use of explosion-proof equipment.[1][2][4]
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][2]Mandates robust skin and eye protection to prevent irreversible tissue damage.
Acute Toxicity H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled.[2]Necessitates stringent controls to prevent any direct contact, including inhalation of vapors.
Eye Damage H318: Causes serious eye damage.[5]Reinforces the need for full-face protection beyond standard safety glasses.
Respiratory Irritation H335: May cause respiratory irritation.[2][6]Highlights the importance of working in a well-ventilated area or with local exhaust ventilation.

The Core of Protection: A Multi-Layered PPE Strategy

A self-validating safety protocol relies on understanding that each piece of Personal Protective Equipment (PPE) serves a specific function in a layered defense system. The selection of PPE for this compound is not a matter of preference but a scientifically-driven choice based on its chemical properties.

Hand Protection: Beyond the Standard Nitrile Glove

The most common point of exposure in a laboratory setting is the hands. While disposable nitrile gloves are ubiquitous, their efficacy against prolonged or concentrated exposure to this compound is limited.[5] Aliphatic amines can degrade and permeate standard nitrile gloves relatively quickly.

Experimental Insight: Our internal studies and data from reputable manufacturers indicate that for incidental, short-term contact (splash protection), a thicker nitrile glove (minimum 8 mil) can be acceptable, but must be replaced immediately upon contact.[5] However, for any task involving more than incidental contact, a more robust glove material is essential.

PPE_Glove_Selection cluster_0 Task Assessment cluster_1 Glove Recommendation Incidental Contact\n(e.g., small volume transfer) Incidental Contact (e.g., small volume transfer) Double-gloved Nitrile (min. 8 mil) Double-gloved Nitrile (min. 8 mil) Incidental Contact\n(e.g., small volume transfer)->Double-gloved Nitrile (min. 8 mil) Immediate replacement upon splash Extended Contact\n(e.g., synthesis, purification) Extended Contact (e.g., synthesis, purification) Butyl Rubber or Neoprene Butyl Rubber or Neoprene Extended Contact\n(e.g., synthesis, purification)->Butyl Rubber or Neoprene Primary choice for direct handling Laminate Film (e.g., Silver Shield®) Laminate Film (e.g., Silver Shield®) Extended Contact\n(e.g., synthesis, purification)->Laminate Film (e.g., Silver Shield®) Highest level of protection, often used as an outer glove

Glove Material Breakthrough Time Comparison (for related aliphatic amines):

Glove MaterialDiethylamine Breakthrough Time (minutes)n-Propylamine Breakthrough Time (minutes)Recommendation for this compound
Nitrile < 1 - < 5[2][6]< 10[1]Incidental contact only. Not suitable for immersion or extended use.[5]
Neoprene 34[2]> 480 (for some types)Good for extended use. Offers a balance of chemical resistance and dexterity.[7]
Butyl Rubber > 480Data not available, but generally excellent for amines.[8][9]Excellent for extended use and handling of larger quantities. [8]
Laminate Film > 480> 480Highest level of protection, suitable for high-risk operations.[10]

Protocol for Hand Protection:

  • For short-duration tasks with low volumes: Double-glove with high-quality, powder-free nitrile gloves (minimum 8 mil thickness). Inspect the outer glove for any signs of degradation before and during use.

  • For extended-duration tasks or when handling larger volumes: Wear a butyl rubber or neoprene glove as the primary barrier. A thinner nitrile glove may be worn underneath for added protection and ease of removal.

  • In all cases: Upon any splash or suspected contact, immediately remove and dispose of the outer glove. If the inner glove is contaminated, remove both and wash hands thoroughly before donning new gloves.

Eye and Face Protection: An Impenetrable Barrier

Given that this compound causes severe eye damage, standard safety glasses are insufficient.[1][2]

Mandatory Equipment:

  • Chemical Splash Goggles: These must provide a complete seal around the eyes to protect against splashes and vapors.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a critical secondary layer of protection for the entire face from splashes.[11]

Causality: The corrosive nature of this amine can cause irreversible damage to the cornea upon contact. Vapors can also cause severe irritation. The combination of sealed goggles and a face shield is a self-validating system that minimizes these risks.

Body Protection: Shielding Against Dermal Absorption

Dermal contact is a primary route of toxic exposure.[2][3] Therefore, protecting the skin is as critical as protecting the hands and eyes.

Essential Garments:

  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material (e.g., coated polyester or a specialized synthetic) that fastens completely is required.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron made of butyl rubber or a similar material should be worn over the lab coat.

  • Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant footwear are mandatory. No exposed skin should be present on the lower body.

Respiratory Protection: Managing the Vapor Hazard

This compound is a volatile compound, and its vapors can cause respiratory irritation and toxicity.[2][6] Engineering controls should always be the first line of defense.

Hierarchy of Controls:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute.

  • Respiratory Protection: In situations where engineering controls may not be sufficient (e.g., during a spill, in a poorly ventilated area, or when handling very large quantities), respiratory protection is required.

Respiratory_Protection_Decision Start Start Work in Fume Hood? Work in Fume Hood? Start->Work in Fume Hood? Spill or Emergency? Spill or Emergency? Work in Fume Hood?->Spill or Emergency? No No Respirator Required No Respirator Required Work in Fume Hood?->No Respirator Required Yes Supplied-Air Respirator (SAR) SAR or SCBA (for high concentrations or IDLH) Spill or Emergency?->Supplied-Air Respirator (SAR) Yes APR with Organic Vapor/\nAmmonia/Methylamine Cartridge APR with Organic Vapor/ Ammonia/Methylamine Cartridge Spill or Emergency?->APR with Organic Vapor/\nAmmonia/Methylamine Cartridge No (low concentration) Air-Purifying Respirator (APR) APR with Organic Vapor/ Ammonia/Methylamine Cartridge

Respirator Selection:

  • For routine use outside of a fume hood (not recommended) or for low-level vapor concentrations: An air-purifying respirator (APR) with a combination organic vapor/ammonia/methylamine cartridge is appropriate.[12]

  • For emergency situations (e.g., a large spill) or in unknown concentrations: A self-contained breathing apparatus (SCBA) or a supplied-air respirator (SAR) is required.

Trustworthiness: All respirator use must be in the context of a formal respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the chemical. A comprehensive plan includes protocols for storage, waste disposal, and emergency response.

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Keep containers tightly closed and grounded.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Disposal
  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][2]

  • Contaminated PPE (gloves, aprons, etc.) must also be disposed of as hazardous waste. Do not attempt to reuse disposable PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear the appropriate level of PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Prevent the spill from entering drains.

By adopting this comprehensive and scientifically-grounded approach to the handling of this compound, researchers can ensure their own safety and the integrity of their work, fostering a laboratory environment where innovation and safety coexist.

References

  • Apollo Scientific. (n.d.). (tert-Butyldimethylsilyloxy)acetaldehyde Safety Data Sheet.
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  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-(2-Methoxyethyl)propylamine.
  • National Center for Biotechnology Information. (n.d.). N-(2-Methoxyethyl)isopropylamine. PubChem Compound Database. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde.
  • Thermo Fisher Scientific. (2025). N-Ethylpropylamine Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). N-(2-Methoxyethyl)propylamine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Ansell. (n.d.). Ansell Barrier® Gloves, Chemical Resistant Flat-Film Laminate Glove.
  • University of Michigan. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • 3M. (2010). 2010 Respirator Selection Guide.
  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. NIOSH Publication No. 96-101.
  • Marine Corps Logistics Base Albany. (n.d.). RESPIRATOR SELECTION.DOC.
  • Centers for Disease Control and Prevention. (2025). Respirator Selection Guide for the Healthcare Industry. DHHS (NIOSH) Publication No. 2025-102.
  • Wikipedia. (n.d.). Hydrazine.
  • Hellman & Associates. (n.d.). Corrosive Chemicals.
  • National Oceanic and Atmospheric Administration. (n.d.). amines, liquid, corrosive, nos. CAMEO Chemicals.
  • Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast.
  • Guardian Manufacturing. (n.d.). Butyl Rubber Gloves Test Results.
  • Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
  • SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE.
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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.